4-(1H-1,2,3-triazol-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRMIWOLUCKNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573530 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16279-88-2 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(1H-1,2,3-triazol-1-yl)aniline (CAS No. 16279-88-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which make it an excellent pharmacophore.[1] Within this class of compounds, 4-(1H-1,2,3-triazol-1-yl)aniline stands out as a pivotal building block, a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, with the aim of empowering researchers in their quest for novel therapeutics and advanced materials.
Physicochemical and Structural Characteristics
This compound is an organic compound featuring a 1,2,3-triazole ring linked to an aniline moiety at the para position.[2] This unique combination of a highly polar triazole ring and a reactive aniline group underpins its utility in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 16279-88-2 | [2][3] |
| Molecular Formula | C₈H₈N₄ | [2] |
| Molecular Weight | 160.18 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid, crystalline powder | [4] |
| Melting Point | 153-159 °C | [4] |
| Boiling Point | 102 °C at 1 Torr | [5] |
| Solubility | More soluble in water, methanol | [4] |
| XLogP3 | 0.7 | [2] |
Spectroscopic data for this compound is crucial for its identification and characterization. While a comprehensive set of spectra is best obtained from experimental analysis, typical spectral features can be inferred from the analysis of similar structures.
Synthesis of this compound: A Focus on "Click Chemistry"
The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and regioselectivity under mild conditions.[6][7][8] This method is particularly well-suited for the preparation of this compound.
Retrosynthetic Analysis and Key Reaction
The synthesis originates from the reaction between an azide and a terminal alkyne. For this compound, the logical precursors are p-azidoaniline and acetylene, or a protected version thereof. A common and effective strategy involves the use of 4-azidoaniline and a suitable alkyne.
Caption: General workflow for the CuAAC synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound via a CuAAC reaction.
Materials:
-
4-Azidoaniline
-
Acetylene source (e.g., calcium carbide or a protected acetylene)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
tert-Butanol (tBuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-azidoaniline (1 equivalent) in a 1:1 mixture of tBuOH and water.
-
To this solution, add sodium ascorbate (0.4 equivalents) and copper(I) iodide (0.2 equivalents).
-
Introduce the acetylene source to the reaction mixture. If using calcium carbide, it can be added portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a versatile synthon for the creation of more complex molecules with diverse biological activities and material properties.
A Scaffold for Bioactive Molecules
The primary amino group of the aniline moiety serves as a convenient handle for further functionalization, allowing for the introduction of various pharmacophores through amide bond formation, alkylation, or other coupling reactions.[2] This has led to the development of a wide range of derivatives with potential therapeutic applications.
-
Anticancer Agents: Triazole derivatives have shown promise as cytotoxic agents against various cancer cell lines.[2] The this compound scaffold has been incorporated into novel compounds designed to target specific pathways involved in cancer progression.
-
Antifungal and Antibacterial Agents: The triazole ring is a well-established pharmacophore in antifungal drugs, primarily through the inhibition of ergosterol biosynthesis.[2] Derivatives of this compound have been explored for their potential as novel antimicrobial agents.
-
Anticonvulsant Activity: Research has shown that certain N-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline exhibit significant anticonvulsant activity, potentially through interaction with GABA-A receptors.[9][10] This highlights the potential for developing central nervous system-active drugs from this scaffold.
-
Enzyme Inhibition: The triazole moiety can act as a bioisostere for other functional groups and participate in key interactions with biological targets. For example, derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase-II.[2]
Caption: Derivatization strategies and resulting therapeutic applications of this compound.
Building Block for Advanced Materials
Beyond pharmaceuticals, the unique electronic and structural properties of the triazole ring make it an attractive component in materials science.[2] The aniline group in this compound allows for its incorporation into polymers and other macromolecular structures. Potential applications include the development of:
-
Sensors: The triazole moiety can coordinate with metal ions, making its derivatives suitable for use in chemical sensors.[2]
-
Polymers: The bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers with tailored properties.
-
Organic Electronics: The electronic characteristics of the triazole ring are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11][12]
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[11]
-
In case of eye contact: Rinse with plenty of water for at least 15 minutes and consult a physician.[11]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[11]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Conclusion
This compound is more than just a chemical compound; it is a key that unlocks a vast and exciting area of chemical space for drug discovery and materials science. Its straightforward synthesis, coupled with the versatile reactivity of its aniline group, makes it an invaluable tool for researchers. As our understanding of the biological roles of triazole-containing molecules continues to grow, the importance of this fundamental building block is set to increase, paving the way for the development of next-generation therapeutics and innovative materials.
References
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- Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC - NIH.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.
- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI.
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- 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central.
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- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/4249a2a90f1285223c6517a264a93f18579d469f]([Link]
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4-(1H-1,2,3-triazol-1-yl)aniline molecular weight and formula
An In-Depth Technical Guide to 4-(1H-1,2,3-triazol-1-yl)aniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in modern chemistry. Central to its utility is its identity as a product of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry." We will explore its core molecular properties, delve into the mechanistic rationale and practical execution of its synthesis, detail its analytical characterization, and discuss its proven applications as a versatile scaffold in drug discovery and a building block in materials science. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable molecular entity.
Core Molecular Profile
This compound is characterized by an aniline ring substituted at the para-position with a 1,2,3-triazole ring. This unique combination of a reactive amino group and a stable, aromatic triazole heterocycle underpins its broad utility.
Chemical Identity and Structure
The structure features a phenyl ring functionalized with an amine (-NH₂) group and a triazole ring. The triazole is attached via a nitrogen atom to the C4 position of the aniline, making it a 1,4-disubstituted aromatic compound. The triazole ring itself is a five-membered heterocycle with three nitrogen atoms, known for its stability and ability to engage in hydrogen bonding and dipole-dipole interactions, making it an effective isostere for amide bonds in medicinal chemistry.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solubility testing, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | [2] |
| Molecular Weight | 160.18 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 16279-88-2 | [2] |
| Canonical SMILES | C1=CC(=CC=C1N)N2C=CN=N2 | [2] |
| InChI Key | VBRMIWOLUCKNTN-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism
The synthesis of 1,4-disubstituted triazoles like this compound is most effectively achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, a concept introduced by K.B. Sharpless to describe reactions with high yields, stereospecificity, and broad functional group tolerance.[3]
The Cornerstone of Synthesis: CuAAC
The CuAAC reaction provides exclusive regioselective synthesis of the 1,4-disubstituted triazole isomer.[4] The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers, making it unsuitable for targeted synthesis.[4] The copper(I) catalyst orchestrates a specific reaction pathway, proceeding under mild, often aqueous, conditions. This makes it exceptionally valuable for applications in medicinal chemistry and bioconjugation where sensitive functional groups must be preserved.[5]
The synthesis can be approached from two primary precursor pairs:
-
4-Ethynylaniline and an azide source (e.g., sodium azide with a partner for the triazole N1-substituent).
-
4-Azidoaniline and a terminal alkyne.
The latter is often more practical for generating a library of derivatives. For the parent compound, the reaction between 4-azidoaniline and acetylene gas can be used.
Detailed Synthetic Protocol: CuAAC Approach
This protocol describes a representative synthesis of a substituted 1,2,3-triazole aniline scaffold, which is fundamentally the same process for the parent compound. The procedure is adapted from established methodologies for CuAAC reactions.[3][6]
Objective: To synthesize a 1,4-disubstituted 1H-1,2,3-triazol-4-yl)aniline derivative.
Materials:
-
A substituted 4-azidoaniline (1.0 eq)
-
A terminal alkyne (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
Solvent: A mixture, such as t-butanol/water (1:1) or DMF
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Vessel Preparation: A round-bottom flask is charged with the substituted 4-azidoaniline (1.0 eq) and the terminal alkyne (1.1 eq).
-
Solvent Addition: The solvent (e.g., a 1:1 mixture of t-butanol and water) is added to dissolve the reactants. The solution is degassed by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 eq). Prepare a separate aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
Reaction Initiation: To the stirred reactant solution, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ.
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting azide is completely consumed. Reactions are typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Workflow Diagram: CuAAC Synthesis
Caption: General workflow for the CuAAC synthesis of triazole aniline derivatives.
Spectroscopic and Analytical Characterization
Verifying the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides unambiguous confirmation.
Rationale for Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for mapping the proton and carbon framework of the molecule. The chemical shifts, integration, and coupling patterns confirm the connectivity of the aniline and triazole rings and the regiochemistry of the substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the molecule, which is used to confirm its elemental composition (C₈H₈N₄). The molecular ion peak ([M+H]⁺) is a key diagnostic feature.[7]
Expected Spectroscopic Signatures
The following table summarizes the expected spectroscopic data for the parent compound, based on published data for closely related derivatives.[7][8]
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | δ ~9.0-9.3 ppm: Singlet, 1H (Triazole-H, C5-H)δ ~8.2-8.4 ppm: Singlet, 1H (Triazole-H, C4-H)δ ~7.5-7.8 ppm: Doublet, 2H (Aromatic-H, ortho to triazole)δ ~6.7-6.9 ppm: Doublet, 2H (Aromatic-H, ortho to amine)δ ~5.5-6.0 ppm: Broad singlet, 2H (Amine-NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~150 ppm: Aromatic C (C-NH₂)δ ~140-145 ppm: Triazole Cδ ~130-135 ppm: Aromatic C (C-Triazole)δ ~120-125 ppm: Aromatic CH & Triazole CHδ ~115 ppm: Aromatic CH |
| HRMS (ESI) | [M+H]⁺: Calculated for C₈H₉N₄⁺: 161.0822; Found: ~161.0825 |
Key Applications and Field Insights
The unique structural features of this compound make it a highly valuable scaffold in several scientific domains.
Application in Medicinal Chemistry and Drug Discovery
The 1,2,3-triazole ring is considered a "privileged" structure in medicinal chemistry.[8] It is metabolically stable and acts as a rigid linker that can correctly orient pharmacophoric groups for optimal interaction with biological targets.[9] The aniline moiety provides a critical handle for further chemical modification, allowing for the synthesis of large libraries of compounds for screening.[1]
Derivatives of this core have shown a wide spectrum of biological activities, including:
Case Study: Synthesis of Bioactive Amide Derivatives
Researchers have successfully utilized 4-(1H-1,2,4-triazol-1-yl)aniline (a close isomer) to create a series of N-phenyl-substituted amide derivatives with potent anticonvulsant activity.[7] The synthetic strategy involves a straightforward acylation of the aniline's amino group.
Protocol: Amide Coupling
-
Reactant Setup: In a flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF) containing a non-nucleophilic base (e.g., triethylamine, 1.5 eq).
-
Acylation: Cool the mixture in an ice bath. Slowly add a solution of the desired acyl chloride or carboxylic acid (with a coupling agent like EDC/HOBt) (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Purification: Perform an aqueous work-up to remove the base and other water-soluble byproducts. The resulting amide derivative is then purified via recrystallization or column chromatography.
Diagram: Role as a Molecular Scaffold
This diagram illustrates the conceptual use of this compound as a central linker in drug design, connecting a group responsible for biological activity with a group that modifies properties like solubility or target specificity.
Caption: Conceptual use of the triazole aniline core as a modular scaffold in drug design.
Role in Materials Science
Beyond pharmaceuticals, the rigid, polar nature of the triazole ring, combined with the potential for polymerization or surface functionalization via the aniline group, makes this compound and its derivatives interesting for materials science.[2] Potential applications include the development of novel polymers, coordination complexes for sensors, and functional coatings for organic electronics.[2]
Conclusion
This compound is more than a simple chemical compound; it is a testament to the power of click chemistry. Its straightforward, high-yield synthesis provides access to a molecular scaffold with immense potential. The combination of the stable, interactive triazole ring and the synthetically versatile aniline group ensures its continued relevance as a building block for creating complex and functional molecules. For researchers in drug discovery, it offers a reliable platform for developing new therapeutic agents, while for material scientists, it presents opportunities for designing next-generation functional materials.
References
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- MDPI. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
- International Journal of Research and Analytical Reviews. (2019). Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach. [Link]
- ResearchGate. (2022). Synthesis of 4-(1,2,3-triazol-1yl)-L-phenylalanines. [Link]
- ResearchGate. (2020). Synthesis, characterization and anticancer activity of novel 4,4'-((1-aryl-1h-1,2,3-triazole)-bis(1h-pyrazol-5-ols)
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- ResearchGate. (2024). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. [Link]
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An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)aniline: Synthesis, Characterization, and Applications
Abstract
4-(1H-1,2,4-triazol-1-yl)aniline is a pivotal chemical intermediate characterized by an aniline ring substituted at the para-position with a 1,2,4-triazole heterocycle. This unique structural arrangement imparts a versatile reactivity profile, establishing it as a highly valuable building block in medicinal chemistry and materials science. The triazole moiety often acts as a bioisostere for amide or ester groups, enhancing metabolic stability and receptor binding affinity, while the aniline functional group provides a convenient handle for further chemical elaboration. This guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, a detailed and validated synthesis protocol, spectroscopic characterization, and a discussion of its significant applications, particularly in the development of kinase inhibitors for oncology.
Introduction and Nomenclature
The 1,2,4-triazole ring is a prominent pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding and coordination with metallic ions in enzyme active sites.[1][2] When coupled with an aniline scaffold, the resulting molecule, 4-(1H-1,2,4-triazol-1-yl)aniline, becomes a critical precursor for a diverse range of biologically active compounds, including antifungal, anticancer, and anticonvulsant agents.[2][3]
The formal IUPAC name for this compound is 4-(1H-1,2,4-triazol-1-yl)aniline . The "1H" designation specifies the position of the hydrogen atom on the triazole ring, which is essential for unambiguous identification. It is also commonly referred to as 4-(1,2,4-triazol-1-yl)aniline.
Key Structural Features:
-
Aniline Core: A primary aromatic amine that serves as a nucleophile or can be diazotized for further functionalization.
-
1,2,4-Triazole Ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to the molecule's polarity, hydrogen bonding capability, and metabolic resistance.
-
C-N Linkage: A robust bond connecting the phenyl ring (C4) to a nitrogen atom (N1) of the triazole ring, typically formed via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of 4-(1H-1,2,4-triazol-1-yl)aniline is presented below. These data are essential for designing reaction conditions, purification procedures, and formulation studies.
| Property | Value | Source |
| CAS Number | 6523-49-5 | [4] |
| Molecular Formula | C₈H₈N₄ | [4] |
| Molecular Weight | 160.18 g/mol | [4] |
| Appearance | Yellow to light brown solid | [2] |
| Melting Point | 160-162 °C (433-435 K) | [2] |
| SMILES | Nc1ccc(cc1)-n2cncn2 | [4] |
| InChI Key | BLNPEJXSNSBBNM-UHFFFAOYSA-N | [4] |
| Dihedral Angle | The angle between the triazole and benzene rings is 34.57 (7)°. | [2] |
Synthesis and Purification Protocol
The synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline is most reliably achieved through a two-step process involving an initial nucleophilic aromatic substitution (SNAᵣ) followed by a reduction. This method is advantageous due to the high availability of starting materials and generally robust reaction conditions.
Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole
This step involves the N-arylation of 1,2,4-triazole with an activated aryl halide. 4-Fluoronitrobenzene is an ideal substrate because the fluorine atom is an excellent leaving group, activated by the strong electron-withdrawing nitro group at the para position.
Protocol:
-
Reagent Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.47 g, 30.8 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add 1,2,4-triazole (2.0 g, 28.9 mmol) portion-wise at 0 °C under a nitrogen atmosphere.
-
Causality: NaH is a strong, non-nucleophilic base used to deprotonate the triazole, forming the highly nucleophilic triazolide anion. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.
-
-
Anion Formation: Stir the reaction mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium triazolide salt.
-
N-Arylation: Add a solution of 4-fluoronitrobenzene (2.82 g, 20.0 mmol) in dry DMF (20 mL) dropwise to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 18 hours.
-
Causality: The extended reaction time ensures complete conversion. The reaction proceeds via an SNAᵣ mechanism where the triazolide anion attacks the carbon bearing the fluorine atom, displacing it.
-
-
Workup and Isolation: Quench the reaction by carefully pouring the mixture into ice water (200 mL). The product will precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the nitro-intermediate as a yellow solid (yield ~3 g).[2]
Step 2: Reduction to 4-(1H-1,2,4-triazol-1-yl)aniline
The nitro group of the intermediate is reduced to a primary amine using catalytic hydrogenation. This method is clean, high-yielding, and avoids the use of stoichiometric metal reductants.
Protocol:
-
Reaction Setup: Dissolve the crude 1-(4-nitrophenyl)-1H-1,2,4-triazole from the previous step in methanol (30 mL) in a hydrogenation vessel.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C, 0.2 g) to the solution.
-
Causality: Pd/C is a highly efficient heterogeneous catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction to occur.
-
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 3 kg/cm ² (approx. 43 psi) and agitate the mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Isolation and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2] Concentrate the filtrate under reduced pressure to yield the final product as a yellow solid. The product can be further purified by recrystallization from ethanol. (Typical Yield: 2.8 g, 60% over two steps).[2]
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is critical. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard methods.
-
¹H NMR (500 MHz, DMSO-d₆): The spectrum is expected to show distinct signals. Protons on the triazole ring typically appear as two singlets in the aromatic region (δ 9.25 and 8.23 ppm). The protons on the aniline ring will appear as a set of two doublets (an AA'BB' system) between δ 7.5 and 8.0 ppm. The amine (-NH₂) protons will present as a broad singlet.[5]
-
¹³C NMR (125 MHz, DMSO-d₆): The spectrum will show characteristic peaks for the triazole carbons and the six carbons of the phenyl ring. Expected shifts would include δ 166.17 (C=O if derivatized), 152.72 (Triazole-C), 142.47 (Triazole-C), and a cluster of peaks between δ 120-140 for the aromatic carbons of the aniline ring.[5]
-
Mass Spectrometry (ESI-HRMS): This technique provides the exact mass of the molecule, confirming its elemental composition. For C₈H₈N₄, the calculated m/z for [M+H]⁺ is 161.0822, and the experimental value should be in close agreement.
Applications in Drug Discovery
4-(1H-1,2,4-triazol-1-yl)aniline is a privileged scaffold in modern drug discovery, primarily due to the favorable pharmacological properties of the 1,2,4-triazole ring.[6] Its derivatives have demonstrated a wide range of biological activities.[2]
Kinase Inhibitors in Oncology
A major application of this compound is in the synthesis of small-molecule kinase inhibitors.[7][8] Many kinases, which are crucial regulators of cell signaling, are overactive in cancer cells. The 1,2,4-triazole moiety can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase. The aniline group serves as an attachment point for a larger scaffold designed to occupy other regions of the active site, thereby conferring potency and selectivity.
For example, this aniline derivative is a key intermediate for compounds targeting kinases in the Rho-associated protein kinase (ROCK) family, which are involved in cell migration and metastasis.[9] Inhibition of these pathways can prevent tumor progression.
Signaling Pathway Diagram
Caption: Role of triazole derivatives in blocking oncogenic kinase signaling pathways.
Other Therapeutic Areas
Beyond oncology, derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline have been explored for:
-
Anticonvulsant Activity: By modifying the aniline group to form various amides, researchers have developed compounds with potent activity in maximal electroshock (MES) and pentylenetetrazole (scPTZ) seizure models.[3][10]
-
Antifungal Agents: The triazole core is famous for its role in antifungal drugs like fluconazole, which inhibit ergosterol synthesis. This aniline precursor allows for the creation of novel derivatives with potential antifungal properties.[11]
-
Anti-Migraine Agents: The compound 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, a close structural relative, is a key intermediate in the synthesis of Rizatriptan, a widely used anti-migraine drug.[12][13]
Conclusion
4-(1H-1,2,4-triazol-1-yl)aniline is more than a simple chemical; it is a strategic molecular scaffold that bridges the gap between fundamental organic synthesis and applied pharmaceutical science. Its robust and scalable synthesis, combined with the versatile reactivity of its aniline functionality and the proven pharmacological benefits of the triazole ring, ensures its continued importance in the discovery and development of next-generation therapeutics. This guide has provided the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this valuable compound in their scientific endeavors.
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A Comprehensive Guide to the Spectroscopic Characterization of 4-(1H-1,2,3-triazol-1-yl)aniline
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for the compound 4-(1H-1,2,3-triazol-1-yl)aniline (CAS No. 16279-88-2). As a versatile heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount.[1] This document serves as a practical reference for researchers and drug development professionals, offering detailed protocols for data acquisition and a thorough interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. The causality behind spectral assignments is explained, providing a robust framework for the characterization of this and structurally related molecules.
Introduction and Molecular Structure
This compound is an aromatic organic compound with the molecular formula C₈H₈N₄ and a molecular weight of approximately 160.18 g/mol .[1] Its structure features a primary aniline amine group and a 1,2,3-triazole ring connected at the para position of the phenyl ring. This unique combination of functional groups makes it a valuable intermediate, particularly in the synthesis of novel pharmaceutical agents, leveraging the known biological activities of triazole moieties.[1] The most common synthetic route to this class of compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" chemistry, which underscores the need for precise characterization to ensure correct regiochemistry and the absence of residual catalysts or starting materials.[1]
This guide will dissect the characteristic spectroscopic signatures of the molecule, providing the foundational data necessary for quality control and structural verification in a research and development setting.
Molecular Structure for Spectroscopic Assignment
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, it provides definitive confirmation of the substitution pattern on both the aniline and triazole rings.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those on the amine group.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) and a significantly larger number of scans are required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum is characterized by distinct signals for the triazole protons, the aromatic protons on the phenyl ring, and the amine protons. The para-substitution of the phenyl ring leads to a symmetrical, easily identifiable splitting pattern.[4]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 - 8.9 | s (singlet) | 1H | H-C2' | The proton at C2' is adjacent to two nitrogen atoms in the triazole ring, resulting in significant deshielding and a downfield shift.[5] |
| ~7.9 - 8.1 | s (singlet) | 1H | H-C3' | The proton at C3' is also deshielded by the heterocyclic ring environment, appearing as a distinct singlet downfield.[5] |
| ~7.5 - 7.7 | d (doublet) | 2H | H-C3, H-C5 | These protons are ortho to the electron-withdrawing triazole group, causing a downfield shift. They appear as a doublet.[3] |
| ~6.7 - 6.9 | d (doublet) | 2H | H-C2, H-C6 | These protons are ortho to the electron-donating amino group (-NH₂), causing an upfield shift. They appear as a doublet.[3] |
| ~5.5 - 6.0 | br s (broad) | 2H | -NH₂ | The chemical shift of amine protons is variable and the signal is often broad due to quadrupole effects and chemical exchange.[6] |
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 - 152 | C4 | The carbon atom directly attached to the nitrogen of the amine group (ipso-carbon) is significantly deshielded. |
| ~136 - 139 | C2' | The carbon atom in the triazole ring appears downfield due to the direct attachment of two nitrogen atoms.[7] |
| ~130 - 133 | C1 | The ipso-carbon attached to the triazole ring is a quaternary carbon and appears in the aromatic region. |
| ~122 - 125 | C3' | The second carbon atom in the triazole ring.[7] |
| ~121 - 124 | C3, C5 | These carbons, ortho to the triazole substituent, are deshielded relative to the other aromatic carbons. |
| ~113 - 116 | C2, C6 | These carbons, ortho to the electron-donating amine group, are shielded and appear at a relatively upfield position in the aromatic region.[3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: Prepare a solid sample by finely grinding ~1-2 mg of the compound with ~100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[8][9]
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Record the spectrum of the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
FT-IR Spectral Data and Interpretation
The FT-IR spectrum of this compound will prominently display absorptions corresponding to the N-H bonds of the primary amine, the aromatic C-H and C=C bonds, and vibrations from the triazole ring.
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |
| 3150 - 3050 | Medium | C-H Stretch | Aromatic & Triazole |
| 1630 - 1600 | Strong | N-H Bend (Scissoring) | Primary Amine |
| 1600 - 1450 | Strong | C=C Stretch | Aromatic Ring |
| 1330 - 1250 | Strong | C-N Stretch | Aryl-Amine |
| 1250 - 1180 | Medium | C-N Stretch | Aryl-Triazole |
| 900 - 670 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[10] The strong absorption around 1620 cm⁻¹ for the N-H bend and the strong C-N stretching band above 1250 cm⁻¹ further confirm the aromatic amine moiety.[10] Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the C=C ring stretches give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled to a Time-of-Flight (TOF) or Quadrupole analyzer.[8]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process will protonate the basic amine group, leading to the observation of the [M+H]⁺ ion.
-
Fragmentation (MS/MS): To study fragmentation, select the [M+H]⁺ ion (m/z 161.2) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Data Interpretation and Fragmentation
The molecular formula C₈H₈N₄ gives an exact mass of 160.0749. In positive mode ESI-MS, the most prominent peak will be the protonated molecule [M+H]⁺ at m/z ≈ 161.1 .
The fragmentation of the 1,2,3-triazole ring is a key diagnostic feature. A characteristic fragmentation pathway for 1-substituted-1,2,3-triazoles involves the neutral loss of a nitrogen molecule (N₂), which corresponds to a loss of 28 Da.[11]
Caption: Proposed primary fragmentation pathway for this compound.
Primary Fragmentation Pathway:
-
[M+H]⁺ (m/z 161.1): The protonated parent molecule.
-
Loss of N₂: The triazole ring can readily eliminate a molecule of dinitrogen (N₂), a very stable neutral loss. This would result in a significant fragment ion at m/z 133.1 .
-
Further Fragmentation: The resulting ion at m/z 133.1 could undergo further fragmentation, such as the loss of hydrogen cyanide (HCN, 27 Da) from the remaining azirine-type intermediate, leading to a fragment at m/z 106.1 , corresponding to a protonated benzyne-amine species.
Conclusion
The structural identity and purity of this compound can be unequivocally established through a combination of NMR, FT-IR, and mass spectrometry. The ¹H NMR spectrum is defined by two singlets for the triazole protons and a characteristic pair of doublets for the para-substituted aniline ring. The FT-IR spectrum is dominated by the dual N-H stretching bands of the primary amine. Finally, mass spectrometry confirms the molecular weight with a prominent [M+H]⁺ ion at m/z 161.1 and shows a characteristic fragmentation pattern involving the neutral loss of N₂. This comprehensive spectroscopic dataset provides a reliable benchmark for researchers working with this important chemical intermediate.
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The Versatile 1,2,3-Triazole Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety, a five-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its synthetic accessibility, particularly through the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has enabled the rapid generation of diverse molecular libraries.[2][4][5] This guide provides an in-depth technical overview of the significant biological activities of 1,2,3-triazole-containing compounds, with a focus on their anticancer, antimicrobial, antiviral, and antifungal properties. We will explore the underlying mechanisms of action, provide exemplary experimental protocols for synthesis and biological evaluation, and present key data to illustrate the therapeutic promise of this versatile chemical entity.
The Rise of the 1,2,3-Triazole in Medicinal Chemistry
The 1,2,3-triazole ring system is not commonly found in nature, yet its unique physicochemical properties have made it a cornerstone of modern drug design.[6][7] The triazole ring is highly stable to metabolic degradation and can act as a rigid linker to connect different pharmacophores, or it can function as a pharmacophore itself, engaging in hydrogen bonding and dipole-dipole interactions with biological targets.[8][9] The ability to synthesize 1,4-disubstituted and 1,5-disubstituted regioisomers selectively through copper- and ruthenium-catalyzed reactions, respectively, provides a powerful tool for structure-activity relationship (SAR) studies.[2][4]
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[10][11]
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer effects of 1,2,3-triazole compounds are often attributed to their ability to inhibit critical cellular processes in cancer cells. Many derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing the uncontrolled proliferation of tumor cells.[12][13]
Several specific molecular targets have been identified, including:
-
Tubulin Polymerization: Certain 1,2,3-triazole hybrids, particularly those incorporating chalcone moieties, have been shown to inhibit tubulin polymerization, a critical process for cell division.[14]
-
Kinase Inhibition: The 1,2,3-triazole scaffold has been successfully incorporated into inhibitors of various kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and B-RafV600E.[11][15]
-
Signaling Pathway Modulation: These compounds can interfere with key signaling pathways essential for cancer cell survival and proliferation, such as the mTOR and NF-κB pathways.[13][16]
Signaling Pathway: mTOR Inhibition by a 1,2,3-Triazole Compound
Caption: Inhibition of the mTOR signaling pathway by a 1,2,3-triazole compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1][2][17]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1][18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of 1,2,3-Triazole-Chalcone Hybrids
The following table summarizes the cytotoxic activity of a series of synthesized 1,2,3-triazole-chalcone hybrids against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4d | RPMI-8226 (Leukemia) | < 1 | Methotrexate | > 10 |
| 4d | SR (Leukemia) | < 1 | Gefitinib | > 10 |
| 4d | M14 (Melanoma) | < 1 | - | - |
| 4d | K-562 (Leukemia) | < 1 | - | - |
| 4d | MCF7 (Breast Cancer) | < 1 | - | - |
| Hybrid I-21 | SK-N-SH (Neuroblastoma) | Moderate | - | - |
| Hybrid VI | HeLa (Cervical Cancer) | 13.03 | Cisplatin | - |
| β-lactam-chalcone hybrid | A-549 (Lung) | < 1 | - | - |
| β-lactam-chalcone hybrid | THP-1 (Leukemia) | < 1 | - | - |
Data synthesized from multiple sources.[3][14][19]
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
1,2,3-triazole derivatives have emerged as a promising class of antimicrobial and antifungal agents, with some exhibiting broad-spectrum activity.[20][21][22]
Mechanism of Action: Disrupting Microbial Viability
Antifungal Activity: A primary mechanism of action for many triazole-based antifungal drugs is the inhibition of ergosterol biosynthesis.[23][24][25] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.[25] The target enzyme is often lanosterol 14α-demethylase, a cytochrome P450 enzyme.[25][26]
Antibacterial Activity: The antibacterial mechanisms of 1,2,3-triazoles are more varied and can include the inhibition of essential bacterial enzymes and the disruption of the bacterial cell membrane.[22]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][27] The broth microdilution method is a standard technique for determining the MIC.[28]
Step-by-Step Protocol (Broth Microdilution):
-
Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the 1,2,3-triazole compound in a suitable broth medium in a 96-well microtiter plate.[10]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[27]
Antiviral Activity: Targeting Viral Replication
The 1,2,3-triazole scaffold has been successfully employed in the design of potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[29]
Mechanism of Action: Inhibition of HIV-1 Protease
HIV-1 protease is an essential enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy.[30][31] 1,2,3-triazole-containing compounds have been designed to act as non-peptidic mimics of the transition state of the protease substrate, effectively blocking the active site of the enzyme.[29]
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.[22][30]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of HIV-1 protease, a fluorogenic substrate, and the test 1,2,3-triazole compound.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HIV-1 protease. Include a positive control (a known inhibitor like Pepstatin A) and a negative control (no inhibitor).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition and IC50 value for the test compound.
Synthesis of 1,2,3-Triazole Compounds: The Power of "Click Chemistry"
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][8][32][33]
Experimental Protocol: General Procedure for CuAAC Synthesis
Workflow for CuAAC Synthesis
Caption: General workflow for CuAAC "click" synthesis.
Step-by-Step Protocol:
-
Reactant Mixture: In a reaction vessel, dissolve the organic azide and the terminal alkyne in a suitable solvent (e.g., a mixture of water and an organic solvent like t-butanol or THF).[8][32]
-
Catalyst Preparation: Prepare the Cu(I) catalyst in situ by adding a solution of copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, perform an aqueous work-up to remove the catalyst and other water-soluble impurities.
-
Purification: Purify the resulting 1,2,3-triazole derivative by recrystallization or column chromatography.
Conclusion and Future Perspectives
The 1,2,3-triazole scaffold has proven to be an exceptionally valuable tool in the field of medicinal chemistry. Its ease of synthesis via "click chemistry" allows for the rapid generation of diverse and complex molecules with a wide range of biological activities. The continued exploration of 1,2,3-triazole-containing compounds holds immense promise for the development of novel therapeutics to address a multitude of diseases, from cancer and infectious diseases to neurodegenerative disorders. Future research will likely focus on the design of more potent and selective triazole-based drugs, the elucidation of novel mechanisms of action, and the development of innovative synthetic methodologies.
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Triazole-Aniline Conjugates: A Versatile Scaffold for Modern Research Applications
A Senior Application Scientist's In-Depth Technical Guide
Foreword: The Synergy of Triazole and Aniline Moieties
In the landscape of modern chemical research, the strategic conjugation of distinct molecular scaffolds has emerged as a powerful paradigm for the development of novel functional molecules. Among these, the fusion of triazole and aniline moieties has garnered significant attention, giving rise to a class of compounds with a remarkable breadth of applications. This guide provides an in-depth technical exploration of triazole-aniline conjugates, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental chemical principles that underpin their utility, explore their diverse applications, and provide practical, field-proven insights into their synthesis and evaluation.
The inherent properties of both the triazole and aniline rings contribute to the versatility of their conjugates. The 1,2,3-triazole ring, often synthesized via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers metabolic stability and acts as a rigid linker that can participate in hydrogen bonding and dipole-dipole interactions.[1][2] The aniline moiety, a primary aromatic amine, serves as a crucial pharmacophore and a versatile synthetic handle, allowing for a wide range of structural modifications that can fine-tune the electronic and steric properties of the conjugate. This synergistic combination has unlocked a vast chemical space, leading to the discovery of potent agents in medicinal chemistry, innovative materials, and sensitive chemical sensors.
This guide will navigate the core applications of triazole-aniline conjugates, providing not just a list of their uses, but a deeper understanding of the causality behind their design and the experimental choices made in their evaluation.
Part 1: Medicinal Chemistry Applications - A New Frontier in Drug Discovery
The modular nature of triazole-aniline conjugates makes them particularly attractive for medicinal chemistry, where they have shown significant promise as anticancer and antimicrobial agents. The ability to readily synthesize a library of analogues by varying the substituents on both the triazole and aniline rings allows for systematic structure-activity relationship (SAR) studies, accelerating the drug discovery process.[3][4]
Anticancer Activity: Targeting Cellular Proliferation and Survival
Triazole-aniline conjugates have emerged as a promising class of anticancer agents, with several studies demonstrating their potent cytotoxic activity against a range of human cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes.
A notable mechanism is the inhibition of tubulin polymerization.[6] Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, Hela for cervical cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The triazole-aniline conjugates are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.[8]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[7]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6q | DU-145 (Prostate) | 0.1 | [6] |
| 6r | DU-145 (Prostate) | 0.2 | [6] |
| 6s | DU-145 (Prostate) | 0.4 | [6] |
| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | [8] |
| Compound 7d | Hela (Cervical) | <12 | [7] |
| Compound 7e | Hela (Cervical) | <12 | [7] |
The following diagram illustrates a simplified pathway of apoptosis induction, a common outcome of treatment with effective anticancer agents.
Caption: Simplified signaling pathway of apoptosis induced by a triazole-aniline conjugate.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Triazole-aniline conjugates have demonstrated promising activity against a range of bacterial and fungal strains.[9][10] The presence of the triazole ring, a key component in many existing antifungal drugs like fluconazole, combined with the tunable aniline moiety, provides a strong foundation for designing novel antimicrobial compounds.[1]
The disc diffusion method is a standard technique for assessing the antimicrobial susceptibility of a compound.
Methodology:
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media to achieve a standardized turbidity.[11]
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the triazole-aniline conjugate dissolved in a suitable solvent. The discs are then placed onto the inoculated agar surface.
-
Controls: A disc impregnated with the solvent alone serves as a negative control, while discs containing standard antimicrobial drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are used as positive controls.[11]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |
| 11b | Staphylococcus aureus | High Activity | [9][10] |
| 11b | Escherichia coli | High Activity | [9][10] |
Note: "High Activity" is as reported in the source; specific zone diameters were not provided in the abstract.
Part 2: Applications in Materials Science - Enhancing Material Properties
Beyond the realm of medicine, triazole-aniline conjugates have found valuable applications in materials science, most notably as corrosion inhibitors. Their ability to adsorb onto metal surfaces and form a protective layer makes them effective in preventing the degradation of metals in corrosive environments.[12][13]
Corrosion Inhibition: Protecting Metallic Surfaces
The effectiveness of triazole-aniline conjugates as corrosion inhibitors stems from the presence of heteroatoms (nitrogen) and π-electrons in their structures. These features facilitate the adsorption of the molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.[13][14] The adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation).
The following diagram outlines the typical workflow for evaluating the performance of a corrosion inhibitor.
Caption: Experimental workflow for evaluating corrosion inhibitors.
| Inhibitor | Concentration | Inhibition Efficiency (%) | Metal/Medium | Reference |
| PTA-2 | 120 ppm | 96.5 | C-steel/H2SO4 | [12] |
| PTA-3 | 120 ppm | 93.4 | C-steel/H2SO4 | [12] |
Part 3: Sensing and Diagnostics - Detecting Analytes with High Sensitivity
The unique structural and electronic properties of triazole-aniline conjugates make them suitable for the development of chemical sensors.[15] These sensors can detect a variety of analytes, including metal ions and toxic aromatic amines, often through changes in their fluorescence or color.[15][16]
Fluorescent and Colorimetric Sensors
The design of these sensors typically involves a receptor unit (the triazole-aniline conjugate) that selectively binds to the target analyte and a signaling unit that produces a detectable response. The binding event can alter the electronic properties of the molecule, leading to a change in its absorption or emission spectrum.[16]
The following diagram illustrates the general principle of a chemosensor.
Caption: General mechanism of a triazole-aniline based chemosensor.
This protocol describes the use of a triazole-based sensor for the detection of aniline.[15]
Methodology:
-
Stock Solutions: Prepare stock solutions of the triazole-based sensor and aniline in a suitable solvent (e.g., acetonitrile).
-
Titration: To a fixed concentration of the sensor solution in a quartz cuvette, add increasing aliquots of the aniline stock solution.
-
Fluorescence Measurement: After each addition of aniline, record the fluorescence emission spectrum of the solution using a spectrofluorometer at a specific excitation wavelength.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of aniline. This allows for the determination of the binding affinity and the limit of detection.
Conclusion: A Scaffold with a Bright Future
Triazole-aniline conjugates represent a remarkably versatile and powerful class of molecules with wide-ranging applications in research and development. Their straightforward synthesis, coupled with their tunable chemical and physical properties, has established them as a privileged scaffold in medicinal chemistry, materials science, and diagnostics. As our understanding of the intricate interplay between their structure and function continues to grow, we can anticipate the emergence of even more innovative and impactful applications for these remarkable compounds. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of triazole-aniline conjugates in their own scientific endeavors.
References
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The Strategic Utility of 4-(1H-1,2,3-triazol-1-yl)aniline: An In-depth Technical Guide for Heterocyclic Chemistry
Abstract
This technical guide provides an in-depth exploration of 4-(1H-1,2,3-triazol-1-yl)aniline, a pivotal heterocyclic building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. We will dissect its synthesis, with a focus on the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), delve into its unique chemical properties and reactivity, and showcase its application in the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of this compound.
Introduction: The Rise of a Versatile Heterocyclic Scaffold
The 1,2,3-triazole moiety has emerged as a cornerstone in contemporary organic chemistry, largely due to the advent of "click chemistry," a concept championed by K.B. Sharpless.[1] This class of reactions is lauded for its high efficiency, stereospecificity, and mild, often aqueous, reaction conditions.[1] At the heart of this chemical revolution lies the 1,2,3-triazole ring, a five-membered heterocycle that is not merely a passive linker but an active participant in molecular interactions. Its unique electronic properties, including a strong dipole moment and the ability to act as a hydrogen bond acceptor, make it an attractive surrogate for the amide bond in bioactive molecules.[2]
Within the diverse family of triazole-containing compounds, this compound stands out as a particularly valuable building block. It synergistically combines the robust, aromatic 1,2,3-triazole ring with a reactive aniline moiety. This bifunctional nature allows for sequential or orthogonal functionalization, providing a strategic entry point to a vast chemical space. The aniline group serves as a versatile handle for a myriad of chemical transformations, including amide bond formation, diazotization, and various coupling reactions, while the triazole ring imparts metabolic stability and unique physicochemical properties to the final molecule.[3]
The applications of this scaffold are extensive, ranging from the development of novel pharmaceuticals, such as kinase inhibitors for cancer therapy, to the creation of advanced materials with tailored properties, including corrosion inhibitors and functional polymers.[3][4] This guide will provide a comprehensive overview of the synthesis, properties, and applications of this compound, equipping researchers with the knowledge to effectively utilize this powerful synthetic tool.
Synthesis of this compound: A Practical Approach
The most prevalent and efficient method for the synthesis of this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click" reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species.[1] The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
A common synthetic route starts with the diazotization of a commercially available aniline derivative, followed by azidation to generate the key azide intermediate. However, for the synthesis of the title compound, a more direct approach utilizing 4-azidoaniline is often employed.
Synthesis of the Precursor: 4-Azidoaniline
The synthesis of 4-azidoaniline from 4-nitroaniline is a two-step process involving reduction of the nitro group followed by diazotization and azidation of the resulting aniline. A more direct, though hazardous, route starts from p-phenylenediamine. Given the inherent risks associated with azides, all manipulations should be conducted with appropriate safety precautions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the synthesis lies in the CuAAC reaction between 4-azidoaniline and a suitable source of acetylene. Acetylene gas can be bubbled through the reaction mixture, or a more convenient source like calcium carbide in the presence of a proton source can be used.
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An In-Depth Technical Guide to the Structure and Bonding of 4-(1H-1,2,3-triazol-1-yl)aniline
Abstract
4-(1H-1,2,3-triazol-1-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial scaffold, integrating the pharmacologically active 1,2,3-triazole moiety with the versatile aniline functional group. This guide provides a comprehensive analysis of its molecular structure, the nuances of its chemical bonding, its key spectroscopic features, and the supramolecular architecture governed by intermolecular forces. We delve into the causality behind its structural properties, offering field-proven insights into its synthesis and characterization, thereby providing a foundational understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Hybrid Scaffold
In the landscape of modern drug discovery, the strategy of molecular hybridization—combining two or more pharmacophoric units into a single entity—has emerged as a powerful tool for developing novel therapeutic agents. This compound is a quintessential example of this approach. It covalently links a 1,2,3-triazole ring, a known bioisostere of the amide bond with a wide spectrum of biological activities, to an aniline core, a fundamental building block in pharmaceutical synthesis.[1] Understanding the intricate details of this molecule's structure and bonding is paramount to exploiting its full potential in designing next-generation therapeutics and functional materials.
The 1,2,3-triazole system is noted for its stability, capacity for hydrogen bonding, and strong dipole moment, which facilitate interactions with biological targets.[1] When conjugated with the aniline ring, a unique electronic environment is created, influencing the molecule's reactivity, coordination chemistry, and ultimately, its biological function. This document serves to elucidate these core chemical principles.
Molecular Architecture and Stereochemistry
The fundamental identity of this compound is defined by its molecular formula, C₈H₈N₄, and a molecular weight of 160.18 g/mol . It consists of a five-membered 1,2,3-triazole ring linked via a nitrogen atom (N1) to the fourth carbon (C4, the para position) of an aniline ring.
Key Physicochemical Properties
A summary of the core identifiers and properties of the molecule is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 16279-88-2 | Internal |
| Molecular Formula | C₈H₈N₄ | Internal |
| Molecular Weight | 160.18 g/mol | Internal |
| Canonical SMILES | C1=CC(=CC=C1N)N2C=CN=N2 | Internal |
| InChI Key | VBRMIWOLUCKNTN-UHFFFAOYSA-N | Internal |
Conformational Analysis: The Dihedral Angle
In the crystal structure of the 1,2,4-isomer, the triazole and benzene rings are not coplanar. A significant dihedral angle of 34.57° is observed between the planes of the two rings.[2] This deviation from planarity is a direct consequence of minimizing steric hindrance between the ortho-hydrogens of the aniline ring and the hydrogens of the triazole ring. This non-planar conformation is crucial as it influences how the molecule packs in a solid state and how it fits into the binding pockets of biological targets.
Bonding, Electronic Landscape, and Spectroscopic Signature
The chemical behavior of this compound is governed by the interplay of bonding within and between its two aromatic moieties.
Aromaticity and Electron Distribution
Both the benzene ring of the aniline moiety and the 1,2,3-triazole ring are aromatic, conferring significant thermodynamic stability. The electronic nature of the molecule is characterized by a "push-pull" system.
-
Electron-Donating Group (EDG): The amino (-NH₂) group on the aniline ring acts as a powerful electron-donating group through resonance, increasing the electron density of the benzene ring, particularly at the ortho and para positions.
-
Electron-Withdrawing Group (EWG): The 1,2,3-triazole ring, with its three electronegative nitrogen atoms, acts as an electron-withdrawing group, pulling electron density from the aniline ring.
This electronic polarization creates a significant molecular dipole and dictates the molecule's reactivity, particularly its susceptibility to electrophilic aromatic substitution and its coordination properties.
Figure 1: Push-pull electronic effects in the molecule.
Spectroscopic Characterization
The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques. While a definitive, published spectrum for this specific compound is elusive, the expected signatures can be predicted with high confidence based on extensive data from analogous structures.[3][4][5][6]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring (typically in the δ 7.0-8.0 ppm range) and the two protons of the triazole ring. The protons on the aniline ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The NH₂ protons would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronic environment, with carbons attached to nitrogen atoms appearing further downfield.[4]
-
FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups present.[7] Characteristic vibrational bands would include:
-
N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, typical for the primary amine (-NH₂) group.[8]
-
Aromatic C-H stretching: Signals just above 3000 cm⁻¹.[9]
-
C=C and C=N stretching: A series of sharp bands in the 1450-1650 cm⁻¹ region, corresponding to vibrations within the aromatic rings.[10]
-
N-N=N stretching: Vibrations specific to the triazole ring, often found in the 1200-1300 cm⁻¹ region.
-
Supramolecular Assembly: The Role of Intermolecular Forces
In the solid state, individual molecules of this compound do not exist in isolation. They self-assemble into a highly ordered crystal lattice through a network of non-covalent interactions. These interactions are critical to the material's physical properties, such as melting point and solubility, and are fundamental to molecular recognition in biological systems. Analysis of the 1,2,4-isomer provides a validated model for these interactions.[2]
-
Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the nitrogen atoms of the triazole ring (N2 and N3) are effective hydrogen bond acceptors. This leads to the formation of robust N-H···N intermolecular hydrogen bonds, linking molecules into sheets or chains.[2]
-
π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking. In the 1,2,4-isomer, the centroid-to-centroid distance between stacked triazole rings is measured at 3.675 Å, indicating a significant stabilizing interaction.[2]
-
C-H···N and N-H···π Interactions: Weaker, yet collectively significant, interactions such as C-H···N and N-H···π bonds further consolidate the crystal packing, creating a dense and stable three-dimensional network.[2]
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A Comprehensive Technical Guide to Predicting the Pharmacokinetic Profile of Triazole Aniline Derivatives
Introduction
The triazole aniline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of late-stage drug attrition. Early and accurate characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just beneficial, but essential for efficient and cost-effective drug development.[3]
This guide provides an in-depth framework for researchers and drug development professionals to systematically predict the pharmacokinetic profile of novel triazole aniline derivatives. We will eschew a rigid, one-size-fits-all template in favor of a tiered, integrated strategy that mirrors the drug discovery pipeline—from rapid in silico assessments to definitive in vitro mechanistic studies. The narrative will focus on the causality behind experimental choices, providing field-proven, self-validating protocols, and grounding key claims in authoritative literature. By integrating computational, biochemical, and cell-based assays, we can build a comprehensive PK profile that enables data-driven decisions, optimizes molecular design, and ultimately increases the probability of clinical success.
Part 1: Foundational Assessment: In Silico & Physicochemical Profiling
Before committing to resource-intensive wet lab experiments, a foundational understanding of a compound's basic physicochemical properties must be established. These properties are the primary determinants of a drug's behavior and can be predicted with reasonable accuracy using computational (in silico) methods.[4][5] This initial screening allows for the rapid triaging of large numbers of virtual or newly synthesized compounds, ensuring that only those with the highest potential move forward.
The most critical ADME-related physicochemical properties include lipophilicity (LogP/D), solubility, and ionization state (pKa).[4] In silico tools, ranging from Quantitative Structure-Property Relationship (QSPR) models to more complex Physiologically Based Pharmacokinetic (PBPK) simulations, leverage these fundamental parameters to forecast ADME behavior.[6][7][8]
Causality Corner: Why Start with Physicochemical Properties? A molecule's ability to be absorbed, distribute into tissues, and be eliminated is governed by its ability to cross biological membranes and interact with proteins and metabolic enzymes. Lipophilicity, for instance, dictates the balance between aqueous solubility and membrane permeability; a compound that is too lipophilic may have poor solubility and get trapped in fatty tissues, while one that is too hydrophilic may not be able to cross the gut wall.[9] Early prediction allows chemists to modulate these properties to achieve a more favorable balance.
Table 1: Key Physicochemical Properties and Their Ideal Ranges for Oral Drug Candidates
| Parameter | Description | Ideal Range | Rationale for Triazole Anilines |
| LogP / LogD₇.₄ | Lipophilicity; the partition coefficient between octanol and water. LogD is pH-dependent. | 1 - 3 | Balances solubility with membrane permeability for oral absorption. |
| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | > 50 µM | Essential for dissolution in the gastrointestinal tract prior to absorption. |
| pKa | The acid dissociation constant; determines the charge of a molecule at a given pH. | Base: 7-9; Acid: 3-5 | Influences solubility and permeability across different pH environments of the gut. |
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da | Smaller molecules are generally more readily absorbed (Lipinski's Rule). |
| Polar Surface Area (TPSA) | A measure of the surface area of polar atoms in a molecule. | < 140 Ų | Correlates with hydrogen bonding potential and membrane permeability. |
The initial screening workflow is designed to filter a large chemical space down to a manageable number of high-quality candidates for synthesis and in vitro testing.
Caption: Initial computational screening workflow.
Part 2: Core Mechanistic Insights: In Vitro ADME/PK Assays
Compounds that pass the initial in silico filter must have their predicted properties confirmed and expanded upon through a suite of robust in vitro assays.[10][11] These assays provide the first empirical data on how a molecule interacts with biological systems and are critical for building a mechanistic understanding of its PK profile.
A. Absorption: Caco-2 Permeability Assay
To predict oral absorption, we must assess a compound's ability to cross the intestinal epithelium. The Caco-2 permeability assay is the industry-standard model for this purpose.[12][13] Caco-2 cells are a human colon adenocarcinoma line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized cells that structurally and functionally resemble human intestinal enterocytes, complete with tight junctions and active transport proteins.[12][14]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
1. Causality & Self-Validation: This protocol is designed to measure permeability in both directions: from the apical (AP, gut lumen) side to the basolateral (BL, blood) side, and vice-versa. This bidirectional assessment is crucial because it allows for the calculation of an Efflux Ratio (ER) . An ER greater than 2 strongly indicates that the compound is a substrate of an active efflux transporter (like P-glycoprotein), which can severely limit oral absorption.[13][14] The integrity of each cell monolayer is validated by measuring the Trans-Epithelial Electrical Resistance (TEER), ensuring the tight junctions are intact.[12][15]
2. Materials:
- Caco-2 cells (ATCC HTB-37)
- Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
- Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
- Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)
- Test compound stock solution (e.g., 10 mM in DMSO)
- Control compounds: Propranolol (high permeability), Atenolol (low permeability), Talinolol (P-gp substrate)
- Analytical instrumentation: LC-MS/MS
3. Step-by-Step Methodology:
- Cell Seeding & Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density. Culture for 18-22 days to allow for full differentiation into a polarized monolayer.[13]
- Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values >200 Ω·cm², as this confirms the formation of robust tight junctions.[16]
- Preparation: Wash the monolayers gently with pre-warmed (37°C) transport buffer.
- Dosing (AP to BL):
- Add fresh transport buffer to the basolateral chamber.
- Add transport buffer containing the test compound (final concentration typically 1-10 µM, final DMSO <0.5%) and control compounds to the apical chamber.
- Dosing (BL to AP):
- In a separate set of wells, add fresh transport buffer to the apical chamber.
- Add transport buffer containing the test compound and controls to the basolateral chamber.
- Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 90-120 minutes.
- Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
- Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
4. Data Analysis & Interpretation:
- The apparent permeability coefficient (Papp) is calculated in cm/s using the formula:
- Papp = (dQ/dt) / (A * C₀)
- Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[13]
- The Efflux Ratio (ER) is calculated as:
- ER = Papp (BL→AP) / Papp (AP→BL)
Table 2: Interpreting Caco-2 Permeability Data
| Papp (A→B) x 10⁻⁶ cm/s | Predicted Absorption | Efflux Ratio (ER) | Interpretation |
| < 1 | Low | > 2.0 | Likely a substrate of active efflux. Poor absorption expected. |
| 1 - 10 | Moderate | < 2.0 | Absorption may be acceptable but could be improved. |
| > 10 | High | < 2.0 | High passive permeability. Good absorption expected. |
B. Distribution: Plasma Protein Binding (PPB) Assay
Once a drug is absorbed into the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[17] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[18] Therefore, determining the fraction unbound (fu) is essential for interpreting PK data. The gold-standard method for this is equilibrium dialysis.[19]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
1. Causality & Self-Validation: The RED device uses a semipermeable membrane (12-14 kDa cutoff) that allows small molecules (the drug) to pass through but retains large plasma proteins.[19] The system is allowed to reach equilibrium, at which point the concentration of the unbound drug is the same in both the plasma chamber and the buffer chamber. By measuring the total drug in the plasma chamber and the drug in the buffer chamber, the fraction bound can be accurately calculated. The protocol includes stability checks and control compounds to ensure the system is performing correctly.[20]
2. Materials:
- Rapid Equilibrium Dialysis (RED) device plate and inserts
- Plasma (human, rat, mouse, etc.)
- Dialysis buffer (Phosphate-buffered saline, PBS, pH 7.4)
- Test compound stock solution (10 mM in DMSO)
- Control compounds: Warfarin (high binding), Metoprolol (low binding)
- Incubator shaker, sealing tape
- LC-MS/MS
3. Step-by-Step Methodology:
- Preparation: Thaw plasma and keep on ice. Prepare dosing solutions by spiking the test compound into plasma at the desired final concentration (e.g., 1 µM).
- Device Loading:
- Pipette the plasma containing the test compound into the sample chamber (red ring) of the RED insert.[18]
- Pipette an equal volume of PBS buffer into the buffer chamber.
- Incubation: Seal the plate securely and incubate at 37°C on an orbital shaker (e.g., 300 rpm) for 4-6 hours to ensure equilibrium is reached.[18] The optimal time should be determined in preliminary experiments.[20]
- Sampling: After incubation, carefully remove aliquots from both the buffer chamber and the plasma chamber.
- Sample Processing: To measure the total concentration in the plasma sample, it must be "crashed" with an equal volume of buffer and a large volume of organic solvent (e.g., acetonitrile) to precipitate the proteins and release the bound drug. The buffer sample is matched by adding an equal volume of blank plasma and the same solvent. This ensures both samples are analyzed in the same final matrix.[18]
- Analysis: Quantify the drug concentration in the processed samples by LC-MS/MS.
4. Data Analysis & Interpretation:
- The Fraction Unbound (fu) is calculated as:
- fu = Concentration in Buffer Chamber / Total Concentration in Plasma Chamber
- The Percentage Bound is calculated as:
- % Bound = (1 - fu) * 100
A high %PPB (>99%) means a very small fraction of the drug is free to exert its effect, which can have profound implications for dosing and potential for drug-drug interactions.
C. Metabolism: Liver Microsomal Stability Assay
Metabolism, primarily in the liver, is the main route of elimination for many small molecule drugs.[21] The Cytochrome P450 (CYP) family of enzymes, located in the endoplasmic reticulum of hepatocytes, is responsible for the majority of Phase I metabolic reactions.[21] The liver microsomal stability assay uses a subcellular fraction of the liver (microsomes) that is enriched with these CYP enzymes to determine a compound's intrinsic metabolic stability.[22]
A Critical Consideration for Triazoles: CYP Inhibition The triazole ring is a well-known pharmacophore that can coordinate with the heme iron atom at the active site of CYP enzymes.[23] This makes many triazole-containing compounds, including triazole anilines, potent inhibitors of key isoforms like CYP3A4, CYP2C9, and CYP2C19.[24][25] This property is the basis for most clinically significant drug-drug interactions (DDIs) involving triazoles.[25] Therefore, while assessing metabolic stability is crucial, it is equally important to subsequently evaluate the potential for CYP inhibition, a topic beyond this guide's scope but a mandatory next step in development.
Experimental Protocol: Liver Microsomal Stability Assay
1. Causality & Self-Validation: This assay measures the rate of disappearance of the parent drug over time when incubated with liver microsomes and a necessary cofactor, NADPH.[26] The rate of disappearance provides an estimate of intrinsic clearance (Clint), a measure of the liver's inherent ability to metabolize the drug. The protocol's validity is ensured by running positive control compounds (e.g., Verapamil, Dextromethorphan) with known metabolic rates.[21] A parallel incubation without NADPH serves as a negative control to check for non-enzymatic degradation.[27]
2. Materials:
- Pooled liver microsomes (human, rat, etc.)
- Phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase to ensure a constant supply of NADPH)
- Test compound stock solution (10 mM in DMSO)
- Control compounds: Verapamil (high turnover), Procaine (low turnover)
- Reaction quenching solution: Cold acetonitrile with an internal standard for LC-MS/MS analysis
- Incubator/water bath at 37°C
- LC-MS/MS
3. Step-by-Step Methodology:
- Preparation: Prepare a master mix of microsomes (e.g., 0.5 mg/mL final concentration) and buffer. Pre-warm to 37°C.[27]
- Initiate Reaction: In a 96-well plate, add the test compound (final concentration typically 1 µM). To start the reaction, add the pre-warmed NADPH regenerating system.[26]
- Time-Point Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile (containing internal standard) to the respective wells. The 0-minute time point represents 100% of the compound remaining.
- Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
- Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.
4. Data Analysis & Interpretation:
- Plot the natural log (ln) of the percent remaining of the test compound versus time.
- The slope of the line from the linear regression of this plot equals the elimination rate constant (k).
- In Vitro Half-life (t½) is calculated as: t½ = 0.693 / k
- Intrinsic Clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
A short half-life (< 30 min) and high Clint suggest the compound is rapidly metabolized and may have low oral bioavailability and a short duration of action in vivo.
Caption: Interplay of core in vitro ADME assays.
Part 3: Data Integration & In Vivo Translation
The ultimate goal of preclinical profiling is to predict human pharmacokinetics.[6] The data gathered from in silico and in vitro experiments are not standalone endpoints; they are parameters used to build confidence and design informative in vivo studies.
The in vitro Clint value can be scaled to predict hepatic clearance in vivo. The Caco-2 Papp and fraction unbound data can help predict the rate and extent of oral absorption. Together, these parameters inform the selection of doses and species for the first animal PK studies. A typical study in rodents (e.g., rats) will involve administering the compound both intravenously (IV) and orally (PO) to determine key parameters.
Table 3: Key In Vivo Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents total drug exposure. |
| t½ | Elimination half-life. | Determines dosing interval and duration of action. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution. | The apparent volume into which the drug distributes. |
| F% | Oral Bioavailability. | The fraction of the oral dose that reaches systemic circulation (AUC-oral / AUC-iv). |
Physiologically Based Pharmacokinetic (PBPK) Modeling
The pinnacle of PK prediction is the use of PBPK modeling.[8][28] PBPK models are complex computational frameworks that represent the body as a series of interconnected physiological compartments (organs).[29][30] These models integrate the data we have generated—physicochemical properties, in vitro permeability, plasma protein binding, and metabolic stability—with system-specific data like organ blood flow and tissue composition.[8][31]
An iterative "predict-learn-confirm" approach is often used:
-
Predict: Build an initial PBPK model using in silico and in vitro data to predict the PK profile in a preclinical species (e.g., rat).[30]
-
Learn: Conduct the in vivo rat PK study and compare the actual results to the prediction.
-
Confirm/Refine: Use the in vivo data to refine the model. This validated model can then be scaled to predict the human PK profile with much higher confidence, guiding first-in-human dose selection.[30][31]
Caption: In Vitro to In Vivo Extrapolation (IVIVE).
Part 4: Specific Considerations for Triazole Aniline Derivatives
As established, the triazole moiety confers a high likelihood of interaction with CYP450 enzymes.[25] This presents both a challenge and an opportunity. The primary challenge is the risk of potent, mechanism-based inhibition of key drug-metabolizing enzymes like CYP3A4, leading to dangerous DDIs when co-administered with other drugs.[24] Any development program for a triazole aniline derivative must include a thorough in vitro CYP inhibition panel (e.g., IC50 determination) early in the screening cascade.
The opportunity lies in medicinal chemistry design. If metabolic instability is an issue, chemists can strategically modify the aniline portion of the molecule or other regions to block likely sites of metabolism, while seeking to minimize direct interaction with the CYP heme iron to reduce inhibition.
Caption: Dual role of CYPs with triazoles.
Conclusion
Predicting the pharmacokinetic profile of triazole aniline derivatives is a complex but manageable challenge that is best addressed through a systematic, multi-parameter approach. By layering predictive in silico modeling with robust, mechanistically informative in vitro assays for absorption, distribution, and metabolism, researchers can build a comprehensive understanding of a compound's likely in vivo behavior. This tiered strategy allows for the early identification of liabilities, guides intelligent compound design, and provides the critical data needed to construct powerful PBPK models for translation to the clinic. Embracing this integrated framework is fundamental to de-risking drug development projects and successfully advancing novel triazole aniline therapeutics to patients.
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Topic: Lipophilicity Analysis of 1-Substituted 1,2,3-Triazole Systems
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Triazole Scaffold and the Primacy of Lipophilicity in Drug Design
The 1,2,3-triazole ring system has emerged as a privileged scaffold in medicinal chemistry, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][2] This reaction's efficiency and high regioselectivity have enabled the synthesis of vast libraries of novel compounds. Molecules incorporating the 1,2,3-triazole moiety exhibit a wide spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties.[3] The triazole ring is often considered a bioisostere of the amide bond; it is metabolically stable and capable of forming hydrogen bonds and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[3][4]
However, the biological activity of any potential drug candidate is inextricably linked to its physicochemical properties. Among the most critical of these is lipophilicity—literally, its "fat-loving" nature.[5] Lipophilicity governs a molecule's behavior in a biological system, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[6] A compound must possess sufficient lipophilicity to traverse lipid-rich biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[5][] Conversely, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, high plasma protein binding, and off-target toxicity.[][8]
This guide provides a comprehensive technical overview of the methodologies used to analyze the lipophilicity of 1-substituted 1,2,3-triazole systems. We will delve into the causality behind experimental choices, provide detailed protocols for both traditional and high-throughput methods, explore the utility of computational models, and synthesize these concepts to understand the critical structure-lipophilicity relationships that guide modern drug design.
Theoretical Framework: Quantifying Lipophilicity
Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
-
LogP is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6] LogP = log([Compound]octanol / [Compound]water)
-
LogD is the partition ratio for an ionizable compound at a specific pH. It accounts for all species (ionized and non-ionized) and is therefore more physiologically relevant for compounds with acidic or basic functional groups.[9][10]
The "Rule of Five," a well-known guideline for oral bioavailability, suggests that a drug candidate should ideally have a logP value not exceeding 5.[][9] While this rule has been challenged, it remains a valuable benchmark in early-stage drug discovery. Optimizing lipophilicity to a range of logP between 0 and 3 is often correlated with good bioavailability.[8]
Experimental Determination of Lipophilicity
Experimental measurement is essential for validating computational predictions and accurately characterizing novel compounds. The choice of method often represents a trade-off between accuracy, throughput, and resource requirements.
The Shake-Flask Method: The Gold Standard
The shake-flask method is the traditional and most reliable technique for directly measuring logP/logD values.[9][11] Its trustworthiness stems from its direct measurement of the compound's partitioning between two immiscible phases.
Causality of Protocol Choices:
-
Pre-saturation: The n-octanol and aqueous buffer are pre-saturated with each other to ensure that the volume of each phase does not change during the experiment, which would alter the concentration and lead to inaccurate results.[12]
-
Equilibration Time: Sufficient time for shaking (to facilitate partitioning) and settling (for complete phase separation) is critical to ensure the system has reached thermodynamic equilibrium.[11]
-
Concentration Analysis: Analyzing the compound's concentration in the aqueous phase is often preferred, especially for highly lipophilic compounds, as it avoids potential issues with solubility and measurement in the viscous octanol phase.[12]
Step-by-Step Protocol: Shake-Flask LogD₇.₄ Determination
-
Phase Preparation: Prepare a suitable aqueous buffer (e.g., 0.01 M phosphate buffer, pH 7.4). Mix equal volumes of n-octanol and the buffer in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[9]
-
Stock Solution: Prepare a 10 mM stock solution of the 1-substituted 1,2,3-triazole test compound in a suitable solvent like DMSO.[10]
-
Partitioning: In a vial, combine the pre-saturated n-octanol and pre-saturated buffer. The volume ratio can be adjusted based on the expected lipophilicity (e.g., 1:1 for expected logD near 0; higher octanol volume for expected high logD).[12]
-
Compound Addition: Add a small aliquot of the compound stock solution to the biphasic system. The final concentration should be low enough to prevent aggregation but high enough for accurate quantification.
-
Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours at 600 rpm) to allow the compound to partition between the phases.[11]
-
Phase Separation: Allow the mixture to stand undisturbed overnight (approx. 16 hours) or centrifuge at low speed to ensure complete separation of the octanol and aqueous layers.[11]
-
Sampling & Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS/MS). The initial total amount of compound added is also determined.
-
Calculation: Calculate the LogD using the measured concentrations.
Chromatographic Methods: High-Throughput Alternatives
For screening larger numbers of compounds, chromatographic methods are indispensable. They are faster, consume less material, and are less sensitive to impurities than the shake-flask method.[13][14] These techniques rely on the principle that a compound's retention in a reversed-phase system (polar mobile phase, non-polar stationary phase) is proportional to its lipophilicity.
In RP-HPLC, the logarithm of the capacity factor (log k) is linearly correlated with logP. The capacity factor is determined from the retention time of the analyte (t_R) and the column dead time (t_0).
Step-by-Step Protocol: RP-HPLC logP Determination
-
System Setup: Use a C18 column with a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.[15]
-
Isocratic Elution: Perform a series of isocratic elutions with varying concentrations of the organic modifier (e.g., 40%, 50%, 60%, 70% methanol in water).
-
Injection & Data Acquisition: For each mobile phase composition, inject the test compound and a void volume marker (e.g., uracil) to determine t_R and t_0, respectively.
-
Calculate log k: For each run, calculate the capacity factor k = (t_R - t_0) / t_0, and then determine its logarithm, log k.
-
Extrapolation: Plot the log k values against the percentage of organic modifier in the mobile phase. A linear relationship should be observed. Extrapolate this line to 100% aqueous phase (0% organic modifier). The y-intercept is the chromatographic hydrophobicity index, log k_w.[16]
-
Calibration: To convert log k_w to logP, create a calibration curve by running a set of standard compounds with known logP values under the same conditions. Plot their experimental log k_w against their known logP values.
-
Final Determination: Use the calibration curve equation to calculate the logP of the test compound from its measured log k_w.
RP-TLC offers a simpler, parallel-processing alternative to HPLC. Here, the lipophilicity is determined from the retardation factor (R_f), which is converted to an R_M value.
Step-by-Step Protocol: RP-TLC logP Determination
-
Plate Preparation: Use RP-TLC plates (e.g., RP-18 F₂₅₄s). Spot dilute solutions of the test compounds and standards onto the plate.
-
Mobile Phase: Prepare a series of mobile phases with varying volume ratios of an organic solvent (e.g., acetone) and an aqueous buffer (e.g., TRIS buffer).[3][17]
-
Development: Develop the plates in a chromatography tank saturated with the vapor of the chosen mobile phase.
-
Visualization & R_f Calculation: After development, visualize the spots (e.g., under UV light) and measure the distance traveled by the solvent front and each spot. Calculate the R_f value for each compound in each mobile phase.
-
R_M Calculation: Convert each R_f value to an R_M value using the formula: R_M = log((1/R_f) - 1).[18]
-
Extrapolation: For each compound, plot the R_M values against the concentration of the organic solvent. Extrapolate the resulting line to 0% organic solvent to obtain the R_M0 value, which is a relative measure of lipophilicity.[17][19]
-
Calibration & logP_TLC Determination: As with HPLC, run standards with known logP values to create a calibration curve (logP vs. R_M0). Use this curve to convert the R_M0 value of the test compounds into an experimental logP_TLC value.[3][17]
Computational Prediction of Lipophilicity
In silico methods provide an invaluable tool for the rapid estimation of logP for large virtual libraries of compounds, guiding synthesis efforts toward molecules with desirable properties. These methods are broadly categorized based on their underlying algorithms.[18]
-
Atomic/Fragment-based Methods: These are the most common types. They dissect a molecule into its constituent atoms or fragments and sum their contributions to lipophilicity, applying correction factors for intramolecular interactions. Examples include ALOGP, MLOGP, and XLOGP.[17][20]
-
Topological Methods: These methods use molecular descriptors derived from the 2D graph of the molecule to correlate with lipophilicity.[20]
-
Hybrid Methods: These combine features of fragment-based and topological approaches.
It is crucial to recognize that different algorithms can yield significantly different logP values for the same molecule.[17][21] This variability underscores the necessity of experimental validation. Computational tools should be used for screening and prioritization, not as a substitute for empirical measurement.
Table 1: Comparison of Predicted logP Values for Hypothetical 1-Substituted 1,2,3-Triazoles
| N1-Substituent | Structure | ALOGP | XLOGP3 | MLOGP |
| Methyl | ![]() | 0.25 | 0.40 | 0.55 |
| Benzyl | ![]() | 1.80 | 2.15 | 1.95 |
| 4-Chlorobenzyl | ![]() | 2.55 | 2.90 | 2.70 |
| 4-Methoxybenzyl | ![]() | 1.75 | 2.05 | 1.85 |
| Allyl | ![]() | 0.80 | 0.95 | 1.05 |
Note: These values are illustrative, based on typical algorithm behaviors, and serve to highlight the variance between different computational models.[22][23]
Structure-Lipophilicity Relationships (SLR) in 1-Substituted 1,2,3-Triazoles
The substituent at the N1 position of the 1,2,3-triazole ring is the primary modulator of the molecule's overall lipophilicity. Understanding how different structural features of this substituent impact logP is fundamental to rational drug design.
-
Size and Hydrocarbon Content: The most straightforward relationship is with size and non-polar surface area. Larger alkyl or aryl groups increase lipophilicity. For instance, a benzyl substituent will impart significantly more lipophilicity than a methyl group.
-
Aromatic Substituents: For N1-arylmethyl substituents, the electronics of the aromatic ring play a key role.
-
Electron-withdrawing, Lipophilic Groups: Halogens like chlorine increase lipophilicity due to their hydrophobic nature. A p-chlorobenzyl substituent consistently increases the logP value compared to an unsubstituted benzyl group.[21]
-
Electron-withdrawing, Polar Groups: Groups like cyano (-CN) or nitro (-NO₂) are polar and can engage in hydrogen bonding, thereby decreasing lipophilicity despite being electron-withdrawing.[21]
-
Electron-donating Groups: Polar electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH) generally decrease lipophilicity by increasing the molecule's polarity and hydrogen bonding capacity.
-
-
Polar Functional Groups: The introduction of heteroatoms (O, N) or polar functionalities (amides, sulfonamides, alcohols) into the N1-substituent will almost always decrease lipophilicity. An allyl substituent, for example, is less lipophilic than an aromatic ring of similar size.[24]
-
Positional Isomerism: The position of a substituent on an aromatic ring can also have a subtle but measurable effect on lipophilicity. Studies on aniline-triazole systems have shown that para-substituted compounds can exhibit lower logP values than their ortho- or meta- counterparts, potentially due to differences in intramolecular interactions and crystal packing.[3][4]
An Integrated Strategy for Lipophilicity Analysis
For an efficient drug discovery campaign, a multi-tiered approach that leverages the strengths of both computational and experimental methods is recommended. This self-validating system ensures that resources are focused on the most promising candidates.
-
In Silico Screening: Begin with a large virtual library of 1-substituted 1,2,3-triazoles. Use multiple computational algorithms to predict logP values. Prioritize compounds that fall within the desired lipophilicity range (e.g., 0 < logP < 4).
-
High-Throughput Experimental Screening: Synthesize a focused subset of the prioritized compounds. Use a rapid, resource-sparing method like RP-HPLC or RP-TLC to obtain experimental lipophilicity data. This step serves to validate or invalidate the computational models for your specific chemical space.
-
Refined Modeling (Optional): Use the experimental data to build a targeted Quantitative Structure-Property Relationship (QSPR) model, which may offer better predictive power for your compound series than generic models.[20]
-
Definitive Characterization: For key compounds that are advancing to further biological testing, perform a definitive logD measurement using the gold-standard shake-flask method. This provides a highly accurate value for critical decision-making.
Conclusion
The analysis of lipophilicity is a cornerstone of modern medicinal chemistry. For scaffolds as versatile as 1-substituted 1,2,3-triazoles, a robust understanding and application of these analytical techniques are paramount. By judiciously combining the predictive power of in silico models with the empirical accuracy of experimental methods—from high-throughput chromatographic screens to the definitive shake-flask determination—researchers can rationally design molecules with optimized pharmacokinetic profiles. This integrated approach not only enhances the efficiency of the drug discovery process but also significantly increases the probability of identifying safe and effective therapeutic agents.
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- Pilarczyk, A., Kocik, M., Bąk, A., & Malarz, K. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- Morak-Młodawska, B., & Jeleń, M. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. PMC. [Link]
- Pilarczyk, A., Kocik, M., Bąk, A., & Malarz, K. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1476. [Link]
- ResearchGate. (n.d.). Predicted LogP values for (a) thiazolo[3,2-b][1][5][7]triazoles (1a–16a)... [Link]
- Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]
- Csomor, E., et al. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods.
- Agrawal, V. K., & Shrivastava, A. (2014). QSPR Models for Predicting Lipophilicity of Triazole Derivatives. Research Journal of Chemical Sciences, 4(7), 1-6. [Link]
- Janicka, M. (2009). Quantification of Lipophilicity of 1,2,4-Triazoles Using Micellar Chromatography.
- Lombardo, F., et al. (2003). Determination of logP coefficients via a RP-HPLC column.
- Csomor, E., et al. (2015).
- ResearchGate. (n.d.). The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine... [Link]
- de Oliveira, A. A., et al. (2021). Computational Methods as Screening Toll for Triazole Natural Products Derivatives as Potential β-Tubulin Inhibitors for Fusarium graminearum. Journal of the Brazilian Chemical Society, 32(10), 2021-2033. [Link]
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Metal coordination chemistry of 4-(1H-1,2,3-triazol-1-yl)aniline
An In-depth Technical Guide to the Metal Coordination Chemistry of 4-(1H-1,2,3-triazol-1-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and metal coordination chemistry of this compound. This molecule is a bifunctional ligand of significant interest, merging the well-established electronic and donor properties of the aniline moiety with the versatile coordination capabilities of the 1,2,3-triazole ring. We delve into the foundational principles governing its synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), detail its structural and spectroscopic characterization, and explore the key factors influencing its behavior as a ligand for transition metals. A detailed case study of a closely related copper(II) complex is presented to illustrate the coordination modes, structural outcomes, and analytical techniques central to this field. This guide is intended for researchers in coordination chemistry, materials science, and drug development seeking to leverage the unique properties of triazole-based ligands.
Ligand Design and Rationale
This compound is a classic example of a bitopic or ambidentate ligand, possessing multiple, electronically distinct potential donor sites. Its structure is comprised of two key functional domains:
-
The Aniline Moiety: The primary amine (-NH₂) group is a well-understood Lewis base, capable of coordinating to metal centers. Its donor strength and reactivity are modulated by the electronic properties of the phenyl ring to which it is attached.
-
The 1,2,3-Triazole Ring: This five-membered heterocycle presents three nitrogen atoms (N1, N2, N3). The lone pairs on the N2 and N3 atoms are generally available for coordination. The N1 atom is typically involved in the covalent linkage to the aniline phenyl ring and is thus not available for coordination.
The para-substitution pattern fixes the relative orientation of these two domains, allowing for predictable electronic communication between them. The triazole ring acts as an electron-withdrawing group, which can influence the basicity of the aniline nitrogen. Conversely, the aniline group can donate electron density into the triazole ring system. This interplay makes the ligand's coordination behavior highly dependent on the specific metal ion, counter-ions, and solvent conditions employed.
Synthesis and Characterization of this compound
The most efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This method ensures the exclusive formation of the 1,4-isomer, which is crucial for predictable ligand topology.
Synthetic Workflow
The synthesis proceeds via a two-step process starting from 4-nitroaniline, as depicted in the workflow below. The initial diazotization followed by azide substitution is a standard procedure for installing the azide functionality. The subsequent CuAAC reaction with an acetylene source completes the triazole ring formation, followed by a final reduction of the nitro group.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Trustworthiness: This protocol is a validated, multi-step procedure adapted from established methods for the synthesis of aryl azides and subsequent CuAAC reactions.[2] Each step includes purification and characterization checkpoints to ensure the integrity of the final product.
Step 1: Synthesis of 4-Azido-1-nitrobenzene
-
Diazotization: To a stirred suspension of 4-nitroaniline (13.8 g, 100 mmol) in 100 mL of 3M HCl, a solution of sodium nitrite (7.6 g, 110 mmol) in 20 mL of water is added dropwise at 0-5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Azide Substitution: A solution of sodium azide (7.15 g, 110 mmol) in 30 mL of water is added dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution is observed.
-
Work-up: After stirring for 1 hour at room temperature, the mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield 4-azido-1-nitrobenzene as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole
-
Reaction Setup: In a round-bottom flask, 4-azido-1-nitrobenzene (16.4 g, 100 mmol) is dissolved in a 1:1 mixture of t-butanol and water (100 mL).
-
Catalyst Addition: Sodium ascorbate (1.98 g, 10 mmol) and copper(II) sulfate pentahydrate (1.25 g, 5 mmol) are added.
-
Cycloaddition: Acetylene gas is bubbled through the solution for 4-6 hours while stirring vigorously at room temperature. (Alternatively, an acetylene surrogate like ethynyltrimethylsilane can be used, followed by a deprotection step). The reaction progress is monitored by TLC.
-
Isolation: Upon completion, the resulting precipitate is filtered, washed with cold water, and dried to afford the triazole product.
Step 3: Synthesis of this compound
-
Reduction: 1-(4-Nitrophenyl)-1H-1,2,3-triazole (19.0 g, 100 mmol) is dissolved in ethanol (200 mL). Palladium on carbon (10% w/w, ~1 g) is added as a catalyst.
-
Hydrogenation: The mixture is subjected to hydrogenation (H₂ balloon or Parr hydrogenator at 3 atm) and stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Purification: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from an ethanol/water mixture to yield pure this compound.
Characterization of the Ligand
Full characterization is essential to confirm the structure and purity of the ligand before its use in coordination studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aniline and triazole protons.
-
Aniline Protons: Two doublets in the aromatic region (approx. 6.7-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system).
-
Amine Protons: A broad singlet (approx. 4.0-5.5 ppm, depending on solvent and concentration) corresponding to the -NH₂ group.
-
Triazole Protons: Two singlets (or narrow doublets due to long-range coupling) in the downfield region (approx. 7.8-8.5 ppm).[3]
-
-
¹³C NMR: The carbon spectrum provides a map of the carbon framework.
-
Aniline Carbons: Four signals are expected for the phenyl ring. The carbon bearing the amino group (C-NH₂) will be significantly upfield (approx. 115 ppm), while the carbon attached to the triazole (C-triazole) will be further downfield (approx. 135-140 ppm).[4]
-
Triazole Carbons: Two signals for the triazole ring carbons are expected in the range of 120-145 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum is used to identify key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |
| 3450-3300 | N-H stretching (asymmetric & symmetric) | Two sharp bands |
| 3150-3100 | Aromatic C-H stretching | Weak to medium |
| ~1620 | N-H scissoring (bending) | Medium to strong |
| 1590-1450 | Aromatic C=C stretching | Multiple sharp bands |
| 1500-1400 | Triazole ring stretching (N=N, C=N) | Medium bands |
| ~1300 | C-N stretching (Aryl-N) | Strong |
Mass Spectrometry (MS) Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₉N₄⁺.
Principles of Metal Coordination
The versatility of this compound as a ligand stems from its multiple potential coordination sites. The final structure of a metal complex is a result of a delicate balance between the electronic and steric properties of the ligand and the coordination preferences of the metal center.
Potential Coordination Modes
Note: The DOT script above is a template. Actual images of coordination modes would be required for rendering. Caption: Plausible coordination modes of this compound.
-
Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. The most likely site is the N3 of the triazole ring, which is often the most sterically accessible and electronically favorable nitrogen atom.[5] Coordination through the aniline nitrogen is also possible but less common, especially in competition with the triazole.
-
Bidentate Chelation: The ligand could potentially chelate to a single metal center using two donor atoms. Chelation involving the aniline nitrogen and the N2 of the triazole would form a seven-membered ring, which is generally less stable. A previously reported hypothesis suggests that for some metals like Cu(II), coordination may occur via the N3 atom and the nitrogen at the 1-position (N1), although N1 is part of the bond to the phenyl ring, making this mode less likely than a bridging interaction.[6]
-
Bridging Coordination: The triazole ring is an excellent bridging unit. The N2 and N3 atoms can coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.[7] This is a very common mode for related 1,2,4-triazole ligands.
Factors Influencing Coordination
-
HSAB Theory: The Hard and Soft Acids and Bases principle can predict coordination preferences. Hard metal ions (e.g., Cr³⁺, Fe³⁺) will prefer to bind to the hard amine nitrogen, while softer metal ions (e.g., Ag⁺, Pd²⁺) may show a preference for the borderline triazole nitrogens.
-
Steric Hindrance: The geometry of the metal's primary coordination sphere can dictate whether the ligand binds in a monodentate or bridging fashion. Bulky co-ligands may favor monodentate binding.
-
pH and Solvent: The acidity of the solution can affect the protonation state of the aniline group, thereby inhibiting its ability to coordinate. The solvent can also compete for coordination sites on the metal.
Case Study: Dichloridobis(propyl 4-{[1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzoate)copper(II)
Authoritative Grounding: As a detailed structural analysis of a metal complex with the parent this compound ligand is not available in primary literature, we present a comprehensive analysis of a closely related, recently reported copper(II) complex.[8] This case study serves to illustrate the fundamental principles of synthesis, coordination geometry, and solid-state analysis applicable to this class of compounds. The ligand in this example coordinates in a monodentate fashion, which is a primary mode to consider for the parent aniline ligand as well.
Synthesis of the Complex
Protocol:
-
A solution of the ligand, propyl 4-{[1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzoate (0.085 g, 0.2 mmol), in 5 mL of acetonitrile is prepared.
-
A solution of copper(II) chloride (0.013 g, 0.1 mmol) in 5 mL of methanol is prepared separately.
-
The ligand solution is added to the copper(II) chloride solution.
-
The resulting mixture is stirred at 323 K (50 °C) for 2 hours.
-
The solution is allowed to slowly evaporate at room temperature, yielding crystals suitable for X-ray diffraction over several days.
Structural Analysis
The complex, [CuCl₂(C₂₀H₂₀N₄O₅)₂], crystallizes in a centrosymmetric structure. The central copper(II) ion is coordinated by two chloride ions and two triazole ligands.
-
Coordination Geometry: The Cu(II) center exhibits a trans-dichlorido square-planar geometry. The coordination sphere is composed of two chloride anions and two nitrogen atoms from the triazole rings of two separate ligands.
-
Coordination Mode: The ligand acts in a monodentate fashion, coordinating to the copper center exclusively through the N3 atom of the 1,2,3-triazole ring. The aniline-equivalent part of the ligand is not involved in coordination. This is a critical insight, suggesting that for neutral or sterically unhindered systems, the triazole nitrogen is the preferred coordination site over the aniline amine.
Quantitative Structural Data
The following table summarizes key bond lengths and angles from the single-crystal X-ray diffraction analysis of the case study complex.[8]
| Parameter | Value (Å or °) | Significance |
| Cu—N3 Bond Length | 2.015 Å | Typical length for a Cu(II)-N(triazole) coordinate bond. |
| Cu—Cl Bond Length | 2.261 Å | Standard length for a Cu(II)-Cl bond in a square-planar environment. |
| N3—Cu—Cl Bond Angle | 90.79° | Confirms the orthogonal arrangement in the square-planar geometry. |
| N3—Cu—N3' Bond Angle | 180° | The two coordinating nitrogen atoms are perfectly trans to each other. |
| Cl—Cu—Cl' Bond Angle | 180° | The two chloride ligands are perfectly trans to each other. |
Spectroscopic Changes upon Coordination
While detailed spectroscopic data for the case study complex is not provided in the source, coordination to a metal center typically induces predictable changes in the ligand's FTIR spectrum.
-
Triazole Ring Vibrations: The bands associated with the C=N and N=N stretching of the triazole ring are expected to shift to higher or lower frequencies upon coordination, indicating a change in the electronic distribution within the ring.
-
New Low-Frequency Bands: The formation of a coordinate bond results in new vibrational modes at low frequencies (typically < 500 cm⁻¹). A new band corresponding to the ν(Cu-N) stretching vibration would be expected to appear, providing direct evidence of coordination.
Applications and Future Outlook
The coordination chemistry of this compound and its derivatives is a promising area for development in several fields:
-
Catalysis: Triazole-metal complexes are known to be effective catalysts.[8] The aniline group can be further functionalized to tune the steric and electronic properties of the complex, potentially leading to catalysts with enhanced activity or selectivity for reactions like cross-coupling or oxidation.
-
Materials Science: The ability of the ligand to act as a bridging unit opens the door to designing coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, sensing, or as heterogeneous catalysts.
-
Drug Development: The 1,2,3-triazole core is a recognized pharmacophore found in numerous bioactive compounds.[6] Metal complexes can exhibit enhanced biological activity compared to the free ligand. Developing complexes with biocompatible metals could lead to new antimicrobial or anticancer agents.
Future work should focus on isolating and fully characterizing complexes of the parent this compound ligand with a range of first-row transition metals to build a fundamental library of structures and properties. Investigating the impact of the aniline -NH₂ group on the magnetic and electronic properties of these complexes will be crucial for unlocking their full potential.
References
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- Singh, A. K., et al. (2014). Review of Synthesis and Characterization of Cu (I) Complexes. International Journal of Scientific & Engineering Research, 5(5), 114-118.
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- Yüksek, H., et al. (2015). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Physical Chemistry, 5(1), 6-15.
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Reactivity Patterns of the 1,2,3-Triazole Ring in Aniline Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The 1,2,3-triazole ring is a cornerstone scaffold in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and role as a reliable bioisostere.[1][2] When integrated with an aniline moiety—a privileged structure in numerous pharmaceuticals—the resulting molecular framework offers a rich chemical space for drug discovery. This technical guide provides an in-depth exploration of the reactivity patterns of the 1,2,3-triazole ring within aniline derivatives. We will dissect the electronic properties of the triazole core, detail the primary synthetic routes to aniline-triazole conjugates, and analyze the key transformations, including N-alkylation, N-arylation, and ring-opening reactions. A central focus is placed on understanding how the electronic and steric nature of the aniline substituent modulates the regioselectivity and outcome of these reactions, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.
Introduction: The Synergy of Aniline and 1,2,3-Triazole
The strategic combination of well-established pharmacophores is a powerful approach in lead generation and optimization. The 1,2,3-triazole ring, often called a "linker" unit, has risen to prominence largely due to the advent of "click chemistry," which allows for its efficient and regioselective synthesis.[3][4] Its unique features, including a strong dipole moment, stability against hydrolysis and metabolic degradation, and ability to act as a hydrogen bond acceptor, make it an invaluable component in drug design.[3][5]
Aniline derivatives are equally fundamental, appearing in a vast array of approved drugs across therapeutic areas. The amino group provides a key site for interaction with biological targets and a handle for synthetic modification. The fusion of these two motifs creates a class of compounds with significant potential, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[6][7][8][9] Understanding the nuanced reactivity of the triazole ring as influenced by the attached aniline is therefore critical for manipulating these scaffolds to achieve desired biological outcomes.
Electronic Structure and Inherent Reactivity of the 1,2,3-Triazole Ring
The reactivity of the 1,2,3-triazole is dictated by its distinct electronic architecture.
-
Aromaticity and Stability: It is an aromatic, 6π-electron five-membered heterocycle.[10][11] This aromaticity confers exceptional thermal and chemical stability, making the ring resistant to common oxidative, reductive, and hydrolytic conditions.[3][12] This robustness is a key reason for its frequent use as a stable linker in complex molecules.[12]
-
Tautomerism: Unsubstituted or N-H triazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which are in equilibrium.[10][13] The position of this equilibrium is influenced by the solvent and the nature of substituents. This tautomerism is the root of the regioselectivity challenges encountered during functionalization reactions at the nitrogen atoms.
-
Acidity/Basicity: The 1,2,3-triazole is a very weak base and a weak acid, with a pKa for the N-H proton of approximately 9.4.[12] This allows for deprotonation with a suitable base to form the triazolide anion, a key intermediate in many functionalization reactions.
Synthesis of 1,2,3-Triazole Containing Aniline Derivatives
The creation of the aniline-triazole bond is most reliably achieved through 1,3-dipolar cycloaddition reactions. The choice of catalyst dictates the regiochemical outcome, providing access to distinct isomers.
3.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prevalent method, delivering exclusively 1,4-disubstituted 1,2,3-triazoles with high yields and exceptional functional group tolerance.[4][14][15] The process typically involves the reaction of an aryl azide (derived from an aniline precursor) with a terminal alkyne in the presence of a Cu(I) catalyst.[]
3.2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For applications where the 1,5-disubstituted regioisomer is desired, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[17][18] Unlike the copper-catalyzed variant, RuAAC proceeds through a distinct mechanism involving a ruthenacycle intermediate, which favors the formation of the 1,5-isomer.[19][20] This reaction also accommodates both terminal and internal alkynes, expanding its synthetic utility.[17][19]
Experimental Protocol: Synthesis of 1-(4-aminophenyl)-4-phenyl-1H-1,2,3-triazole via CuAAC
This protocol outlines a two-step process starting from 4-azidoaniline.
Step 1: Synthesis of 4-Azidoaniline (Precursor) (Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.)
-
Dissolve 4-nitroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aryl azide.
Step 2: CuAAC Reaction
-
To a solution of 4-azidoaniline (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).[21]
-
Stir the resulting heterogeneous mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-aminophenyl)-4-phenyl-1H-1,2,3-triazole.
Reactivity Patterns at the Triazole Nitrogen Atoms
Direct functionalization of the triazole N-H is a common strategy for elaborating the core scaffold. However, the presence of three potential nitrogen nucleophiles (N1, N2, and N3) presents a significant regioselectivity challenge.[13] The aniline substituent, through its electronic and steric influence, plays a crucial role in directing the outcome of these reactions.
4.1. N-Alkylation
Direct alkylation of NH-1,2,3-triazoles with alkyl halides often produces a mixture of N1 and N2 isomers.[22] Achieving N2-selectivity is a significant challenge but highly desirable, as N2-substituted triazoles can exhibit unique biological properties.[13]
Causality Behind Experimental Choices:
-
Steric Hindrance: Introducing bulky substituents at the C4 and/or C5 positions of the triazole ring can sterically block the N1 and N3 positions, thereby favoring alkylation at the less hindered N2 position.[22][23]
-
Thermodynamic Control: In some cases, N1-alkylation is kinetically favored, but the N2-isomer is thermodynamically more stable. By running the reaction at higher temperatures or for longer times, an initially formed mixture can isomerize to favor the N2 product.[24]
-
Catalyst Control: Gold-catalyzed alkylation using vinyl ethers has been shown to provide high N2-selectivity, potentially through a hydrogen-bonding interaction that orients the substrate for attack at the N2 position.[22]
4.2. N-Arylation
The direct N-arylation of triazoles is more challenging than alkylation and typically requires metal catalysis. Again, regioselectivity is a primary hurdle, with early copper-catalyzed methods often giving poor selectivity.[25]
Modern Protocols for Regioselective N-Arylation:
-
Palladium-Catalyzed N2-Arylation: The Buchwald group developed a highly N2-selective method using a palladium catalyst with sterically hindered phosphine ligands (e.g., Me₄tBuXPhos).[13] This system provides excellent selectivity (>95%) for the N2-aryl product even with 4-substituted or unsubstituted triazoles.[25] The high selectivity is attributed to a more rapid reductive elimination from the N2-triazolate-palladium complex compared to the N1-complex.[25]
-
Substrate and Ligand Control in Copper-Catalysis: For 4,5-disubstituted triazoles, copper-catalyzed arylation using ligands like proline can lead to complete N2 regioselectivity due to steric effects.[13]
-
Catalyst-Free Arylation: The use of hypervalent iodine reagents, such as diaryliodonium salts, enables a catalyst-free and highly N2-selective arylation of a wide range of NH-1,2,3-triazoles, including those without bulky C4/C5 substituents.[26]
| Method | Catalyst/Reagent | Key Feature | Regioselectivity | Reference |
| Pd-Catalyzed Arylation | Pd / Me₄tBuXPhos | Kinetically controlled | Excellent N2-selectivity (>95%) | [13][25] |
| Cu-Catalyzed Arylation | Cu(I) / Ligand | Steric control on substrate | High N2-selectivity for 4,5-disubstituted triazoles | [13][27] |
| Catalyst-Free Arylation | Diaryl Iodonium Salts | Mild, metal-free conditions | High N2-selectivity | [26] |
Ring-Opening and Denitrogenative Reactions
While known for its stability, the 1,2,3-triazole ring can undergo ring-opening reactions under specific conditions, often mediated by transition metals like rhodium, copper, or palladium.[28][29] These reactions typically involve the extrusion of N₂ to generate highly reactive metal carbene intermediates.[29] These intermediates can then be trapped by various partners to undergo transannulations, insertions, or rearrangements, providing access to other complex heterocyclic systems.[29] A radical-mediated ring-opening of cyclopropanol followed by coupling with a 1,2,3-triazole has also been reported for the synthesis of fused triazoles.[30] The influence of the aniline substituent in these transformations is an area of active research, with potential for the amino group or the electron-rich aryl ring to participate in trapping the reactive intermediates.
The Aniline Moiety's Influence on Reactivity
The aniline ring is not a passive spectator; its electronic properties directly modulate the reactivity of the attached triazole ring.
The amino group of aniline is a powerful electron-donating group through resonance. When conjugated to the triazole ring (particularly from the para position), it increases the overall electron density of the heterocyclic system. This has several consequences:
-
Modulation of Nucleophilicity: The increased electron density can enhance the nucleophilicity of the triazole nitrogen atoms, potentially affecting the rates of alkylation and arylation reactions.
-
Tautomeric Equilibrium: The electronic push from the aniline may influence the position of the N1-H/N2-H tautomeric equilibrium, which in turn can alter the product distribution in functionalization reactions.
-
Electrophilic Substitution: While the triazole ring is generally resistant to electrophilic attack, the strong activation from the aniline group could render the entire system more susceptible to such reactions, although this is less common.
Conclusion and Future Outlook
The 1,2,3-triazole-aniline scaffold is a highly versatile and synthetically accessible platform for drug discovery. Its reactivity is dominated by functionalization at the nitrogen atoms, where the primary challenge is controlling regioselectivity. Modern catalytic methods, particularly those employing palladium and tailored copper-ligand systems, have provided powerful solutions for achieving the selective synthesis of N2-aryl derivatives, which were previously difficult to access.
The subtle but significant electronic influence of the aniline moiety on the triazole ring's reactivity is a key consideration for medicinal chemists. By understanding how this interplay dictates the outcomes of synthetic transformations, researchers can more effectively design and execute strategies for lead optimization. Future research will likely focus on developing even more selective and sustainable catalytic methods, exploring the less common reactivity patterns of the triazole carbons, and further elucidating how the aniline substituent can be used to fine-tune the physicochemical and pharmacological properties of these promising drug candidates.[6][9]
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An In-Depth Technical Guide to In Silico ADME Studies for 1,2,3-Triazole Derivatives
Introduction: The Triazole Scaffold and the In Silico Imperative
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including metabolic stability, capacity for hydrogen bonding, and a significant dipole moment—make it an attractive scaffold for developing novel therapeutics.[1][2][3] These derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[4] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic profiles.[5][6][7]
Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine a drug's fate in the body and are paramount to its efficacy and safety.[8][9] Historically, these properties were evaluated late in the drug discovery pipeline through costly and time-consuming in vitro and in vivo assays. The advent of robust computational, or in silico, methods has revolutionized this paradigm.[10][11] By predicting ADME properties from a molecule's structure alone, we can now de-risk and prioritize candidates at the earliest stages, saving immense resources and accelerating the development of new medicines.[10][12]
This guide provides a technical framework for conducting in silico ADME profiling of 1,2,3-triazole derivatives. We will move beyond a simple listing of methods to explain the causality behind computational choices, providing field-proven insights into structuring a predictive workflow that is both efficient and self-validating.
The Unique Physicochemical Landscape of 1,2,3-Triazoles: A Computational Perspective
The predictive power of in silico models is fundamentally tied to the structural and electronic features of the molecule . For 1,2,3-triazoles, several key characteristics must be considered when selecting and interpreting ADME models:
-
Hydrogen Bonding: The three nitrogen atoms of the triazole ring act as hydrogen bond acceptors, a feature that is critical for solubility and target interaction.[1][2] Computational models that accurately account for hydrogen bonding potential, such as those calculating the Topological Polar Surface Area (TPSA), are essential.
-
Dipole Moment: The 1,2,3-triazole ring possesses a strong dipole moment, which influences its polarity, solubility, and ability to permeate biological membranes. This inherent polarity can improve water solubility but may also hinder passive diffusion across the blood-brain barrier (BBB).[1]
-
Metabolic Stability: The triazole core is generally resistant to metabolic degradation, which is a significant advantage in drug design.[2][3] Therefore, in silico metabolism prediction should focus on the lability of the substituents attached to the triazole ring. Site of Metabolism (SOM) prediction tools are particularly valuable here.
-
Bioisosterism: The triazole ring is often used as a bioisostere for an amide bond.[3] This mimicry, however, comes with different electronic and conformational properties that computational models must be able to distinguish to predict target binding and off-target effects accurately.
Understanding these inherent traits allows us to make more informed decisions when setting up a computational workflow and interpreting the resulting data.
A Core Workflow for In Silico ADME Profiling
A robust in silico ADME workflow should be a multi-faceted investigation, integrating various computational models to build a comprehensive profile of a compound's likely pharmacokinetic behavior. No single model can provide all the answers; confidence in a prediction is built by the convergence of evidence from multiple, orthogonal approaches.
Caption: A generalized workflow for in silico ADME-Tox prediction.
Detailed Protocol: Rapid ADME Profiling using a Web-Based Tool (SwissADME)
For rapid screening of a small batch of compounds, web-based platforms like SwissADME provide a user-friendly and powerful starting point.[13][14] They integrate multiple predictive models for key ADME parameters.
Objective: To generate a comprehensive, preliminary ADME-Tox and drug-likeness profile for a novel 1,2,3-triazole derivative.
Methodology:
-
Prepare Input Structures:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for each 1,2,3-triazole derivative. This can be generated from any chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Example SMILES for a hypothetical derivative: c1ccc(cc1)c2nnn(c2CN)Cc3ccccc3
-
-
Access the Platform:
-
Submit the Job:
-
Paste the list of SMILES strings into the input box. Each molecule should be on a new line.
-
Click the "Run" button to initiate the calculations.
-
-
Interpret the Output: The results are typically organized into several key sections. The causality for examining each is as follows:
-
Physicochemical Properties: This table provides fundamental descriptors like Molecular Weight (MW), LogP (a measure of lipophilicity), and TPSA. These are the foundational metrics for almost all ADME predictions. For instance, high MW (>500) can negatively impact absorption and distribution.[15]
-
Lipophilicity: Multiple LogP predictions (e.g., iLOGP, XLOGP3) are provided. Consensus between these different algorithms increases confidence in the prediction. High lipophilicity (LogP > 5) can lead to poor solubility and high plasma protein binding.
-
Water Solubility: Provides qualitative (e.g., Soluble, Moderately Soluble) and quantitative (LogS) predictions. Poor water solubility is a major hurdle for oral drug formulation and absorption.
-
Pharmacokinetics: This is a critical section for ADME.
-
GI absorption: Predicted as "High" or "Low." High GI absorption is a prerequisite for most orally administered drugs.
-
BBB permeant: A "Yes/No" prediction. For CNS-targeting drugs, BBB permeation is essential. For peripherally acting drugs, it is undesirable to avoid CNS side effects.
-
P-gp substrate: Predicts if the compound is likely to be removed from cells by the P-glycoprotein efflux pump, which can limit bioavailability and CNS penetration.
-
CYP Inhibition: Predicts inhibitory potential against key Cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes is a primary cause of drug-drug interactions.[9]
-
-
Drug-likeness: This section evaluates the compound against several established empirical rule sets.
-
Lipinski's Rule of Five: A widely used filter for oral bioavailability. A compound is likely to have poor absorption or permeation if it violates more than one rule (MW > 500, LogP > 5, H-bond donors > 5, H-bond acceptors > 10).[14][15][16]
-
Bioavailability Score: An empirical score (typically 0.55 or 0.56 for orally bioavailable drugs) based on a combination of properties.
-
-
Medicinal Chemistry: Flags for potential issues like Pan-Assay Interference Compounds (PAINS), which can lead to false positives in high-throughput screening.
-
Data Presentation and Interpretation
Synthesizing the output data into a clear, comparative format is crucial for decision-making. The table below illustrates a typical summary for a series of hypothetical 1,2,3-triazole derivatives.
| Compound | MW ( g/mol ) | cLogP | TPSA (Ų) | GI Absorption | BBB Permeant | CYP3A4 Inhibitor | Lipinski Violations | Recommendation |
| Lead-01 | 385.45 | 3.50 | 65.7 | High | Yes | No | 0 | Proceed |
| Lead-02 | 510.60 | 5.25 | 80.1 | Low | No | Yes | 2 | Discard/Redesign |
| Lead-03 | 450.55 | 4.80 | 95.3 | High | No | No | 0 | Optimize (Reduce LogP) |
| Lead-04 | 420.50 | 2.10 | 130.5 | High | No | No | 0 | Proceed (Check Solubility) |
Interpretation Insights:
-
Lead-01 presents an ideal profile: good MW, balanced lipophilicity, no predicted liabilities, and adherence to drug-likeness rules.
-
Lead-02 is a problematic candidate. Its high molecular weight and lipophilicity lead to two Lipinski violations, predicted low GI absorption, and potential for drug-drug interactions (CYP3A4 inhibition). This compound would likely be discarded or require significant redesign.
-
Lead-03 is a promising but borderline case. While it passes the Lipinski filter, its LogP is high, which may lead to solubility issues. A medicinal chemist would be tasked with modifying the structure to reduce lipophilicity while maintaining activity.
-
Lead-04 has a good profile, but its high TPSA suggests it might be very polar. While this is good for solubility, experimental verification would be needed to ensure it doesn't negatively impact permeability.
Validating Predictions: The Principle of Consensus
A key aspect of a trustworthy in silico protocol is the principle of consensus. Predictions from a single algorithm should be treated with caution. A more robust approach involves cross-verification using different tools or models that employ distinct algorithms. For example, predictions from SwissADME can be compared with those from other platforms like pkCSM or PreADMET.[13][17] When multiple, mechanistically different models agree on a prediction (e.g., a compound is consistently flagged as a CYP inhibitor across three different platforms), confidence in that prediction increases substantially.
Caption: Using multiple tools to build consensus and increase prediction confidence.
Conclusion
In silico ADME profiling is an indispensable component of modern drug discovery, particularly for versatile scaffolds like 1,2,3-triazoles. By establishing a systematic workflow that begins with an understanding of the core's physicochemical properties, utilizes robust and validated computational tools, and relies on the principle of consensus, researchers can make more intelligent, data-driven decisions. This approach allows for the early identification of both promising candidates and potential liabilities, ultimately streamlining the path from chemical structure to clinical success. The methodologies outlined in this guide provide a foundational blueprint for research scientists and drug development professionals to effectively integrate predictive modeling into their discovery pipelines.
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Methodological & Application
Definitive Structural Elucidation of 4-(1H-1,2,3-triazol-1-yl)aniline using 1D NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive protocol for the structural characterization of 4-(1H-1,2,3-triazol-1-yl)aniline, a key heterocyclic building block in medicinal chemistry and materials science. We detail field-proven methodologies for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By explaining the causality behind experimental choices and providing annotated spectral data, this note serves as a practical resource for researchers aiming to achieve unambiguous structural validation of aromatic and heteroaromatic compounds.
Introduction: The Imperative for Structural Verification
In the landscape of modern drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity. This compound is a compound of significant interest, featuring a para-substituted aniline moiety directly linked to a 1,2,3-triazole ring. This unique topology makes it a valuable intermediate for the synthesis of bioactive compounds and functional materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the non-destructive elucidation of molecular structures in solution.[1] It provides precise information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, such as ¹H and ¹³C. This application note presents a self-validating protocol for the NMR characterization of this compound, designed to guide researchers from sample preparation to final spectral analysis.
Foundational Principles: Decoding the Spectra
A successful interpretation of NMR spectra hinges on understanding the relationship between molecular structure and the resulting signals.
-
¹H NMR Spectroscopy : This technique observes the hydrogen nuclei. The key parameters are:
-
Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons attached to aromatic and heteroaromatic rings are "deshielded" by local magnetic fields generated by circulating π-electrons and thus appear at higher chemical shifts (downfield).[2]
-
Integration : The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling : The magnetic influence of neighboring, non-equivalent protons causes signals to split into distinct patterns (e.g., doublets, triplets), revealing connectivity information.
-
-
¹³C NMR Spectroscopy : This technique observes the carbon-13 isotope, which has a low natural abundance (~1.1%).
-
Chemical Shift (δ) : The chemical shift range for ¹³C is much wider (~0-220 ppm) than for ¹H, leading to less signal overlap.[3] Aromatic and heteroaromatic carbons typically resonate in the 110-160 ppm region.[2][4]
-
Proton Decoupling : ¹³C spectra are almost always acquired with broadband proton decoupling, which collapses coupling patterns to produce a single, sharp line for each chemically unique carbon atom, simplifying the spectrum.[3]
-
For this compound, we anticipate specific patterns. The para-substituted aniline ring should produce a symmetric AA'BB' system (appearing as two distinct doublets) in the aromatic region of the ¹H NMR spectrum.[5] The two protons on the triazole ring are in different chemical environments and are expected to appear as two distinct signals, typically singlets, in the downfield region between 7.5 and 8.8 ppm.[1]
Experimental Protocols: A Self-Validating Workflow
The quality of an NMR spectrum is profoundly affected by the quality of the sample preparation.[6] Following a meticulous protocol is essential for obtaining high-resolution, artifact-free data.
Part A: Sample Preparation
The objective is to create a clear, homogeneous solution of the analyte in a deuterated solvent at an appropriate concentration.
Materials Checklist:
-
High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent).[7] Avoid scratched or damaged tubes.[8]
-
Deuterated solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is an excellent choice due to its high polarity, which ensures good solubility for the analyte, and its ability to slow the exchange of N-H protons, often resulting in sharper amine signals.
-
Glass Pasteur pipettes and bulbs.
-
Small sample vials.
-
Lint-free wipes (e.g., Kimwipes).
Protocol Steps:
-
Analyte Measurement :
-
Dissolution : Transfer the weighed solid into a small, clean glass vial. Add approximately 0.6 mL of DMSO-d₆.[7][9] Vigorously mix using a vortexer or gentle agitation until the solid is completely dissolved. Preparing the sample in a secondary vial ensures complete dissolution before transfer to the confined space of an NMR tube.[9]
-
Filtration and Transfer : If any solid particulates remain, filter the solution through a small cotton or glass wool plug placed inside a Pasteur pipette while transferring it into the NMR tube. Particulates will degrade the magnetic field homogeneity and compromise spectral quality.[9]
-
Volume Adjustment : Ensure the final solvent height in the NMR tube is approximately 4 cm (~0.55 mL).[10] Incorrect sample height is a common cause of poor shimming and distorted peak shapes.
-
Final Steps : Cap the NMR tube securely. Before inserting it into the spectrometer, thoroughly wipe the outside of the tube with a lint-free wipe and isopropanol or acetone to remove any contaminants.[8]
Part B: NMR Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Experiment : Standard 1D proton experiment.
-
Solvent Lock : Lock on the deuterium signal of DMSO-d₆.
-
Shimming : Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Pulse Width : Calibrated 90° pulse.
-
Spectral Width : 16 ppm (e.g., centered at 6 ppm).
-
Acquisition Time : ~2-3 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 16.
¹³C NMR Acquisition Parameters:
-
Experiment : Standard 1D carbon experiment with proton decoupling.
-
Spectral Width : 240 ppm (e.g., centered at 100 ppm).
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay (d1) : 5 seconds. A longer delay ensures proper relaxation for all carbon nuclei, including quaternary carbons.
-
Number of Scans : 1024 or more. A higher number of scans is necessary to achieve an adequate signal-to-noise ratio.
Diagram: Experimental Workflow
Caption: Atom numbering for NMR signal assignment.
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H-5 | ~8.6 - 8.8 | s | 1H | - | Proton on C5 of the triazole ring. |
| H-4 | ~7.8 - 8.0 | s | 1H | - | Proton on C4 of the triazole ring. |
| H-2', H-6' | ~7.5 - 7.7 | d | 2H | ~8.8 | Protons ortho to the triazole substituent. |
| H-3', H-5' | ~6.6 - 6.8 | d | 2H | ~8.8 | Protons ortho to the amino group. |
| -NH₂ | ~5.5 - 5.7 | s (broad) | 2H | - | Amine protons; shift is concentration-dependent. |
Note: The aniline protons form a classic AA'BB' system, which simplifies to two doublets due to the strong electronic difference between the NH₂ and triazole substituents.
¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) | Notes |
| C-4' | ~148 - 150 | Carbon bearing the amino group; significantly shielded. |
| C-1' | ~132 - 134 | Quaternary carbon attached to the triazole nitrogen. |
| C-4 | ~131 - 133 | Carbon atom in the triazole ring. |
| C-2', C-6' | ~121 - 123 | Aniline carbons ortho to the triazole group. |
| C-5 | ~120 - 122 | Carbon atom in the triazole ring. |
| C-3', C-5' | ~113 - 115 | Aniline carbons ortho to the amino group; strongly shielded. |
Conclusion
This application note provides a robust and detailed framework for the ¹H and ¹³C NMR characterization of this compound. By adhering to the outlined protocols for sample preparation and leveraging the provided spectral interpretation guide, researchers can confidently validate the structure of this important chemical entity. The principles and methodologies described herein are broadly applicable to a wide range of substituted aromatic and heteroaromatic systems, reinforcing the central role of NMR spectroscopy in modern chemical research.
References
- Chemical Instrumentation Facility, Iowa State University.
- Georgia Institute of Technology. (2023).
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Development of anticancer agents from triazole benzoic acid hybrids
An Application Guide to the Development and Evaluation of Triazole-Benzoic Acid Hybrids as Anticancer Agents
Introduction: The Strategic Combination of Pharmacophores
Cancer remains a formidable challenge to global health, necessitating the continuous pursuit of novel and more effective therapeutic agents.[1] A promising strategy in modern drug discovery is the hybridization of molecules, which involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced affinity, efficacy, and a more desirable safety profile. This approach can lead to compounds with dual mechanisms of action or improved pharmacokinetic properties.
This guide focuses on the development of anticancer agents from hybrids of triazole and benzoic acid. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs and exhibiting a wide array of biological activities, including anticancer, antifungal, and antiviral properties.[2][3] Its ability to engage in hydrogen bonding, dipole-dipole, and hydrophobic interactions makes it an effective pharmacophore for binding to various biological targets.[3] Similarly, the benzoic acid moiety is a common fragment in bioactive molecules, providing a key site for interaction with protein residues. The combination of these two pharmacophores into a single molecular entity has yielded promising candidates for the development of selective and potent anticancer molecules.[1][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis, characterization, and in vitro evaluation of novel triazole-benzoic acid hybrids, alongside insights into mechanistic studies and in silico analysis.
Part 1: Synthesis and Structural Characterization
The creation of a novel chemical entity is the foundational step in drug discovery. The synthesis of triazole-benzoic acid hybrids typically involves multi-step reactions to construct the core scaffold and introduce diverse functionalities. The rationale behind the synthetic route is to create a robust and versatile platform that allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.
Protocol 1: General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
This protocol outlines a common synthetic pathway for preparing a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.[2][4][5] The process begins with the formation of a key intermediate, which is then elaborated to introduce various chemical moieties, allowing for the exploration of chemical diversity.
Materials:
-
4-aminobenzoic acid
-
Formic acid
-
Thiosemicarbazide
-
Substituted aromatic aldehydes or other electrophiles
-
Appropriate solvents (e.g., DMF, Ethanol, Dioxane)
-
Reagents for workup (e.g., HCl, NaHCO₃, Ethyl Acetate, Hexane)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Synthesis of the Triazole-Benzoic Acid Core:
-
A mixture of 4-aminobenzoic acid, formic acid, and thiosemicarbazide is refluxed to form the initial 1,2,4-triazole-3-thione intermediate. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Causality: This cyclization reaction is a standard method for forming the 1,2,4-triazole ring, a stable aromatic heterocycle crucial for the molecule's biological activity.
-
-
Functionalization of the Triazole Core:
-
The triazole-thione intermediate is then reacted with various electrophiles (e.g., substituted benzyl halides, alkyl halides) in the presence of a base to introduce diversity at a specific position of the triazole ring.
-
Causality: This step is critical for generating a library of compounds. The different substituents introduced can significantly alter the compound's steric and electronic properties, which in turn affects its binding affinity to biological targets.[1]
-
-
Reaction Work-up and Purification:
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by adding cold water or an appropriate anti-solvent.
-
The crude product is collected by filtration, washed, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure hybrid compound.
-
Causality: Rigorous purification is essential to remove unreacted starting materials and by-products, ensuring that the biological activity observed is solely attributable to the synthesized hybrid.
-
Structural Characterization: The unambiguous identification of the synthesized compounds is paramount. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule, respectively, ensuring the correct structure has been formed.[3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.[6]
Caption: General workflow for the synthesis and characterization of triazole-benzoic acid hybrids.
Part 2: In Vitro Anticancer Evaluation
Once a library of pure compounds is established, the next critical phase is to assess their biological activity. In vitro screening using cancer cell lines is the primary method for identifying promising anticancer candidates.[7][8]
Protocol 2: Cell Culture and Maintenance
Maintaining healthy and consistent cell cultures is fundamental to obtaining reproducible results.
Materials:
-
Human cancer cell lines: e.g., MCF-7 (breast), HCT-116 (colon), HepG2 (liver), A549 (lung).[3][4][9]
-
Normal human cell line (for selectivity): e.g., RPE-1, WI-38.[1][3]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Humidified incubator at 37°C with 5% CO₂.
Procedure:
-
Thawing: Rapidly thaw frozen cell vials in a 37°C water bath.
-
Seeding: Transfer the cell suspension to a culture flask containing pre-warmed complete medium.
-
Incubation: Maintain cells in a humidified incubator.
-
Subculture (Passaging): When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, and re-seed into new flasks at a lower density to maintain exponential growth.
Protocol 3: Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][10]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the triazole-benzoic acid hybrids (e.g., from 0.1 to 100 µM) in the culture medium. Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).[11]
Data Presentation: Summarize the cytotoxicity data in a table for clear comparison.
| Compound | MCF-7 (Breast) IC₅₀ (µM)[1][4] | HCT-116 (Colon) IC₅₀ (µM)[1][4] | HepG2 (Liver) IC₅₀ (µM)[6][9] | RPE-1 (Normal) IC₅₀ (µM)[1] |
| Hybrid 1 | 15.6 | 20.1 | 18.5 | >100 |
| Hybrid 2 | 23.9 | 28.3 | 25.4 | >100 |
| Doxorubicin | 19.7 | 22.6 | 11.2 | <5 |
Note: The data presented are illustrative examples based on published findings.[1][4][9]
Part 3: Elucidating the Mechanism of Action
Identifying a compound's cytotoxicity is only the first step. Understanding how it kills cancer cells is crucial for further development. Many effective anticancer drugs work by inducing apoptosis, or programmed cell death.[1][4]
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: A structured workflow for the in vitro screening and mechanistic evaluation of novel compounds.
Part 4: In Silico Prediction of Biological Targets
Computational methods, particularly molecular docking, are powerful tools for predicting how a compound might interact with a specific protein target at the molecular level. This can provide valuable insights into the mechanism of action and guide further optimization.[9][12]
Molecular Docking Workflow:
-
Ligand Preparation: The 3D structure of the synthesized triazole-benzoic acid hybrid is generated and energy-minimized.
-
Target Selection & Preparation: A protein target relevant to cancer (e.g., Epidermal Growth Factor Receptor (EGFR), Thymidylate Synthase, Cyclin-Dependent Kinases) is selected.[9][13] Its 3D structure is obtained from a protein database (e.g., PDB), and prepared for docking by removing water molecules and adding hydrogens.
-
Docking Simulation: A docking algorithm is used to predict the most likely binding poses of the ligand within the active site of the protein.
-
Analysis: The results are analyzed based on binding energy scores and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein's amino acid residues. A lower binding energy generally indicates a more stable complex.[6]
Caption: A simplified overview of the computational workflow for molecular docking studies.
Part 5: Structure-Activity Relationship (SAR) Insights
SAR analysis is crucial for understanding how specific chemical features of the hybrid molecules correlate with their anticancer activity. By comparing the IC₅₀ values of different analogs, researchers can deduce which modifications enhance potency and selectivity.
-
Influence of Substituents: Studies have shown that the incorporation of specific moieties, such as isothiocyanate and nitrobenzylidene groups, onto the triazole-benzoic acid scaffold can be beneficial for cytotoxic effects.[1]
-
Electronic Effects: The presence of electron-releasing groups on the phenyl ring attached to the triazole moiety has been observed to increase cytotoxic potential against several cancer cell lines.[9]
-
Lipophilicity: A strong correlation can exist between the lipophilicity of the hybrid compound and its antiproliferative activity, highlighting the importance of optimizing physicochemical properties for cell permeability.[14]
Conclusion
The hybridization of the 1,2,4-triazole and benzoic acid scaffolds represents a highly valuable strategy for the design and development of novel anticancer agents.[4] The protocols and methodologies detailed in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanistic investigation of these compounds. By systematically applying these experimental and computational workflows, researchers can efficiently identify and optimize lead candidates, paving the way for the development of the next generation of cancer therapeutics. The most potent compounds from these studies often exhibit promising cytotoxicity against cancer cells while showing significantly lower effects on normal cells, indicating a favorable therapeutic window that warrants further preclinical development.[1]
References
- Synthetic routes to triazole benzoic acid compounds 1–17. (n.d.). ResearchGate.
- Al-Salahi, R., Bakheit, A. H., Naglah, A. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074.
- Al-Salahi, R., Bakheit, A. H., Naglah, A. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.
- Al-Salahi, R., Bakheit, A. H., Naglah, A. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. National Center for Biotechnology Information.
- El-Sayed, N. F., El-Bendary, E. R., Ghaly, M. A., & El-Koussi, N. A. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 26(3), 699.
- Fathy, M., Scheffler, J. M., El-fakharany, E. M., & Jose, J. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(2), 346.
- Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. (n.d.). FHNW.
- Khan, I., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(19), 6528.
- Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492.
- Alam, M. M., et al. (2023). New Triazole Hybrids as Anticancer Agents Targeting Thymidylate Synthase: Synthesis, Biological and Molecular Docking Studies. Polycyclic Aromatic Compounds, 45(7).
- Ramirez, C. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
- Yar, M., et al. (2018). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 15(10).
- Aremu, A. O., et al. (2024). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. Pharmaceuticals, 17(5), 629.
- New Triazole Hybrids as Anticancer Agents Targeting Thymidylate Synthase: Synthesis, Biological and Molecular Docking Studies | Request PDF. (n.d.). ResearchGate.
- Zhang, P., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 777322.
- Samad, A., et al. (2017). Possible Binding Mode Analysis of Pyrazolo-triazole Hybrids as Potential Anticancer Agents through Validated Molecular Docking and 3D-QSAR Modeling Approaches. Letters in Drug Design & Discovery, 14(5).
- Siddiqui, S., Khanvilkar, V. V., & Jagdale, D. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 408-421.
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Topic: Preparation of Pyrazoloquinoline-Triazole Hybrid Compounds
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of novel pyrazoloquinoline-triazole hybrid compounds. These molecular hybrids are of significant interest in medicinal chemistry, leveraging the well-established pharmacological profiles of both the pyrazolo[3,4-b]quinoline and 1,2,3-triazole scaffolds.[1][2] The core synthetic strategy detailed herein revolves around the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] We present a modular, three-stage protocol that begins with the construction of a versatile pyrazoloquinoline intermediate via a multi-component reaction, followed by its functionalization with a terminal alkyne. This key intermediate is then conjugated with a suitable organic azide to yield the target hybrid molecule. This guide is designed for researchers in drug discovery and organic synthesis, providing not only step-by-step experimental procedures but also the underlying scientific rationale for key methodological choices.
Introduction and Strategic Overview
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in diverse interactions with biological targets.[4][5] Among these, the pyrazolo[3,4-b]quinoline core is a privileged scaffold found in molecules with potential anticancer, antimalarial, and antibacterial activities.[6][7] Similarly, the 1,2,3-triazole ring, while metabolically stable, is more than a simple linker; it actively participates in hydrogen bonding and dipole interactions, often serving as a bioisostere for amide bonds.[3][8]
The principle of molecular hybridization aims to combine two or more distinct pharmacophores into a single molecule. This approach can lead to compounds with enhanced affinity, improved selectivity, dual modes of action, or novel pharmacological profiles that are not achievable with the individual components.[2] The fusion of pyrazoloquinoline and triazole moieties is a promising strategy for the development of new therapeutic agents.[9][10]
The synthetic strategy outlined in this guide is predicated on the CuAAC "click" reaction. This reaction forms a 1,4-disubstituted 1,2,3-triazole by joining a terminal alkyne and an azide with exceptional efficiency and under mild conditions.[11][12] This modular approach allows for significant structural diversity in the final products, as a wide variety of functionalized pyrazoloquinolines and azides can be prepared and combined.
The overall workflow is depicted below:
Detailed Experimental Protocols
The following protocols are representative examples. Researchers should adapt precursor synthesis based on their specific target molecules. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol Part A: Synthesis of an Alkyne-Functionalized Pyrazoloquinoline Intermediate
This part details a multi-component reaction to form the pyrazoloquinoline core, followed by N-alkylation to install the terminal alkyne handle necessary for the click reaction.
A.1. Synthesis of 6,6-dimethyl-1-phenyl-1,4,5,6,7,9-hexahydro-8H-pyrazolo[3,4-b]quinolin-8-one (PQ-1)
This procedure is adapted from established multi-component syntheses of pyrazolo[3,4-b]quinolines.[13] The reaction condenses an aromatic aldehyde, an aminopyrazole, and a cyclic 1,3-dicarbonyl compound (dimedone) in a single pot.
-
Reagents & Materials:
-
Benzaldehyde (1.0 eq)
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 eq)
-
Dimedone (1.0 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
-
-
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde (1.00 g, 9.42 mmol), 5-amino-3-methyl-1-phenylpyrazole (1.63 g, 9.42 mmol), and dimedone (1.32 g, 9.42 mmol).
-
Add 30 mL of ethanol, followed by 1 mL of glacial acetic acid to catalyze the condensation.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Once complete, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 15 mL) to remove unreacted starting materials.
-
Dry the product under vacuum to yield the pyrazoloquinoline core PQ-1 as a pale yellow solid. (Expected yield: 75-85%).
-
A.2. Synthesis of 6,6-dimethyl-1-phenyl-9-(prop-2-yn-1-yl)-1,4,5,6,7,9-hexahydro-8H-pyrazolo[3,4-b]quinolin-8-one (Alkyne-PQ)
This step introduces the alkyne functionality via N-alkylation of the pyrazole nitrogen.[2] Potassium carbonate is used as a mild base to deprotonate the pyrazole N-H, facilitating nucleophilic attack on propargyl bromide.
-
Reagents & Materials:
-
Pyrazoloquinoline PQ-1 (1.0 eq)
-
Propargyl Bromide (80% wt. in toluene, 1.2 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the pyrazoloquinoline PQ-1 (1.00 g, 2.78 mmol) in 20 mL of anhydrous DMF in a 50 mL round-bottom flask.
-
Add anhydrous potassium carbonate (0.77 g, 5.56 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (0.37 mL of 80% solution, 3.34 mmol) dropwise to the mixture.
-
Heat the reaction to 80 °C and stir for 12 hours. Monitor by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate will form.
-
Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum. If necessary, purify further by column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexane) to obtain the pure Alkyne-PQ intermediate. (Expected yield: 80-90%).
-
Protocol Part B: Synthesis of a Representative Organic Azide (Benzyl Azide)
This protocol describes a standard Sₙ2 reaction to convert a benzyl halide to benzyl azide. CAUTION: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and heavy metals.
-
Reagents & Materials:
-
Benzyl Bromide (1.0 eq)
-
Sodium Azide (NaN₃, 1.5 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve sodium azide (0.96 g, 14.8 mmol) in 15 mL of DMSO.
-
Add benzyl bromide (1.17 mL, 9.85 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain benzyl azide as a colorless oil. Use this product directly in the next step without further purification.
-
Protocol Part C: CuAAC "Click" Reaction for Hybrid Synthesis
This is the final conjugation step. An in-situ reduction of Cu(II) to the active Cu(I) catalyst is achieved using sodium ascorbate.[12][14]
Sources
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- 2. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dau.url.edu [dau.url.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity profile of novel triazole/quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: Acylation and Amide Formation with 4-(1H-1,2,3-triazol-1-yl)aniline
Abstract
This guide provides a comprehensive overview and detailed protocols for the acylation and amide formation reactions involving 4-(1H-1,2,3-triazol-1-yl)aniline. This versatile building block is of significant interest in medicinal chemistry and materials science, largely due to the unique properties of the 1,2,3-triazole moiety as a stable, non-classical bioisostere of the amide bond.[1][2][3] We will explore the underlying chemical principles, provide field-tested, step-by-step protocols for common synthetic strategies, and offer insights into the characterization of the resulting N-acylated products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₈H₈N₄, is a heterocyclic compound featuring a 1,2,3-triazole ring linked to the para-position of an aniline moiety.[4] Its prominence in modern organic synthesis stems from two key features:
-
The Aniline Functional Handle: The primary aromatic amine (-NH₂) serves as a versatile nucleophilic handle for a wide array of chemical transformations, most notably acylation reactions to form robust amide bonds.
-
The 1,2,3-Triazole Core: The synthesis of this specific 1,4-disubstituted triazole isomer has been revolutionized by the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[4][5][6][7][8] This reaction is highly efficient, regiospecific, and tolerant of numerous functional groups, making the parent aniline readily accessible.[4][8]
The resulting N-acylated triazole-aniline structures are widely explored in drug discovery. The triazole ring itself is metabolically stable and can participate in hydrogen bonding and dipole-dipole interactions, effectively mimicking the properties of a trans-amide bond while resisting enzymatic cleavage.[1][2] This has led to the development of novel compounds with applications as antifungal, anticancer, and antibacterial agents.[2][4]
Mechanistic Principles of Amide Bond Formation
The formation of an amide bond from this compound is a classic example of nucleophilic acyl substitution . The reaction hinges on the nucleophilic attack of the lone pair of electrons on the aniline's nitrogen atom onto the electrophilic carbonyl carbon of an activated carboxylic acid derivative.
The process can be broadly categorized into two main pathways, which will be detailed in the protocols below:
-
Reaction with a Highly Electrophilic Acyl Source: This involves using pre-activated reagents like acyl chlorides or acid anhydrides. The reaction is typically rapid and driven by the expulsion of a good leaving group (e.g., Cl⁻).
-
In Situ Activation of a Carboxylic Acid: This more versatile approach uses a coupling reagent to convert the hydroxyl group of a carboxylic acid into a better leaving group, forming an activated intermediate that is then readily attacked by the aniline.
Below is a diagram illustrating these two primary synthetic routes.
Caption: General reaction scheme for amide formation.
Key Experimental Considerations
To ensure high yields and purity, several factors must be carefully controlled:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred to avoid side reactions with the activated acylating agent. Ensure solvents are anhydrous.
-
Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is crucial for scavenging the acidic byproduct (e.g., HCl) generated during the reaction.[9][10] Pyridine can also be used, sometimes acting as both a base and a solvent.[11]
-
Temperature: Most acylations can be performed at room temperature. However, initial addition of the acylating agent is often done at 0 °C to control the initial exothermic reaction, followed by warming to room temperature.
-
Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent moisture from quenching the activated species.
Detailed Experimental Protocols
Protocol 1: Acylation using an Acyl Chloride
This protocol describes a direct and efficient method for forming an amide using a commercially available or freshly prepared acyl chloride.
Materials:
-
This compound
-
Substituted Acyl Chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate (triethylammonium chloride) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.
Protocol 2: Amide Coupling using a Carboxylic Acid and HATU
This protocol is ideal when starting from a carboxylic acid and offers excellent yields with minimal side products. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent.
Materials:
-
This compound
-
Substituted Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Activation: In a flame-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-20 minutes. This pre-activation step forms the activated O-acylisourea intermediate.
-
Nucleophile Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.
General Workflow and Characterization
The overall process from setup to analysis is summarized in the workflow diagram below.
Caption: Standard experimental workflow for acylation.
Product Characterization: Successful amide formation can be confirmed using standard spectroscopic techniques.
| Technique | Key Observables for N-(4-(1H-1,2,3-triazol-1-yl)phenyl)benzamide |
| ¹H NMR | A downfield singlet for the amide proton (NH -C=O), typically δ 10.0-10.7 ppm.[9][10] Protons on the triazole ring appear as singlets (e.g., δ ~8.2 and ~9.2 ppm for a 1,2,4-triazole analog).[9][10] Aromatic protons will show characteristic shifts and coupling patterns. |
| ¹³C NMR | Appearance of the amide carbonyl carbon (C =O) signal around δ 164-167 ppm.[9][10] |
| FT-IR | A strong C=O stretching vibration for the amide carbonyl group, typically appearing in the range of 1650-1680 cm⁻¹. The N-H stretch will also be visible around 3300 cm⁻¹. |
| HRMS | The high-resolution mass spectrum will show a molecular ion peak ([M+H]⁺) corresponding to the exact calculated mass of the product, confirming its elemental composition.[9][10] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive acylating/coupling agent. 2. Insufficient base. 3. Presence of water in the reaction. | 1. Use fresh or newly purchased reagents. 2. Ensure stoichiometry of the base is correct. 3. Use anhydrous solvents and flame-dried glassware. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products (e.g., di-acylation, guanidinium by-product with coupling agents). | 1. Increase reaction time or gently warm the mixture. 2. Optimize order of addition (pre-activate acid before adding aniline). Ensure proper stoichiometry. |
| Difficulty in Purification | 1. Byproducts from coupling reagents (e.g., DCU from DCC is a common issue). 2. Product is highly polar. | 1. Choose a coupling reagent with water-soluble byproducts (e.g., HATU, EDC). Filter insoluble byproducts before workup. 2. Use a more polar eluent system for column chromatography (e.g., DCM/Methanol). |
Conclusion
The acylation of this compound is a reliable and high-yielding transformation critical for synthesizing novel molecules for pharmaceutical and materials science applications. By selecting the appropriate synthetic strategy—either direct acylation with an acyl chloride or a mediated coupling with a carboxylic acid—and carefully controlling the reaction conditions, researchers can efficiently generate diverse libraries of N-acylated products. The protocols and insights provided herein serve as a robust foundation for the successful implementation of these essential reactions.
References
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- Sigma-Aldrich. (n.d.). Click Chemistry in Drug Discovery.
- Ikizler, A. A., et al. (n.d.). A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones. NIH.
- Bock, V. D., et al. (n.d.). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity.
- AIP Conference Proceedings. (2022, February 4).
- Posa, F., et al. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
- International Research Journal of Pharmacy and Medical Sciences. (n.d.). Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach.
- Ntshele, T. A., et al. (n.d.). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)
- MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Husbands, S. M., et al. (n.d.).
- Cotugno, P., et al. (2017, September 15).
- Kumar, K., et al. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
- Wang, X., et al. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- CNR-IRIS. (2022, May 24).
- ResearchGate. (2025, October 10). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- ResearchGate. (2025, August 6).
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- 3. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Compounds Based on 4-(1H-1,2,3-triazol-1-yl)aniline
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 1,2,3-triazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 4-(1H-1,2,3-triazol-1-yl)aniline as a core building block for the synthesis and evaluation of new antimicrobial compounds. We will delve into the synthetic rationale, provide detailed experimental protocols for synthesis and characterization, outline robust in vitro and in vivo antimicrobial testing methodologies, and discuss the critical aspects of structure-activity relationship (SAR) studies.
Introduction: The Promise of Triazole-Aniline Conjugates
The global health crisis of antimicrobial resistance demands innovative strategies for the discovery of new drugs.[3] Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of many existing pharmaceuticals.[4] Among these, the 1,2,3-triazole ring system has garnered significant attention due to its unique chemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, which facilitate interactions with biological targets.[4][5]
The conjugation of the 1,2,3-triazole moiety with an aniline scaffold, specifically in the form of this compound, presents a compelling strategy for developing novel antimicrobial agents. The aniline group provides a versatile handle for further chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.[4] This application note will provide a detailed roadmap for harnessing the potential of this molecular framework.
Synthesis of this compound Derivatives: A "Click Chemistry" Approach
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][5][6][7] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it ideal for the construction of diverse compound libraries.[3][5][6]
General Synthetic Workflow
The synthesis of this compound derivatives typically involves a two-step process: the synthesis of an azide precursor followed by the CuAAC reaction with a terminal alkyne.
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- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the Synthesis and Evaluation of Multi-Target Inhibitors Based on the Quinolin-2(1H)-one Scaffold
Foreword: The Quinolin-2(1H)-one Nucleus as a Privileged Scaffold in Multi-Target Drug Discovery
The quinolin-2(1H)-one, or carbostyril, core is a bicyclic heterocyclic system comprising a benzene ring fused to a 2-pyridone ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry. The term, coined by Evans et al., describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the quinolin-2(1H)-one nucleus has been demonstrated by its presence in a wide array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties[1][2][3].
The inherent ability of this scaffold to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. This makes it an ideal starting point for the design of multi-target inhibitors, a contemporary strategy in drug discovery aimed at addressing complex diseases like cancer, which often involve redundant or interconnected signaling pathways. By simultaneously modulating multiple targets, such inhibitors can offer improved efficacy, overcome drug resistance mechanisms, and potentially reduce off-target side effects. This guide provides detailed synthetic protocols and bioassay methodologies for the development of quinolin-2(1H)-one-based multi-target inhibitors, with a focus on dual inhibitors of key oncogenic kinases.
Part 1: Synthesis of the Quinolin-2(1H)-one Core: A Survey of Key Methodologies
The construction of the quinolin-2(1H)-one core can be achieved through several classic and modern synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Classical Named Reactions for Quinolin-2(1H)-one Synthesis
Several named reactions have stood the test of time for their reliability in synthesizing the quinolin-2(1H)-one skeleton.
-
Knorr Quinoline Synthesis: This reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to yield 2-hydroxyquinolines, which exist in tautomeric equilibrium with the quinolin-2(1H)-one form[4][5][6]. The reaction is initiated by the protonation of the anilide carbonyl, followed by an intramolecular electrophilic attack on the aniline ring.
-
Conrad-Limpach-Knorr Synthesis: This versatile method utilizes the reaction between anilines and β-ketoesters. The reaction conditions determine the final product. At lower temperatures, a β-aminoacrylate is formed, which upon thermal cyclization yields a 4-quinolone (Conrad-Limpach pathway). Conversely, at higher temperatures, the reaction proceeds through a β-ketoester anilide intermediate, which cyclizes to form a 2-quinolone (Knorr pathway)[7][8][9][10].
-
Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to form hydroxyquinolines[11][12][13]. The regioselectivity of the cyclization, leading to either a 2-quinolone or a 4-quinolone, is dependent on the structure of the starting material and the reaction conditions[12][13][14].
-
Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst[15][16]. While primarily used for quinoline synthesis, modifications of this reaction can lead to quinolinone derivatives.
Modern Synthetic Approaches
More recent methodologies often offer milder reaction conditions, greater functional group tolerance, and access to more complex substitution patterns.
-
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling and cyclization reactions have emerged as powerful tools for the synthesis of quinolin-2(1H)-ones. These methods often involve the reaction of o-haloanilines with various coupling partners, such as alkynes or acrylates, followed by an intramolecular cyclization[17][18].
-
Three-Component Reactions: One-pot, multi-component reactions provide an efficient and atom-economical approach to substituted quinolin-2(1H)-ones. For instance, a copper-catalyzed three-component reaction of 2-bromoacylarenes, 2-iodoacetamide, and a nucleophile has been reported to yield functionalized 2-quinolones[19].
Part 2: Application Note: Synthesis of a Multi-Target Quinolin-2(1H)-one Inhibitor
This section provides a detailed protocol for the synthesis of a hypothetical dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key receptor tyrosine kinases implicated in the growth and progression of various cancers. The synthetic strategy involves the construction of a 4-hydroxy-3-formyl-quinolin-2(1H)-one intermediate, followed by a condensation reaction to introduce a side chain designed to interact with the kinase active site.
General Synthetic Workflow
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Application Notes & Protocols: Molecular Docking of 1,2,3-Triazole Derivatives for Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its stability, synthetic accessibility via "click" chemistry, and its ability to engage in a wide range of biological interactions.[1][2][3][4] These derivatives have demonstrated broad pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5][6][7][8] Molecular docking is a powerful computational technique that predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor).[9] This guide provides a comprehensive, experience-driven protocol for conducting molecular docking studies on 1,2,3-triazole derivatives, with a focus on ensuring the scientific validity and practical applicability of the results for drug development professionals.
Part 1: The Conceptual Framework: Ensuring Trustworthy Results
Before embarking on a high-throughput virtual screen, it is imperative to establish a robust and validated docking protocol. The goal of a docking simulation is to accurately reproduce the experimental binding mode of a ligand.[9] Therefore, the first and most critical step is protocol validation , often achieved through a process called "redocking".
The Principle of Redocking: Redocking involves taking a protein-ligand complex whose structure has been solved experimentally (e.g., via X-ray crystallography) and docking the co-crystallized ligand back into the protein's binding site. A successful protocol is one that can reproduce the experimental pose with high fidelity, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[10][11][12] This validation step confirms that the chosen software, scoring function, and parameters are appropriate for the specific biological system under investigation.[11][13]
Caption: The redocking workflow for validating a molecular docking protocol.
Part 2: The Molecular Docking Workflow: A Detailed Protocol
This protocol uses AutoDock Vina and its associated tools (AutoDockTools) as the primary example, given their widespread use, open-source nature, and proven efficacy.[14][15]
Preparation of the Target Protein Receptor
The initial step is to prepare the protein structure by removing non-essential components and adding necessary atoms for the force field calculations.[16][17]
Protocol 2.1: Receptor Preparation using AutoDockTools (ADT)
-
Obtain Protein Structure: Download the PDB file of your target protein from the RCSB Protein Data Bank. If performing validation, use a structure with a co-crystallized inhibitor.[18]
-
Clean the PDB File: Open the PDB file in a molecular viewer like Discovery Studio Visualizer or UCSF Chimera.[17][19] Remove all non-essential molecules, including water (HOH), co-factors (unless essential for binding), ions, and any secondary protein chains if the biological unit is a monomer.[16][19] Save this cleaned structure as a new PDB file (e.g., protein_clean.pdb).
-
Launch AutoDockTools (ADT): Open the ADT interface.
-
Load the Cleaned Protein: Go to File > Read Molecule and open protein_clean.pdb.
-
Add Hydrogens: The crystallographic structures often lack hydrogen atoms. Add them by navigating to Edit > Hydrogens > Add. Select Polar only and click OK. This is crucial for defining hydrogen bonds.[15][16]
-
Compute Charges: A force field requires partial charges on each atom. In ADT, go to Edit > Charges > Compute Gasteiger. This assigns Gasteiger partial charges, which are standard for the AutoDock force field.
-
Merge Non-Polar Hydrogens & Set Atom Types: For efficiency, non-polar hydrogens are typically merged with their parent carbons. Go to Edit > Hydrogens > Merge Non-Polar. Then, navigate to Edit > Atoms > Assign AD4 type.
-
Save as PDBQT: The final prepared receptor file needs to be in the PDBQT format, which includes charge and atom type information. Go to Grid > Macromolecule > Choose. Select the protein and save it as protein.pdbqt.[20][21]
Preparation of 1,2,3-Triazole Ligands
Ligand preparation ensures that the molecule has a realistic 3D conformation and that its chemical properties, such as rotatable bonds, are correctly defined.[14][21]
Protocol 2.2: Ligand Preparation using ADT
-
Obtain Ligand Structure: The 3D structure of your 1,2,3-triazole derivative can be drawn using software like ChemDraw or MarvinSketch and saved in a format like SDF or Mol2. Avoid using PDB format for small molecules as it lacks bond order information.[14]
-
Load Ligand into ADT: Go to Ligand > Input > Open and select your ligand file.
-
Compute Gasteiger Charges: Similar to the protein, assign charges via Ligand > Torsion Tree > Compute Gasteiger Charges.
-
Define Rotatable Bonds: AutoDock Vina needs to know which bonds can rotate during the conformational search. Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core (root) and the rotatable bonds. You can manually adjust this if needed.
-
Save as PDBQT: Save the prepared ligand file by navigating to Ligand > Output > Save as PDBQT (e.g., triazole_01.pdbqt).
Docking Execution with AutoDock Vina
With the prepared receptor and ligand, the next step is to define the search space (the "grid box") and run the simulation.[21]
Caption: The general workflow for a molecular docking experiment.
Protocol 2.3: Grid Setup and Vina Execution
-
Define the Grid Box in ADT:
-
Load the protein.pdbqt file into ADT.
-
Go to Grid > Grid Box. A box will appear around the protein.
-
Adjust the center and dimensions of the box to encompass the entire binding site of interest. If you have a co-crystallized ligand, center the box on it. A good starting point is a box size of 20x20x20 Å.[14]
-
Crucial Insight: The box must be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time. A search space volume over 27,000 ų may require increasing the exhaustiveness parameter.
-
Note down the center coordinates (x, y, z) and size dimensions (x, y, z).
-
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to run the docking.
-
Expertise Note: The exhaustiveness parameter controls the thoroughness of the search. The default is 8, but increasing it to 16 or 32 can improve the reliability of finding the best pose, especially for ligands with many rotatable bonds.[14]
-
-
Run Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your protein.pdbqt, triazole_01.pdbqt, and conf.txt files.
-
Execute the command: vina --config conf.txt --log triazole_01_log.txt
-
Part 3: Analysis and Interpretation of Docking Results
Interpreting the output is a multi-faceted process that combines quantitative scores with qualitative visual inspection.[10][22]
3.1. Understanding the Output Files:
-
triazole_01_out.pdbqt: Contains the coordinates for the predicted binding poses (usually 9 by default), ranked by their docking score.
-
triazole_01_log.txt: A text file containing the docking scores (binding affinities) in kcal/mol for each predicted pose, along with RMSD values relative to the best pose.[22]
3.2. Interpreting Binding Affinity (Docking Score):
The docking score is an estimation of the binding free energy (ΔG).[10]
-
More Negative is Better: A more negative score indicates a stronger predicted binding affinity.[10][23]
-
Context is Key: The absolute value of a docking score is less important than the relative scores when comparing a series of compounds. A known active inhibitor should be used as a positive control to benchmark the scores.[24] Scores below -10 kcal/mol often suggest strong interactions.[23]
3.3. Visual Analysis of Binding Poses:
This is arguably the most important step. Use visualization software like PyMOL or Discovery Studio Visualizer to analyze the interactions between the ligand and protein.[25][26]
Protocol 3.3: Pose Visualization and Interaction Analysis
-
Load Structures: Open your visualization software and load the protein.pdbqt file and the triazole_01_out.pdbqt output file. The output file contains multiple poses; you can cycle through them.
-
Focus on the Best Pose: Analyze the top-ranked pose (the one with the lowest binding energy).
-
Identify Key Interactions: Look for plausible intermolecular interactions that stabilize the complex.[10] For 1,2,3-triazole derivatives, these often include:
-
Hydrogen Bonds: The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors.
-
Hydrophobic Interactions: Phenyl rings or other non-polar substituents on the triazole can interact with hydrophobic pockets in the active site.
-
Pi-Pi Stacking: Aromatic rings on the triazole derivative can stack with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
-
-
Validate the Pose: Does the binding pose make chemical sense? Are key functional groups on the ligand interacting with complementary residues in the protein? A high-scoring pose that makes no meaningful interactions should be viewed with skepticism.[23]
Part 4: Data Presentation
When screening a library of 1,2,3-triazole derivatives, results should be summarized in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Sample Docking Results for a Series of Triazole Derivatives against Target X
| Compound ID | Structure | Docking Score (kcal/mol) | No. of H-Bonds | Key Interacting Residues |
| Control | Known Inhibitor | -10.5 | 3 | TYR-151, ASP-25, SER-195 |
| TRZ-001 | R = -H | -7.8 | 2 | TYR-151, SER-195 |
| TRZ-002 | R = -OH | -8.9 | 4 | TYR-151, ASP-25, SER-195, GLY-193 |
| TRZ-003 | R = -Cl | -8.2 | 2 | TYR-151, SER-195 |
| TRZ-004 | R = -OCH3 | -8.5 | 2 | TYR-151, SER-195 |
Analysis from Table: The data suggests that adding a hydroxyl group (TRZ-002) significantly improves the docking score, likely by forming additional hydrogen bonds with ASP-25 and GLY-193, mimicking the interaction profile of the control inhibitor. This provides a clear, actionable insight for the next cycle of drug design.
References
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- Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs.
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- (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024-09-24).
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- An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PubMed Central.
- AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1(BACE1) as a Case Study.
- Molecular Docking Tutorial.
- How To Use Pymol? Getting Started with Molecular Visualizations - YouTube. (2024-09-13).
- (PDF) 1,2,3-Triazoles: Synthesis and Biological Application - ResearchGate.
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- Molecular docking proteins preparation - ResearchGate. (2019-09-20).
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025-08-12).
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- Synthesis, Molecular Docking Study, and Adme Properties of 1, 2, 3-Triazole Derivatives. - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022-10-21).
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- Binding Affinity via Docking: Fact and Fiction - PMC - NIH. (2018-07-30).
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- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
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Application Notes & Protocols: 4-(1H-1,2,3-triazol-1-yl)aniline in Advanced Material Science
Foreword: The Emergence of a Versatile Building Block
In the landscape of modern material science, the quest for novel molecular architectures that impart enhanced functionality to materials is relentless. Among the vast array of heterocyclic compounds, 4-(1H-1,2,3-triazol-1-yl)aniline has emerged as a molecule of significant interest. Its unique structure, featuring a rigid, electron-rich 1,2,3-triazole ring linked to a reactive aniline moiety, provides a versatile platform for the synthesis of a new generation of high-performance materials. The triazole group offers exceptional thermal and chemical stability, along with a strong coordinating ability with metal ions, while the aniline group serves as a classical building block for polymerization and other functional modifications.[1][2] This guide provides an in-depth exploration of the applications of this compound, offering both the theoretical underpinnings and detailed, field-proven protocols for its use in the development of advanced polymers, corrosion inhibitors, and luminescent materials.
Molecular Profile and Synthesis
Chemical Structure and Intrinsic Properties
This compound, with the chemical formula C₈H₈N₄, possesses a distinctive non-planar conformation where the triazole and benzene rings are angled with respect to each other.[1] This dihedral angle is crucial as it disrupts extensive π-conjugation, influencing the molecule's electronic properties and solubility. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts a high degree of aromaticity and stability.[2] The presence of lone pair electrons on the nitrogen atoms makes it an excellent ligand for coordinating with metal ions. The aniline functional group provides a reactive site for various chemical transformations, most notably for the formation of amide bonds in polycondensation reactions.
Figure 1: Structure of this compound.
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction.[1]
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.47 g, 0.0308 mol) in dry N,N-dimethylformamide (DMF, 20 ml) at 0°C, add 1,2,4-triazole (2 g, 0.02 mol) portion-wise.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 18 hours.
-
Quench the reaction by pouring it into ice water and extract the product with ethyl acetate.
-
Concentrate the organic layer to yield the nitro-intermediate as a yellow solid.
Step 2: Reduction to this compound
-
Dissolve the intermediate from Step 1 (3 g) in methanol (30 ml).
-
Add 10% palladium on carbon (0.2 g) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (3 kg pressure).
-
Upon reaction completion, filter off the catalyst.
-
Concentrate the filtrate to obtain the final product, this compound.
-
Recrystallize from ethanol to obtain yellow block-like crystals.[1]
Application in Corrosion Inhibition
The presence of heteroatoms (nitrogen) and the aromatic system in triazole derivatives makes them effective corrosion inhibitors, particularly for mild steel in acidic environments.[3][4] These molecules adsorb onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions of the corrosion process.
Mechanism of Action
Triazole derivatives inhibit corrosion by adsorbing onto the metal surface through a combination of physisorption and chemisorption. The protonated form of the inhibitor in the acidic medium can be electrostatically attracted to the negatively charged metal surface (physisorption). Additionally, the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings can be shared with the vacant d-orbitals of iron atoms, leading to the formation of a coordinate-type bond (chemisorption).[3][4] This adsorbed layer acts as a physical barrier, blocking the active sites for corrosion.
Performance Data
While direct data for this compound is not extensively available in the provided search results, the performance of analogous triazole derivatives provides a strong indication of its potential.
| Inhibitor | Concentration (M) | Medium | Inhibition Efficiency (%) | Reference |
| (1-benzyl-1H-1,2,3-triazol-4-yl) methanol (BTM) | 5 x 10⁻⁴ | 1 M HCl | >90 | [5] |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) | 80 x 10⁻⁵ | 1 M HCl | >90 | [4] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | 1 x 10⁻³ | 1 M HCl | ~85 | [3] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1 x 10⁻³ | 1 M HCl | ~95 | [3] |
Table 1: Corrosion inhibition efficiencies of various triazole derivatives on mild steel in HCl.
Protocol for Evaluating Corrosion Inhibition
The effectiveness of a corrosion inhibitor is quantified using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Figure 2: Workflow for evaluating corrosion inhibition performance.
Protocol 2: Electrochemical Evaluation of Corrosion Inhibition
-
Preparation: Prepare a 1 M HCl solution. Prepare stock solutions of this compound in 1 M HCl at various concentrations (e.g., 10⁻⁵ M to 10⁻³ M). Prepare mild steel working electrodes by polishing with emery paper, degreasing with acetone, rinsing with distilled water, and drying.
-
Cell Setup: Assemble a three-electrode electrochemical cell with the mild steel electrode as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution (1 M HCl with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
EIS Measurement: Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).
-
PDP Measurement: After EIS, perform potentiodynamic polarization scans by sweeping the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Data Analysis:
-
Analyze the EIS data by fitting it to an equivalent circuit to determine the charge transfer resistance (Rct).
-
Analyze the PDP data by extrapolating the Tafel plots to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the following equations:
-
From EIS: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
From PDP: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where 'inh' refers to the solution with the inhibitor and 'blank' refers to the solution without the inhibitor.
-
-
Application in High-Performance Polyamides
The bifunctional nature of this compound, possessing both a stable heterocyclic ring and a polymerizable amine group, makes it an excellent monomer for synthesizing novel aromatic polyamides. These polymers often exhibit enhanced thermal stability, improved solubility, and potentially unique photophysical properties due to the incorporation of the triazole moiety.[6][7]
Rationale for Use in Polyamides
-
Thermal Stability: The inherent thermal stability of the triazole ring contributes to a higher decomposition temperature of the resulting polymer.[7]
-
Solubility: The non-coplanar structure of the monomer unit can disrupt chain packing, reducing crystallinity and thereby improving the solubility of the polyamide in common organic solvents, which is a significant advantage for processing.[6][8]
-
Functionality: The triazole ring can act as a site for further chemical modification or as a coordinating site for metal ions, leading to functional materials.
Figure 3: General workflow for polyamide synthesis via low-temperature polycondensation.
Protocol for Polyamide Synthesis
A common method for preparing these polyamides is low-temperature solution polycondensation, which preserves the thermally sensitive structures.[6]
Protocol 3: Synthesis of Aromatic Polyamide
-
Monomer Preparation: In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound (e.g., 2 mmol) in an anhydrous polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) (e.g., 20 ml).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath.
-
Diacid Chloride Addition: Add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride, 2 mmol), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred diamine solution.
-
Polymerization: After the addition is complete, allow the mixture to stir at 0°C for 1 hour and then at room temperature for an additional 5-10 hours under a nitrogen atmosphere.
-
Precipitation: Pour the viscous polymer solution into a non-solvent such as cold water or ethanol to precipitate the polyamide.
-
Purification: Filter the solid product and wash it thoroughly with a sodium bicarbonate solution, followed by hot water and ethanol to remove unreacted monomers and salts.
-
Drying: Dry the final polymer product in a vacuum oven at 70-100°C to a constant weight.
Expected Thermal Properties
Polymers derived from triazole-containing monomers are expected to exhibit high thermal stability. The glass transition temperature (Tg) and decomposition temperature (Td) are key metrics for evaluating this.
| Polymer Type | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td₁₀) | Reference |
| Aromatic Polyamides (General) | 250 - 350 °C | > 450 °C | [6][9][10] |
| Polytriazole Resins | > 300 °C | ~ 400 - 500 °C | [7] |
Table 2: Typical thermal properties of high-performance aromatic polyamides and polytriazoles.
Application in Luminescent Coordination Polymers & MOFs
The nitrogen-rich 1,2,3-triazole ring is an excellent N-donor ligand for constructing coordination polymers and metal-organic frameworks (MOFs).[11][12] When combined with suitable metal ions, particularly lanthanides (Ln³⁺), these materials can exhibit strong luminescent properties.[13][14][15][16] The organic linker (in this case, derived from this compound) can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light at its characteristic wavelength.
Design and Synthesis Strategy
The synthesis of these materials is typically carried out under solvothermal conditions, where the components (metal salt and organic linker) are heated in a sealed vessel. The aniline group on the linker would first need to be modified, for example, by converting it into a carboxylic acid group [e.g., 4-(1H-1,2,4-triazol-1-yl)benzoic acid] to provide a secondary coordination site.[17]
Figure 4: Schematic representation of MOF formation from metal ions and organic linkers.
General Protocol for Solvothermal Synthesis
Protocol 4: Solvothermal Synthesis of a Triazole-Based Coordination Polymer
-
Reactant Preparation: In a Teflon-lined stainless-steel autoclave, combine the triazole-based organic linker (e.g., 0.1 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O or Eu(NO₃)₃·6H₂O, 0.1 mmol).
-
Solvent Addition: Add a solvent system, typically a mixture of DMF and water or ethanol (e.g., 4 mL).
-
Sealing and Heating: Tightly seal the autoclave and place it in a programmable oven. Heat the vessel to a specific temperature (e.g., 80-150°C) for a period of 24-72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Product Isolation: Collect the resulting crystals by filtration, wash them with the mother liquor or a suitable solvent (e.g., DMF, ethanol), and dry them in the air.
Conclusion and Future Outlook
This compound stands out as a highly promising and versatile building block in material science. Its unique combination of a stable, coordinating triazole ring and a reactive aniline moiety allows for its incorporation into a diverse range of materials. The protocols outlined in this guide demonstrate its utility in creating robust corrosion inhibitors, thermally stable polyamides, and functional coordination polymers. Future research will likely focus on fine-tuning the properties of these materials by creating more complex derivatives of this core structure, leading to applications in fields ranging from aerospace engineering to optoelectronics and biomedical devices.
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Aqueous Synthesis of 1,2,3-Triazole Analogs
Introduction: The Rise of Aqueous "Click" Chemistry in Drug Discovery
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its remarkable stability, versatile hydrogen bonding capabilities, and its role as a bioisostere for amide bonds. This has led to its incorporation into a wide array of pharmacologically active compounds. The advent of "click chemistry," a concept introduced by Karl Barry Sharpless, revolutionized the synthesis of these vital heterocycles.[1] Among the click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the gold standard for its high efficiency, regioselectivity, and broad substrate scope.[2][3]
Traditionally, these syntheses were conducted in organic solvents. However, the principles of green chemistry have spurred a paradigm shift towards more sustainable and environmentally benign methodologies.[2][4] Water, as a solvent, offers numerous advantages: it is non-toxic, non-flammable, inexpensive, and readily available. Furthermore, performing these reactions in an aqueous medium can, in some cases, lead to enhanced reaction rates and simplified product purification. This guide provides an in-depth exploration of the synthesis of 1,2,3-triazole analogs in aqueous media, focusing on the two most prominent catalytic systems: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Aqueous Media
The CuAAC reaction is a highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide.[1][5][6] The use of a copper(I) catalyst is crucial for both accelerating the reaction and controlling the regioselectivity, exclusively yielding the 1,4-isomer.[5]
A. The Catalytic Cycle: A Mechanistic Overview
The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing ring before undergoing ring contraction and protonolysis to yield the 1,4-disubstituted triazole and regenerate the copper(I) catalyst.
Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
B. Sources of Copper(I) and Reaction Conditions in Water
A key challenge in aqueous CuAAC is the disproportionation and oxidation of the active Cu(I) species to the inactive Cu(II). Several strategies have been developed to overcome this, primarily involving the in situ generation of Cu(I) from a stable Cu(II) salt or the use of stabilizing ligands.
| Copper Source | Reducing Agent/Ligand | Typical Solvent System | Temperature | Key Advantages |
| CuSO₄·5H₂O | Sodium Ascorbate | Water, t-BuOH/H₂O (1:1), THF/H₂O | Room Temperature | Readily available and inexpensive reagents.[7][8] |
| CuI | Triethylamine (Et₃N) | Water, Acetonitrile/H₂O | Room Temperature | Direct use of a Cu(I) source, often leading to faster reactions.[9] |
| CuBr | PPh₃ | Water | Room Temperature | Efficient catalysis with a well-defined complex. |
| Cu(OAc)₂ | None (in some cases) | Water, THF/H₂O | 80-85°C | Can be used without an external reducing agent in specific systems.[10] |
C. Protocol 1: General Procedure for Aqueous CuAAC using CuSO₄/Sodium Ascorbate
This protocol is a robust and widely applicable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles in an aqueous medium.
Materials:
-
Organic azide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol (t-BuOH) and deionized water (1:1 mixture, 10 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve the organic azide and terminal alkyne in the t-BuOH/H₂O solvent mixture.
-
To this solution, add CuSO₄·5H₂O and sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
D. Protocol 2: Ultrasound-Assisted Aqueous CuAAC
Ultrasound irradiation can significantly accelerate the CuAAC reaction in water, often leading to shorter reaction times and higher yields.[11][12]
Materials:
-
Alkyl halide (1.0 mmol)
-
Sodium azide (1.1 mmol)
-
Terminal alkyne (1.0 mmol)
-
Cu(I) complex (e.g., CuIL₁PPh₃) (0.01 mmol, 1 mol%)[11]
-
Deionized water (5 mL)
Procedure:
-
In a sonication vial, combine the alkyl halide, sodium azide, terminal alkyne, and the Cu(I) catalyst in deionized water.
-
Place the vial in an ultrasonic bath operating at a suitable frequency (e.g., 20 kHz) and power.
-
Maintain the reaction temperature at approximately 60°C.[11]
-
Sonication is typically carried out for 10-30 minutes.[11]
-
Monitor the reaction by TLC.
-
After completion, work up the reaction as described in Protocol 1.
II. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) in Aqueous Media
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary approach to CuAAC, selectively yielding 1,5-disubstituted 1,2,3-triazoles.[13][14] This regioselectivity is a key advantage when the 1,5-isomer is the desired product. While RuAAC reactions are often performed in organic solvents, aqueous protocols are emerging.
A. The Catalytic Cycle: A Distinctive Mechanism
The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to involve the formation of a ruthenium-acetylide intermediate, followed by oxidative coupling with the azide to form a six-membered ruthenacycle. Reductive elimination then furnishes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.
Figure 2: A simplified representation of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) catalytic cycle.
B. Ruthenium Catalysts and Aqueous Conditions
Commonly used ruthenium catalysts for RuAAC include [CpRuCl(COD)] and [CpRuCl]₄.[13] While some reports indicate lower yields in protic solvents like water, the development of water-soluble ruthenium complexes and specific reaction conditions can facilitate efficient aqueous RuAAC.[13] Photoactivatable ruthenium(II) complexes have also been developed for bioorthogonal azide-thioalkyne cycloadditions in aqueous media.[15]
| Ruthenium Catalyst | Co-catalyst/Additive | Typical Solvent System | Temperature | Key Features |
| [CpRuCl(COD)] | None | Water, DMF | Room Temp. to 110°C | Commercially available and widely used.[16] |
| [CpRuCl]₄ | None | DMF (with trace water) | 110°C (Microwave) | Effective for aryl azides.[13] |
| Cationic Ru(II) complexes | None | Water | Room Temperature | Highly effective for dilute conditions and in biorelevant media.[15] |
C. Protocol 3: General Procedure for Aqueous RuAAC
This protocol provides a general guideline for performing RuAAC in an aqueous environment. Optimization of the catalyst, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Organic azide (1.0 mmol)
-
Alkyne (terminal or internal) (1.2 mmol)
-
Ruthenium catalyst (e.g., [Cp*RuCl(COD)]) (0.05 mmol, 5 mol%)
-
Deionized water (or a mixture with a co-solvent like DMF) (10 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the organic azide and alkyne in the chosen solvent system.
-
Add the ruthenium catalyst to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 110°C). The reaction may require heating for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 1,5-disubstituted 1,2,3-triazole.
III. Troubleshooting and Considerations
-
Low Yields in CuAAC: Ensure the sodium ascorbate is fresh, as it can degrade over time. The use of a stabilizing ligand for Cu(I), such as TBTA or a water-soluble analog, can improve yields, especially in biological applications.[17]
-
Poor Regioselectivity: If a mixture of 1,4- and 1,5-isomers is observed, it may indicate a competing uncatalyzed thermal cycloaddition. Ensure the reaction temperature is not excessively high. For exclusive 1,5-regioselectivity, RuAAC is the preferred method.
-
Catalyst Poisoning: Certain functional groups, such as thiols, can poison the copper or ruthenium catalyst. Protection of these groups may be necessary.
-
Solubility Issues: For highly nonpolar substrates, the use of a co-solvent such as t-BuOH or THF with water is recommended to ensure homogeneity.[8][10] Surfactants have also been employed to facilitate reactions in aqueous media.[18]
IV. Conclusion
The synthesis of 1,2,3-triazole analogs in aqueous media represents a significant advancement in sustainable organic chemistry. Both CuAAC and RuAAC provide highly efficient and regioselective pathways to 1,4- and 1,5-disubstituted triazoles, respectively. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthesis of these valuable compounds in an environmentally responsible manner. The continued development of novel water-soluble catalysts and reaction conditions will undoubtedly expand the scope and applicability of aqueous click chemistry in drug discovery and materials science.
References
- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (n.d.).
- Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. (2024). Green Chemistry (RSC Publishing). [Link]
- Green synthesis of 1-monosubstituted 1,2,3-triazoles via 'click chemistry' in water. (2015).
- Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. [Link]
- Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Omega. [Link]
- Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. (2022). Taylor & Francis. [Link]
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2014). PubMed Central. [Link]
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2022). MDPI. [Link]
- Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. (2024). Semantic Scholar. [Link]
- Emerging Approaches for Synthesis of 1,2,3-Triazole Derivatives. A Review. (2022).
- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). ACS Omega. [Link]
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2019). Journal of the Brazilian Chemical Society. [Link]
- New synthesis method for click chemistry. (2017). ScienceDaily. [Link]
- 1,2,3- Triazoles: general and key synthetic strategies. (2020). Semantic Scholar. [Link]
- Click Triazoles for Bioconjug
- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis. [Link]
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016).
- An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. (2017). Catalysis Science & Technology (RSC Publishing). [Link]
- Cu-Catalyzed Azide−Alkyne Cycloaddition. (2007). Chemical Reviews. [Link]
- Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes. (2019). PubMed Central. [Link]
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applic
- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- “Click” Copper Catalyzed Azide-Alkyne Cycloaddition (CUAAC) in Aqueous Medium. (2016).
- Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. (n.d.). Longdom Publishing. [Link]
- 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). (2012).
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2019). The Journal of Organic Chemistry. [Link]
- Review Article DOI: [Link] Click Chemistry: copper, ruthenium catalyzed and photoinduced az. (2021). Seth Anandram Jaipuria College. [Link]
Sources
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- 3. sethanandramjaipuriacollege.in [sethanandramjaipuriacollege.in]
- 4. tandfonline.com [tandfonline.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
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- 12. mdpi.com [mdpi.com]
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- 15. Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-(1H-1,2,3-triazol-1-yl)aniline
Welcome to the technical support center for the synthesis of 4-(1H-1,2,3-triazol-1-yl)aniline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. This guide is structured as a direct Q&A to address the specific issues you may encounter in the lab.
The predominant and most efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction offers a significant rate acceleration (10⁷ to 10⁸-fold) over the uncatalyzed thermal Huisgen cycloaddition and, critically, provides exquisite regiocontrol to yield the 1,4-isomer exclusively.[1][3] Our focus will be on troubleshooting and optimizing this powerful methodology.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction yield is consistently low (<70%). What are the most probable causes and how can I fix them?
A1: Low yield is the most common issue and typically points to a problem with the catalytic cycle or the integrity of your starting materials. Let's break down the key factors:
-
Inactive Catalyst (Oxidation of Cu(I)): The catalytically active species is Cu(I). Copper(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, especially in the presence of oxygen. The most common protocol generates Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent.[2]
-
Causality & Solution: The reducing agent, typically sodium ascorbate, is crucial. It not only generates the Cu(I) catalyst but also scavenges dissolved oxygen, which prevents oxidative homocoupling of the alkyne (a common side reaction).[4] Always use a slight excess (at least 1.1 equivalents relative to copper) of sodium ascorbate and ensure it is added to the reaction mixture before or concurrently with the copper(II) salt. [4]
-
-
Purity and Stability of 4-Azidoaniline: The aryl azide starting material can be problematic. 4-Azidoaniline and its hydrochloride salt are known to be sensitive and can decompose over time, especially when exposed to light or heat.[5]
-
Causality & Solution: Decomposition of the azide reduces the amount of active starting material available for the cycloaddition, directly lowering your theoretical yield. It is imperative to use freshly prepared or properly stored 4-azidoaniline. If you suspect decomposition, its purity can be checked via ¹H NMR. If preparing it yourself from 4-nitroaniline, ensure complete reduction and diazotization/azidation. A common route involves the reaction of anilines with tert-butyl nitrite and azidotrimethylsilane.[4]
-
-
Sub-optimal Solvent Choice: While CuAAC is robust, the solvent can influence reaction rates.
-
Causality & Solution: Polar solvents can accelerate the reaction by promoting the dissolution of the copper catalyst and enhancing the coordination of Cu(I) to the alkyne.[6] Water is often an excellent and sustainable solvent choice, frequently leading to rate acceleration.[7] If solubility is an issue, co-solvent systems like t-BuOH/water or DMF/water are highly effective.[8]
-
The following workflow diagram illustrates the key stages for a successful CuAAC synthesis.
Caption: General workflow for CuAAC synthesis.
Q2: I'm observing significant byproduct formation, complicating my purification. What are these byproducts and how can I prevent them?
A2: The most common byproduct in CuAAC reactions is the diacetylene from oxidative homocoupling of your alkyne starting material (Glaser coupling).
-
Causality & Solution: This side reaction is mediated by Cu(II) and oxygen. As discussed above, the primary role of the reducing agent (sodium ascorbate) is to maintain the copper in its +1 oxidation state, which suppresses this pathway.[4] If you are still observing this byproduct, it indicates your reducing agent is being consumed too quickly or is insufficient. Increase the equivalents of sodium ascorbate to 5-10 mol% relative to the limiting reagent. For particularly sensitive substrates, employing a copper(I)-stabilizing ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can protect the catalyst from oxidation and improve efficiency.[3]
Q3: My purification by column chromatography is difficult and results in product loss. Are there better methods?
A3: One of the defining advantages of a well-optimized click reaction is the potential to isolate pure products by simple filtration or extraction without the need for chromatography.[1]
-
Causality & Solution: If your reaction goes to completion with minimal byproducts, the product, this compound, may precipitate directly from the reaction mixture, especially from aqueous solvent systems. If it does not, work-up can often be achieved by diluting the reaction with water, which may induce precipitation, or extracting the product into an organic solvent like ethyl acetate. The organic extracts are then washed, dried, and concentrated.[9] Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is often sufficient to obtain a highly pure product.[10] Consider using scavenger resins to remove excess unreacted azide or alkyne starting materials for even cleaner results without chromatography.[11]
Experimental Protocols & Data
Optimized Protocol for High-Yield Synthesis
This protocol is designed to maximize yield and purity, minimizing the need for extensive purification.
-
Reagent Preparation: In a round-bottom flask, dissolve 4-azidoaniline hydrochloride (1.0 eq) and the terminal alkyne (1.05 eq) in a 1:1 mixture of t-BuOH and deionized water (to a concentration of ~0.1 M).
-
Catalyst Addition: To the stirring solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq, 1 M).
-
Initiation: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq, 1 M). The reaction mixture may change color.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 2-12 hours.
-
Work-up and Isolation: Upon completion, add 2-3 volumes of water to the reaction mixture. The product often precipitates as a solid. If it does not, extract the mixture with ethyl acetate (3x).
-
Purification:
-
If precipitated: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or hexanes. Dry under vacuum.
-
If extracted: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol or an ethyl acetate/hexane mixture.[10]
-
Table 1: Comparison of Reaction Conditions
| Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| CuSO₄ / Sodium Ascorbate | Water | RT | 4-12 | >85% | [7] |
| CuI | DMF | RT | 6 | ~90% | [8] |
| Cu(I) from Cu(II)/Ascorbate | t-BuOH/H₂O (1:1) | RT | 8-16 | >90% | [4][8] |
| CuI / Et₃N | Cyrene™ | 30 | 12 | 80-95% | [12] |
| Cu(OAc)₂ / Na-Ascorbate | EtOH/H₂O | RT | 2-4 | High | [13] |
Visualization of the CuAAC Catalytic Cycle
The efficiency of the CuAAC reaction stems from a well-defined catalytic cycle that avoids the high activation energy of the uncatalyzed thermal reaction.
Caption: The catalytic cycle of the CuAAC reaction.[1]
Frequently Asked Questions (FAQs)
Q: What is the key difference between the thermal Huisgen cycloaddition and the copper-catalyzed reaction (CuAAC)? A: The thermal Huisgen cycloaddition is a concerted [3+2] cycloaddition that requires high temperatures and typically produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[2] The CuAAC reaction is not a concerted cycloaddition; it proceeds via a stepwise mechanism involving copper-acetylide intermediates, occurs at room temperature, and is highly regioselective, yielding only the 1,4-disubstituted product.[1][4]
Q: Can I use a different copper source? A: Yes. While CuSO₄·5H₂O is most common due to its low cost, stability, and water solubility, other Cu(II) salts like Cu(OAc)₂ can be used.[13] Direct Cu(I) sources like CuI, CuBr, or Cu(I) triflate are also highly effective and may not require a reducing agent if the reaction is performed under inert (oxygen-free) conditions.[3]
Q: Is it necessary to protect the aniline's amino group during the reaction? A: Generally, no. The CuAAC reaction is remarkably chemoselective and tolerant of a wide variety of functional groups, including primary amines.[1] The aniline moiety does not interfere with the cycloaddition, which is a significant advantage of this synthetic route.
Q: How can I prepare the 4-azidoaniline precursor? A: A standard laboratory procedure starts with p-phenylenediamine. The process involves diazotization of one amino group with sodium nitrite in an acidic medium (e.g., HCl), followed by the addition of sodium azide to the diazonium salt solution to form 4-azidoaniline.[14] It must be handled with care due to the potential instability of azide compounds.
Q: Are there greener solvent options for this synthesis? A: Absolutely. Water is an excellent "green" solvent for this reaction and often provides catalytic rate enhancement.[7] More recently, the biomass-derived solvent Cyrene™ has been shown to be a highly effective medium for one-pot CuAAC reactions, offering a biodegradable and less toxic alternative to traditional polar aprotic solvents like DMF.[12]
References
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- International Journal of Pharmaceutical Sciences. (2024). An Insight Into Click Chemistry.
- Straub, B. F. (2015). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals.
- ResearchGate. (n.d.). Optimization of the click reaction conditions.
- MDPI. (2022). 4-(4-(((1H-Benzo[d][1][8][11]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline.
- Arkivoc. (2024). Synthesis, characterization and biological evaluation of 1-((1H-1,2,3- triazol-4- yl)methyl)-1H-pyrazolo[3,4-b]quinoline derivatives.
- ResearchGate. (n.d.). Optimization of the reaction conditions of click chemistry.
- FAU CRIS. (2007). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins.
- IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
- Kisiel-Nawrot, E., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
- Fun, H.-K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. PMC - NIH.
- Royal Society of Chemistry. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH.
- ResearchGate. (2025). Synthesis, characterization and biological evaluation of 1-((1H-1,2,3- triazol-4- yl)methyl)-1H-pyrazolo[3,4-b]quinoline derivatives.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
- MDPI. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex.
- MDPI. (n.d.). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles.
- ResearchGate. (2025). The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications.
- Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.
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- 14. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of 4-(1H-1,2,3-triazol-1-yl)aniline by Recrystallization
Welcome to the technical support guide for the purification of 4-(1H-1,2,3-triazol-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges associated with the recrystallization of this important heterocyclic amine. Our goal is to move beyond simple protocols and explain the scientific reasoning behind each step, empowering you to troubleshoot effectively and achieve high-purity material.
This compound is a versatile intermediate in medicinal chemistry and materials science, often synthesized via methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] Regardless of the synthetic route, the crude product often contains residual reactants, catalysts, or side-products that necessitate a robust purification strategy. Recrystallization is a powerful technique that, when optimized, can yield highly pure crystalline material by exploiting the differential solubility of the target compound and its impurities.[3]
Physicochemical Properties of this compound
Understanding the fundamental properties of your compound is the first step toward successful purification.
| Property | Value | Source |
| Chemical Formula | C₈H₈N₄ | [1] |
| Molecular Weight | 160.18 g/mol | |
| Appearance | Solid (often light yellow to beige) | [4] |
| CAS Number | 16279-88-2 | [5] |
| Structure | Aniline ring substituted at the para position with a 1H-1,2,3-triazole ring | [1] |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of this compound in a practical, question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This is a frequent problem when the melting point of the crude solid is lower than the boiling point of the chosen solvent or if the solution is cooled too rapidly. The oil is essentially a supersaturated solution of your compound and is undesirable because it tends to trap impurities.
Causality & Solution:
-
Re-dissolve the Oil: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% more volume) to lower the saturation point slightly. This can often prevent the oil from forming upon cooling.[7]
-
Ensure Slow Cooling: This is the most critical step. Rapid cooling, such as placing the hot flask directly into an ice bath, promotes oiling. Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask with a beaker of hot water or cotton wool can facilitate this. Slow cooling provides the necessary time for molecules to orient themselves into an ordered, pure crystal lattice.[6]
-
Consider a Different Solvent System: If oiling persists, your compound may be too soluble or its melting point too low for the chosen solvent. A solvent system where the compound is less soluble may be required.
Q2: I've cooled my solution, but no crystals have formed. Is my product lost?
Answer: It is highly unlikely your product is lost. This is a classic case of supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[7] The crystallization process requires an initial nucleation event—a starting point for crystal growth—which sometimes does not occur spontaneously.[8]
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass provide a surface for the first crystals to form.[8]
-
Add a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the supersaturated solution. This "seed" provides a perfect template for further crystal growth.[8]
-
Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility. Use this method only after trying the above, as rapid cooling can sometimes lead to the formation of smaller, less pure crystals or oiling out.[6]
-
Reduce Solvent Volume: You may have used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent, then attempt the slow cooling process again.
Q3: My final product is still colored (e.g., yellow or brown). How can I get a purer, colorless solid?
Answer: The color is likely due to highly conjugated, colored impurities or oxidation byproducts, which are common with aromatic amines.[9][10] These are often present in small quantities but can be potent chromophores. They can be removed using activated charcoal.
Protocol for Decolorization:
-
Dissolve the crude compound in the minimum amount of near-boiling solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the mixture and gently heat it for a few minutes. The charcoal has a high surface area and will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.[11] The resulting filtrate should be colorless or significantly lighter in color.
-
Proceed with the cooling and crystallization steps as usual.
Q4: What is the best recrystallization solvent for this compound?
Answer: The ideal solvent is one in which the compound is poorly soluble at room temperature but highly soluble at an elevated temperature.[8] Given the polar nature of both the aniline and triazole moieties, polar protic solvents are excellent starting points.
Recommended Solvents for Screening:
| Solvent / System | Rationale & Expected Outcome |
| Ethanol | A related isomer, 4-(1,2,4-triazol-1-yl)aniline, has been successfully recrystallized from ethanol.[4] It is a good first choice for a single-solvent recrystallization. |
| Isopropanol | Similar to ethanol, it may offer a slightly different solubility profile that could be advantageous for yield or purity. |
| Ethanol/Water | A powerful mixed-solvent system. The compound should be very soluble in hot ethanol and much less soluble in water. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution just begins to turn cloudy (the cloud point), then add a drop or two of hot ethanol to clarify.[12] |
| Ethyl Acetate | A moderately polar aprotic solvent. While potentially less effective than alcohols, it has been used for related precursors and is worth screening.[13] |
A systematic approach using small-scale solubility tests is the most reliable way to determine the optimal solvent.[11]
Experimental Protocol: Recrystallization Workflow
This protocol provides a self-validating, step-by-step methodology for the purification of this compound.
1. Solvent Selection & Dissolution a. Place approximately 50 mg of your crude material into a test tube. b. Add the chosen solvent (e.g., ethanol) dropwise at room temperature, vortexing after each addition. The compound should be sparingly soluble. c. Gently heat the test tube in a water bath. The compound should fully dissolve. d. Allow the tube to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent. e. Once a solvent is selected, place the bulk of your crude material in an Erlenmeyer flask. f. Add a boiling chip and the minimum amount of near-boiling solvent needed to just dissolve the solid.[8] Add the solvent in small portions, allowing the solution to return to a boil between additions.
2. Hot Gravity Filtration (Conditional) a. This step is necessary only if you have insoluble impurities (e.g., dust, catalyst residue) or if you used decolorizing charcoal.[6] b. Place a piece of fluted filter paper in a stemless funnel. c. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling solvent (this prevents premature crystallization in the funnel).[14] d. Pour the hot solution through the fluted filter paper quickly.
3. Crystallization a. Cover the mouth of the Erlenmeyer flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination. b. Allow the flask to cool slowly and undisturbed to room temperature. c. Once at room temperature, you may place the flask in an ice-water bath for 15-30 minutes to maximize the yield of crystals.
4. Crystal Isolation and Washing a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[8] Using warm or excessive solvent will dissolve some of your product, reducing the yield. c. Continue to draw air through the crystals on the filter for several minutes to help them dry.
5. Drying a. Transfer the crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done in a desiccator, a vacuum oven (at a temperature well below the melting point), or air-drying if the solvent is volatile.
Visualized Workflows
Recrystallization Process Flow
Caption: Decision tree for common recrystallization problems.
References
- Fun, H. K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o164. [Link]
- University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual. [Link]
- Wired Chemist. (n.d.).
- Reddit. (2022).
- Millersville University. (n.d.).
- University of York. (n.d.).
- ResearchGate. (2021). How can I recrystallize amine compound and it is not soluble in common organic solvents?[Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Purification of primary aromatic amine hydrohalides of the benzene series.
- OChemPal. (n.d.).
- University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]
- Arkivoc. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)
- Royal Society of Chemistry. (n.d.). A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]
- University of California, Irvine. (n.d.).
- International Journal of Science and Research. (n.d.). Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach. [Link]
- ResearchGate. (2025). Synthesis of 4-(1,2,3-triazol-1yl)-L-phenylalanines. [Link]
- Scribd. (n.d.).
Sources
- 1. Buy this compound | 16279-88-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(1H-1,2,3-Triazole-1-yl)aniline | 16279-88-2 [chemicalbook.com]
- 6. Recrystallization [wiredchemist.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 11. Home Page [chem.ualberta.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. guidechem.com [guidechem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Diyne Impurities in CuAAC Reactions
Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge in "click chemistry": the formation of diyne impurities through Glaser coupling. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and purity of your synthesized triazole products.
Introduction: The Challenge of Diyne Byproducts
The CuAAC reaction is a cornerstone of bioconjugation and materials science due to its high efficiency, selectivity, and biocompatibility.[1][2][3][4] However, a persistent issue is the formation of diyne (1,3-diyne) byproducts resulting from the oxidative homocoupling of terminal alkynes—a process known as the Glaser coupling.[5][6][7] This side reaction is also catalyzed by copper and can significantly reduce the yield of the desired triazole product and complicate downstream purification.[5][8] Understanding and controlling this side reaction is critical for obtaining high-purity materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diyne formation in my CuAAC reaction?
Diyne formation, or Glaser coupling, is an oxidative process that occurs when two terminal alkynes couple in the presence of a copper catalyst and an oxidant, typically molecular oxygen.[6][7][9] In the context of CuAAC, this side reaction is promoted by the presence of Cu(II) ions. While Cu(I) is the active catalytic species for the desired click reaction, its oxidation to Cu(II) can occur in the presence of oxygen.[8][10] This Cu(II) can then participate in the Glaser coupling pathway.
Q2: How does the mechanism of Glaser coupling compete with the CuAAC catalytic cycle?
The CuAAC reaction proceeds through a catalytic cycle involving a Cu(I) acetylide intermediate.[2][11][12] Similarly, the Glaser coupling also involves the formation of a copper acetylide.[7] The key difference lies in the subsequent steps. In the presence of an azide, the Cu(I) acetylide will preferentially undergo cycloaddition to form the triazole product. However, in the presence of an oxidant (like O2) and Cu(II), two copper acetylide molecules can oxidatively couple to form the diyne.
Below is a diagram illustrating the competition between the desired CuAAC pathway and the undesired Glaser coupling side reaction.
Sources
- 1. クリックケミストリー [sigmaaldrich.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. bioclone.net [bioclone.net]
- 5. researchgate.net [researchgate.net]
- 6. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Copper-Catalyzed Triazole Synthesis (CuAAC)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As a cornerstone of "click chemistry," the CuAAC reaction offers a highly efficient, selective, and biocompatible method for forging covalent bonds, with wide-ranging applications in drug development, bioconjugation, and materials science.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Here, we emphasize the causality behind experimental choices to empower you with the knowledge to adapt and succeed.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Each problem is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.
Q1: My reaction shows low or no product yield. What are the primary causes?
A low or non-existent yield is the most common issue and can typically be traced back to the catalyst's state or the integrity of the reagents.
-
Cause 1: Inactive Copper Catalyst. The catalytically active species is Copper(I).[3][4] If you are using a Cu(II) salt (e.g., CuSO₄), it must be efficiently reduced to Cu(I). More importantly, Cu(I) is thermodynamically unstable in the presence of oxygen and can be readily oxidized to the inactive Cu(II) state.[1][5]
-
Solution:
-
Use a Fresh Reducing Agent: Sodium ascorbate is the most common reducing agent.[3][6] Its solutions are prone to degradation, so always prepare a fresh stock solution immediately before initiating the reaction.[7]
-
Degas Solvents: Dissolved oxygen is a primary culprit in catalyst deactivation.[1][8] Degas your solvents (especially aqueous buffers) by sparging with an inert gas like argon or nitrogen before use.[9]
-
Work Under Inert Atmosphere: For highly sensitive or low-concentration reactions, performing the entire experiment in a glovebox provides the best protection against oxygen.[9][10]
-
-
-
Cause 2: Reagent Purity and Stoichiometry. Impurities in the starting materials or incorrect ratios can halt the reaction.
-
Solution:
-
Verify Purity: Ensure high-purity azides, alkynes, and solvents are used. Purify starting materials if necessary.[7][10]
-
Optimize Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically sufficient, using a slight excess (e.g., 1.1–2 equivalents) of one reagent can drive the reaction to completion, especially if one component is particularly valuable or limiting.[7]
-
-
-
Cause 3: Poor Substrate Solubility. If any of the reactants (azide, alkyne, or catalyst complex) are not fully dissolved, the reaction will be slow or incomplete.
Troubleshooting Workflow for Low Yield
Caption: A workflow for diagnosing low-yield CuAAC reactions.
Q2: I'm observing a significant amount of alkyne homocoupling byproduct. How can I prevent this?
The formation of a 1,3-diyne, known as the Glaser coupling product, is a common side reaction.
-
Cause: This side reaction is also mediated by copper and is particularly favorable in the presence of oxygen.[1] It occurs when two copper-acetylide intermediates react with each other and are oxidized.
-
Solution:
-
Sufficient Reducing Agent: Ensure an adequate excess of sodium ascorbate is present throughout the reaction to maintain a reducing environment and keep the copper in the +1 oxidation state.[1][3]
-
Use a Stabilizing Ligand: Ligands like THPTA or TBTA not only accelerate the desired cycloaddition but also protect the Cu(I) center, disfavoring the homocoupling pathway.[1][11]
-
Exclude Oxygen: As with preventing catalyst deactivation, degassing solvents and working under an inert atmosphere will significantly suppress this side reaction.[1]
-
Q3: My biomolecule (e.g., protein, peptide) is degrading or aggregating. What is happening?
Bioconjugation reactions require special care to preserve the integrity of the biological macromolecule.
-
Cause: The combination of a copper salt and sodium ascorbate, especially in the presence of oxygen, can generate reactive oxygen species (ROS) like peroxides and radicals.[6][8][12] These ROS can lead to oxidative damage of amino acid side chains (e.g., methionine, histidine) or peptide bond cleavage, causing degradation or aggregation.[12] Additionally, oxidation byproducts of ascorbate itself can be reactive electrophiles.[6]
-
Solution:
-
Increase Ligand-to-Copper Ratio: Using a higher ratio of ligand to copper (e.g., 5:1) is highly recommended for bioconjugations.[6][13][14] The excess ligand acts as a sacrificial reductant and scavenger for ROS, protecting the biomolecule.[13]
-
Add a Scavenger: Including an additive like aminoguanidine (at ~5 mM) can help intercept reactive byproducts from ascorbate oxidation without significantly inhibiting the main reaction.[6][10][13]
-
Anaerobic Conditions: For extremely sensitive proteins, performing the reaction under strictly anaerobic conditions is the most effective way to prevent ROS formation.[8]
-
Minimize Reaction Time: Use an accelerating ligand (see Section 2, Q2) to drive the reaction to completion as quickly as possible, minimizing the biomolecule's exposure time to potentially harmful conditions.[10]
-
Q4: I'm having trouble purifying the triazole product from copper. What are the best methods?
Residual copper can be problematic for downstream applications, especially in biology and materials science.
-
Cause: The nitrogen atoms of the newly formed triazole ring can act as chelators for copper ions, making its removal difficult.[15]
-
Solution:
-
Aqueous EDTA Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions into the aqueous phase.[15]
-
Silica Gel Chromatography: For many small-molecule products, standard column chromatography is effective at separating the organic triazole from residual copper salts.[10]
-
Specialized Resins: Copper-scavenging resins can be used to effectively remove trace amounts of the metal.
-
Filtration through Activated Carbon: In some cases, filtering a solution of the crude product through a pad of activated carbon may help remove residual copper.[15]
-
Section 2: Frequently Asked Questions (FAQs)
This section covers general questions on reaction setup and optimization to ensure success from the start.
Q1: Which copper source is best? Cu(I) vs. Cu(II) with a reducing agent?
The most convenient and widely used method involves generating the active Cu(I) catalyst in situ from a stable, inexpensive Cu(II) precursor.[1][5]
-
Cu(II) + Reducing Agent (Recommended): Copper(II) sulfate (CuSO₄) is the most common choice.[5] It is stable, water-soluble, and easily reduced to Cu(I) by sodium ascorbate just before or during the reaction.[3] This approach avoids the need to handle air-sensitive Cu(I) salts.
-
Cu(I) Salts: Sources like copper(I) iodide (CuI) or bromide (CuBr) can be used directly.[5] However, they are sensitive to oxidation and may require stricter anaerobic techniques (e.g., a glovebox) to be used effectively.[1]
Q2: How do I choose the right ligand for my application?
Ligands are critical for accelerating the reaction and stabilizing the Cu(I) catalyst.[2][11] The choice primarily depends on the solvent system.
| Ligand (Acronym) | Full Name | Solubility | Primary Application |
| TBTA | Tris(benzyltriazolylmethyl)amine | Organic Solvents | Organic Synthesis |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water | Bioconjugation, Aqueous Media |
| BTTAA | 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | Water | Bioconjugation (High Kinetics) |
| BTTES | 2,2',2''-(1,4,7-triazacyclononane-1,4,7-triyl)triethanesulfonic acid | Water | Bioconjugation (in vivo) |
For most bioconjugation purposes in aqueous buffers, THPTA is an excellent and robust starting point.[13][16] For reactions requiring very fast kinetics, BTTAA is a superior choice.[16] For organic synthesis, TBTA is the standard.[5]
Q3: What is the optimal ligand-to-copper ratio?
The ideal ratio depends on the sensitivity of your substrates.
-
For General Synthesis (1:1 to 2:1): In robust organic synthesis applications, a 1:1 or 2:1 ratio of ligand to copper is often sufficient to stabilize the catalyst and accelerate the reaction.[13]
-
For Bioconjugation (5:1 Recommended): For reactions involving sensitive biomolecules like proteins or DNA, a 5:1 ratio of ligand to copper is strongly recommended.[6][10][13][14] The excess ligand provides a crucial protective effect against oxidative damage caused by reactive oxygen species (ROS).[6][13]
Q4: What is the recommended order of reagent addition?
The order of addition is critical to prevent catalyst precipitation and ensure the formation of the active complex.
-
Premix Copper and Ligand: In a separate vial, mix the aqueous solutions of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[9][10][17] Allow them to stand for a few minutes to ensure the complex forms.
-
Add to Substrates: Add the premixed copper-ligand solution to the reaction vessel containing your alkyne and azide substrates.
-
Initiate with Reductant: The final step should always be the addition of the freshly prepared sodium ascorbate solution.[6][9][10][17]
Adding the ascorbate before the ligand has complexed the copper can lead to the premature reduction and precipitation of insoluble copper species, effectively killing the reaction.[9]
Catalyst Preparation and Reaction Initiation Workflow
Caption: The correct order of reagent addition for CuAAC reactions.
Q5: How do solvent and temperature affect the reaction?
-
Solvent: The CuAAC reaction is famously robust and works well in a variety of solvents, including protic and aprotic polar solvents.[3][18] Mixtures of water and miscible organic solvents like DMSO, THF, and t-butanol are very common.[10] Notably, water has been shown to have an accelerating effect on the reaction rate.[3] The primary consideration should be ensuring all reactants are fully dissolved.[9]
-
Temperature: Most CuAAC reactions proceed efficiently at ambient room temperature.[3][17] If a reaction is sluggish due to sterically hindered substrates, gentle heating to 40–50°C can be beneficial.[6][17] For highly temperature-sensitive biomolecules, conducting the reaction at 4°C is possible, though it will proceed more slowly.
Section 3: Experimental Protocols
Protocol 1: General CuAAC Reaction for Small Molecules
This protocol is a starting point for a typical small-molecule synthesis in a water/t-butanol mixture.
-
Prepare Stock Solutions:
-
Alkyne (1.0 equiv) in t-butanol.
-
Azide (1.1 equiv) in t-butanol.
-
Copper(II) Sulfate (CuSO₄·5H₂O): 100 mM in deionized water (e.g., 25 mg/mL).
-
Sodium Ascorbate: 1 M in deionized water (e.g., 198 mg/mL). Prepare this solution fresh every time.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne solution.
-
Add the azide solution.
-
Add deionized water to make the final solvent ratio 1:1 t-butanol/water.
-
Add the CuSO₄ solution to a final concentration of 1–5 mol%.
-
-
Initiation:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5–10 mol%.
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion (typically 1–24 hours), dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[10]
-
Protocol 2: CuAAC for Protein Bioconjugation
This protocol is optimized to protect sensitive biomolecules.[13][14]
-
Prepare Stock Solutions:
-
Alkyne-modified protein: Prepare a solution in a suitable buffer (e.g., phosphate buffer, pH 7.4). Avoid Tris buffers, as they can chelate copper.[13]
-
Azide-containing cargo (e.g., fluorescent dye): Prepare a 10 mM stock in DMSO.
-
Catalyst Premix Solution:
-
THPTA ligand: 50 mM in deionized water.
-
CuSO₄: 20 mM in deionized water.
-
In a microcentrifuge tube, combine 12.5 µL of 50 mM THPTA with 2.5 µL of 20 mM CuSO₄. This creates a 5:1 ligand:copper premix.
-
-
Aminoguanidine hydrochloride: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water. Prepare this solution fresh every time.
-
-
Reaction Setup (for a 500 µL final volume):
-
In a 1.5 mL microcentrifuge tube, combine reagents in the following order:
-
Alkyne-protein solution and buffer to a volume of 437.5 µL.
-
10 µL of 10 mM Azide-cargo (final concentration: 200 µM).
-
15 µL of the Catalyst Premix Solution (final concentrations: 100 µM CuSO₄, 500 µM THPTA).
-
25 µL of 100 mM Aminoguanidine (final concentration: 5 mM).
-
-
-
Initiation:
-
Add 25 µL of the fresh 100 mM sodium ascorbate solution to initiate the reaction (final concentration: 5 mM).[13]
-
Gently mix by inverting the tube or by slow end-over-end rotation. Avoid vigorous vortexing, which can denature proteins and introduce oxygen.
-
-
Incubation and Purification:
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purify the conjugated protein from excess reagents and catalyst using size-exclusion chromatography (SEC), dialysis, or spin filtration.[10]
-
References
- Besanceney-Webler, C., et al. (2011). Increasing the Efficiacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]
- Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Triazoles: A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210-216. [Link]
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
- Straub, B. F. (2007). Understanding the Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 46(26), 4968-4971. (Note: A direct link to the full text may require a subscription.
- Yi, L., et al. (2013). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand.
- López-López, J. A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5837-5848. [Link]
- Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
- Rodionov, V. O., et al. (2010). Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(7), 2572-2598. [Link]
- Cantillo, D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2004-2016. [Link]
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
- Lee, J., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(5), 1084-1088. [Link]
- Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents.
- Fürth lab. (n.d.). Protocol: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moeities. Fürth lab Protocols. [Link]
- Meldal, M. (2020). Recent Fascinating Aspects of the CuAAC Click Reaction. Topics in Current Chemistry, 378(1), 1-25. [Link]
- Kamal, A., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459. [Link]
- Cescato, V. A., et al. (2021). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Journal of Peptide Science, 27(10), e3349. [Link]
- Beilstein Journal of Organic Chemistry. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journal of Organic Chemistry, 13, 2432-2442. [Link]
- ACS Omega. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30019-30028. [Link]
- ResearchGate. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Request PDF. [Link]
- Alonso, F., et al. (2014). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research, 47(11), 3130-3141. [Link]
- ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3659-3686. [Link]
- Chemistry Stack Exchange. (2019). CuAAC "Click" reaction giving inconsistent results. Chemistry Stack Exchange. [Link]
- Bakis, E., et al. (2022). A kinetics study of copper-catalysed click reactions in ionic liquids. Organic & Biomolecular Chemistry, 20(4), 793-800. [Link]
- ChemRxiv. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv Preprint. [Link]
- International Journal of Electrochemical Science. (2018). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Int. J. Electrochem. Sci., 13, 1111-1120. [Link]
- Sethi, S., et al. (2023). Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. RSC Advances, 13(16), 10735-10744. [Link]
- ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48197-48209. [Link]
- ResearchGate. (2023). Optimization of the conditions for CuAAC reaction. Request PDF. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
- ResearchGate. (2015). The effect of temperature on the AT-CuAAC reaction of 1a. Download Table. [Link]
- Frontiers in Chemistry. (2020). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 8, 649. [Link]
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Overcoming regioselectivity challenges in Huisgen 1,3-dipolar cycloaddition
Technical Support Center: Huisgen 1,3-Dipolar Cycloaddition
Welcome to the technical support center for the Huisgen 1,3-dipolar cycloaddition. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of 1,2,3-triazole synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. Regioselectivity is a persistent challenge, and this guide provides field-proven insights to ensure you can synthesize the desired 1,4- or 1,5-disubstituted triazole isomer with high fidelity.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My thermal azide-alkyne cycloaddition is yielding an inseparable mixture of 1,4- and 1,5-regioisomers. How can I improve selectivity?
A1: The Challenge of Thermal Cycloadditions
The classic, uncatalyzed Huisgen cycloaddition proceeds via a concerted [3+2] pericyclic mechanism.[1] The regiochemical outcome is governed by the electronic properties of the azide and the alkyne, as described by frontier molecular orbital (FMO) theory.[1][2] However, for many common substrates, the energy differences between the two possible transition states (leading to the 1,4- and 1,5-isomers) are very small, often less than 1 kcal/mol.[3][4] This minimal energy gap is the fundamental reason you are observing a mixture of regioisomers.[5][6]
Causality & Troubleshooting Steps:
-
Electronic Polarization is Key: Selectivity is enhanced when there is a significant electronic mismatch between the substituents on the azide and alkyne. The reaction is generally favored between the most nucleophilic atom of the dipole (N3 of the azide) and the most electrophilic atom of the dipolarophile (alkyne carbon), and vice-versa.
-
Actionable Advice: If possible, modify your substrates. Placing a strong electron-withdrawing group (EWG) on the alkyne and an electron-donating group (EDG) on the azide will more strongly direct the formation of the 1,4-isomer. The reverse substitution pattern can favor the 1,5-isomer, although this is often less effective.
-
-
Steric Hindrance: Bulky substituents can disfavor the transition state required to form one isomer over the other. The 1,5-isomer is often more sterically congested.
-
Actionable Advice: Introduce a bulky group on the substituent adjacent to the azide or alkyne. This will often favor the formation of the less-hindered 1,4-isomer.
-
-
Solvent and Temperature: While the thermal reaction is known for its low solvent dependency, highly polar solvents can sometimes slightly influence the transition state dipoles, marginally affecting the isomer ratio. High temperatures are required but can also lower selectivity by providing enough energy to overcome the small activation barrier difference.
-
Actionable Advice: Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).[5] Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
Q2: I need to synthesize the 1,5-disubstituted 1,2,3-triazole. My attempts with standard "click chemistry" conditions are failing. What is the correct approach?
A2: The Limitation of "Click Chemistry" (CuAAC) and the Ruthenium Solution
The term "click chemistry" in this context almost always refers to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is mechanistically distinct from the thermal Huisgen reaction and is exquisitely selective for the 1,4-regioisomer .[5][7] Therefore, these conditions will never yield the 1,5-isomer.
To achieve exclusive 1,5-regioselectivity, the method of choice is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[5][8][9] This reaction proceeds through a completely different mechanism that directs the formation of the 1,5-product.[10]
Causality & Mechanism:
The RuAAC reaction does not involve a ruthenium-acetylide intermediate. Instead, it proceeds via an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[10] The regioselectivity is established during this step, where the first C-N bond forms between the more electronegative internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination releases the 1,5-disubstituted triazole and regenerates the catalyst.[9][10]
Experimental Protocol: General Procedure for RuAAC
This protocol provides a starting point for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
Organic Azide (1.0 eq)
-
Terminal or Internal Alkyne (1.0-1.2 eq)
-
Ruthenium Catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%)[10]
-
Anhydrous, non-protic solvent (e.g., Toluene, THF, Dioxane)[8]
Step-by-Step Procedure:
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the organic azide (1.0 eq) and the alkyne (1.1 eq) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Catalyst Addition: Add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 2 mol%) to the solution.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the substrate reactivity.[8] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude residue is typically purified by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.
Q3: My Copper-Catalyzed (CuAAC) reaction is sluggish and giving me side products, including traces of the 1,5-isomer. What am I doing wrong?
A3: Ensuring the Integrity of the Cu(I) Catalytic Cycle
Excellent (often >95%) selectivity for the 1,4-isomer is the hallmark of CuAAC.[5] If you are observing poor reactivity or loss of selectivity, the issue almost certainly lies with the generation and maintenance of the active Cu(I) catalyst. The reaction proceeds through a stepwise mechanism involving a copper-acetylide intermediate, which then reacts with the azide.[4][7]
Troubleshooting the CuAAC Reaction:
-
The State of Copper: The active catalyst is Cu(I). Cu(II) is inactive. Commercial Cu(I) salts (e.g., CuI, CuBr) can be used, but they are prone to oxidation. The most reliable method is to generate Cu(I) in situ from a stable Cu(II) salt (like CuSO₄) using a reducing agent.[5]
-
Actionable Advice: Always use a slight excess of a reducing agent like sodium ascorbate (10-50 mol%) when starting with a Cu(II) source. Ensure your solvents are deoxygenated to prevent re-oxidation of Cu(I) to Cu(II).
-
-
Ligand Assistance: In aqueous or protic solvents, Cu(I) can be unstable. A stabilizing ligand is crucial. Tris-(benzyltriazolylmethyl)amine (TBTA) or other triazole-based ligands protect the Cu(I) center from oxidation and disproportionation, accelerating the reaction.[5]
-
Actionable Advice: If your reaction is slow, particularly in a protic solvent system (e.g., tBuOH/H₂O), add a ligand like TBTA (1-5 mol%).
-
-
Base Requirements: The mechanism requires the deprotonation of the terminal alkyne to form the copper-acetylide. While the copper coordination significantly lowers the pKa of the alkyne C-H bond, a non-nucleophilic base is often beneficial.[5]
-
Actionable Advice: For less acidic alkynes or in non-coordinating solvents, the addition of a mild base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) can accelerate the reaction.[5]
-
-
Appearance of 1,5-Isomer: The presence of the 1,5-isomer indicates that a competing thermal Huisgen cycloaddition is occurring. This means your catalyzed pathway is too slow, allowing the background thermal reaction to proceed.
-
Actionable Advice: This is a clear sign of a compromised catalyst. Re-evaluate steps 1-3. Increase the catalyst and/or ligand loading, ensure your reducing agent is fresh, and deoxygenate your solvents thoroughly.
-
Diagram: Troubleshooting CuAAC Workflow
This diagram outlines the logical steps to diagnose and solve common CuAAC problems.
Caption: The CuAAC cycle showing the key copper-acetylide intermediate.
Q2: Can I use internal alkynes in catalyzed cycloadditions?
A2: It depends on the catalyst.
-
CuAAC: This reaction is generally limited to terminal alkynes . The mechanism relies on the presence of the acidic terminal proton to form the crucial copper-acetylide intermediate. [4][5]Internal alkynes lack this proton and are therefore unreactive under standard CuAAC conditions.
-
RuAAC: This is a key advantage of the ruthenium-catalyzed method. The RuAAC mechanism does not require the formation of a metal-acetylide from a terminal proton. Therefore, both terminal and internal alkynes are reactive, providing access to fully substituted 1,4,5-triazoles. [5][9][10] Q3: What about regioselectivity in Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC)?
A3: SPAAC is a metal-free cycloaddition that relies on the high ring strain of a cyclooctyne to accelerate the reaction, allowing it to proceed at physiological temperatures. [11][][13]While often faster than the simple thermal reaction, it is still a concerted [3+2] cycloaddition, and its regioselectivity is governed by the same FMO principles. Therefore, SPAAC is not inherently regioselective . A mixture of regioisomers is often formed, although one may predominate. The final ratio depends heavily on the specific cyclooctyne used (e.g., BCN, DIBO, ADIBO) and the steric and electronic properties of the azide substituent. [14]If absolute regiocontrol is necessary, a catalyzed reaction (CuAAC or RuAAC) remains the superior choice.
Table 1: Comparison of Azide-Alkyne Cycloaddition Methods
| Feature | Thermal Huisgen | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) | SPAAC (Strain-Promoted) |
| Regioselectivity | Poor (Mixture of 1,4 & 1,5) [5] | Excellent (1,4-isomer ) [7] | Excellent (1,5-isomer ) [8] | Poor to Moderate (Mixture) [14] |
| Alkyne Scope | Terminal & Internal | Terminal Only [5] | Terminal & Internal [9] | Internal (Cyclic) |
| Reaction Conditions | High Temperature (>80 °C) | Room Temperature | Room Temp to 80 °C | Physiological Temp |
| Catalyst Required | None | Cu(I) salt [5] | Ru(II) complex [10] | None |
| Key Application | Foundational studies | Bioconjugation, Materials | Medicinal Chemistry, Peptides [15] | Live-cell imaging, Bioorthogonal chem. [] |
References
- Azide-alkyne Huisgen cycloaddition - Wikipedia. Wikipedia. [Link]
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC).
- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health (NIH). [Link]
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- (PDF) Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
- Understanding the mechanism and regioselectivity of the copper( i )
- Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Chemical Letters. [Link]
- Quantum chemistry study on the regioselective behavior of 1,3- dipolar cycloaddition reaction of azides with various substituted cyclooctynes. Der Pharma Chemica. [Link]
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium - Freie Universität Berlin. [Link]
- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
- Identification of the Regioselectivity of the Thermal Huisgen 1,3-Dipolar Cycloaddition Reaction. YouTube. [Link]
- Overview for the synthesis of 1,4 and 1,5 triazole‐bridged disulfide...
- Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. National Institutes of Health (NIH). [Link]
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications.
- Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles.
- Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study.
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health (NIH). [Link]
- 1,3-Dipolar cycloaddition - Wikipedia. Wikipedia. [Link]
- a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC)...
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]
- Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
- Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]
- Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters. [Link]
- Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]
- CuAAC click triazole synthesis - labor
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- 4. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
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- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Drying and Handling Hygroscopic Aniline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenges associated with the drying and handling of hygroscopic aniline compounds. Due to their propensity to absorb atmospheric moisture, improper handling can lead to reaction failures, inconsistent results, and product impurities. This resource provides expert-driven, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions - The "Why" Behind the Work
This section covers the fundamental principles governing the behavior of aniline compounds and the critical importance of maintaining anhydrous conditions.
Q1: What makes aniline and its derivatives hygroscopic?
A: The term hygroscopic refers to a substance's ability to attract and hold water molecules from the surrounding environment, either by absorption or adsorption[1][2]. The primary reason aniline compounds are hygroscopic is the presence of the amino (-NH₂) group. The nitrogen atom has a lone pair of electrons and can form hydrogen bonds with water molecules (H₂O). This affinity for water means that even seemingly dry aniline can readily absorb moisture from the air, especially in humid environments[3].
Q2: My bottle of aniline is dark brown/red. Is it still usable and what causes this?
A: The dark coloration is a classic sign of degradation. Aniline is susceptible to oxidation and polymerization when exposed to air and light, forming highly colored impurities like azobenzene and other polymeric materials[3][4]. While the presence of water does not directly cause the color change, its presence can indicate that the bottle has been opened multiple times and exposed to the atmosphere.
For most synthetic applications, especially those sensitive to impurities, this dark aniline should be purified before use. The most effective method for removing both water and colored polymeric gunk is vacuum distillation.
Q3: What are the consequences of using "wet" aniline in a reaction?
A: Using aniline that contains residual moisture can lead to several undesirable outcomes:
-
Reaction Failure: In many organometallic reactions (e.g., Grignard, organolithium chemistry), water will quench the reactive species. Similarly, in reactions using water-sensitive catalysts or reagents like Lewis acids (AlCl₃) in Friedel-Crafts acylations, water will react with the catalyst, rendering it inactive[5][6].
-
Side Product Formation: Water can act as a competing nucleophile, leading to the formation of unwanted byproducts and reducing the yield of your desired product.
-
Hydrolysis: In acylation reactions, for instance, water can hydrolyze the acylating agent (e.g., acetyl chloride) before it has a chance to react with the aniline.
-
Poor Stoichiometric Control: If you weigh a sample of hygroscopic aniline, a portion of that mass is actually water. This leads to an inaccurate molar quantity of your starting material, affecting reaction stoichiometry and limiting reagent calculations.
Q4: How can I determine if my aniline sample is wet?
A: Several methods, ranging from simple observation to sophisticated analysis, can be used:
-
Visual Inspection: A cloudy or hazy appearance in the liquid aniline can indicate the presence of a separate water phase.
-
Reaction-Based Test: The failure of a moisture-sensitive reaction is often the first, albeit frustrating, indicator that your starting material was not dry.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The presence of significant water will manifest as a broad absorption band in the O-H stretching region (~3200-3500 cm⁻¹). Mass resolved IR spectroscopy has been used to study aniline-water aggregates directly[7].
-
NMR Spectroscopy: In an anhydrous NMR solvent, water will appear as a distinct peak. However, quantifying the amount can be challenging without an internal standard.
-
-
Karl Fischer Titration: This is the gold standard for accurately quantifying trace amounts of water in organic solvents and reagents. It is the most reliable method for determining the precise water content.
-
Analytical Chromatography: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive for detecting aniline and its impurities in water samples, and the principles can be applied for quality control[8][9].
Section 2: Troubleshooting Guide - Drying Protocols and Best Practices
This section provides detailed, actionable advice for drying aniline compounds effectively.
Q5: My reaction failed, and I suspect my aniline is wet. What is the best way to dry it?
A: The most robust and widely recommended method for drying liquid aniline is distillation under reduced pressure (vacuum distillation) after a preliminary drying step with a suitable agent[3][10]. This approach is superior because it physically separates the aniline from both water (which may form a low-boiling azeotrope) and non-volatile impurities (like polymers and salts)[3].
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Standard workflow for an air-free transfer of aniline.
Procedure:
-
Prepare Reaction Vessel: Ensure your reaction flask is oven- or flame-dried to remove adsorbed water, fitted with a rubber septum, and purged with inert gas using a Schlenk line (typically 3 cycles of evacuating and refilling with nitrogen or argon). [11]2. Prepare Syringe: Purge a clean, dry syringe with inert gas by drawing gas from the Schlenk line and expelling it several times.
-
Withdraw Aniline: Puncture the septum on your Schlenk flask containing the dry aniline. It's good practice to insert a "bleed" needle connected to the inert gas bubbler to equalize pressure. Slowly draw the desired volume of aniline into the syringe.
-
Remove Air Bubble: Invert the syringe and carefully push any gas bubble back into the flask. Pull a small "buffer" of inert gas (0.1-0.2 mL) into the syringe tip to protect the liquid from air during transfer.
-
Transfer to Reaction: Quickly and carefully transfer the syringe to your prepared reaction flask, pierce the septum, and dispense the aniline.
Section 4: Reaction-Specific FAQs
Q9: I'm trying to perform a Friedel-Crafts acylation on aniline, but it's not working. Could water be the only issue?
A: While water is a significant problem (as it deactivates the AlCl₃ catalyst), aniline itself presents a fundamental challenge for Friedel-Crafts reactions. The basic amino (-NH₂) group acts as a Lewis base and reacts with the Lewis acid catalyst (AlCl₃). [5][6]This forms a complex that deactivates the aromatic ring, preventing the desired electrophilic substitution. [12]To overcome this, the amino group must be "protected," typically by converting it to an amide (acetanilide) first. The acylation is then performed, followed by deprotection (hydrolysis) to regenerate the amino group. [5]
Q10: My nitration of aniline is giving me a messy mixture and a lot of tar, including meta-substituted product. Why?
A: Direct nitration of aniline with a standard mixture of concentrated nitric and sulfuric acids is problematic for two reasons. First, the strong oxidizing conditions of the nitrating mixture can destroy the electron-rich aniline ring, leading to tarry decomposition products. [5]Second, the highly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺). This positively charged group is strongly deactivating and a meta-director, leading to significant amounts of the undesired meta-nitroaniline. [6]As with Friedel-Crafts reactions, the solution is to protect the amino group as acetanilide before performing the nitration. [5]
References
- LookChem.
- University of California, Los Angeles. Aniline Safety Sheet. [Link]
- Wikipedia. Air-free technique. [Link]
- Reddit. (2014). Purify and dry aniline? r/chemistry. [Link]
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
- SIA Toolbox.
- Neilson Lab.
- Wipf Group, University of Pittsburgh. Techniques for Handling Air-Sensitive Compounds. [Link]
- Lanxess. Product Safety Assessment: Aniline. [Link]
- Washington State University.
- Chemos GmbH & Co.KG.
- Texium. (2020).
- Google Patents.
- ResearchGate. (2018).
- University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]
- Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- Chemistry Steps. Reactions of Aniline. [Link]
- ResearchGate. (2018).
- Wikipedia. Hygroscopy. [Link]
- ResearchGate. (2025).
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- Royal Society of Chemistry.
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Technical Support Center: Sulfur Impurity Removal from Aniline Derivatives
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sulfur-containing impurities in their aniline derivative samples. Sulfur impurities, often originating from starting materials or side reactions, can lead to catalyst poisoning, undesirable side reactions, product discoloration, and compromised biological activity.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve these critical purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of aniline derivatives.
Q1: My final aniline product is discolored (yellow, brown, or reddish) and has a pungent odor. Are sulfur impurities the cause?
A: Discoloration and foul odors are common indicators of impurities, with both oxidation byproducts and residual sulfur compounds being frequent culprits.[3][4] Anilines are inherently susceptible to air oxidation, which forms highly colored polymeric materials.[4][5] However, many sulfur-containing compounds, such as thiophenes and mercaptans, also have strong, unpleasant odors and can contribute to color.
Troubleshooting Steps:
-
Initial Analysis: First, confirm the presence of sulfur. A Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) is a highly specific and sensitive method for this purpose.[6] Alternatively, GC-MS can help identify the molecular weights of various impurities, which may correspond to known sulfur-containing species.[7]
-
Inert Atmosphere Handling: If you suspect oxidation is the primary issue, repurify your material (e.g., via vacuum distillation) and subsequently handle it exclusively under an inert atmosphere (Nitrogen or Argon).[4][7] If the discoloration returns rapidly even under these conditions, sulfur impurities are likely promoting degradation and require specific removal.
-
Targeted Sulfur Removal: Proceed with one of the specific desulfurization protocols outlined in this guide, such as activated carbon treatment or chemical methods.
Q2: How do I choose the best method for removing sulfur impurities from my specific aniline derivative?
A: The optimal method depends on the nature of the impurity, the scale of your experiment, and the chemical stability of your aniline derivative. No single method is universally superior. Use the following decision-making workflow and comparison table to guide your choice.
Caption: Decision workflow for selecting a desulfurization method.
Table 1: Comparison of Common Desulfurization Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Adsorption | Physical binding of sulfur compounds to a high-surface-area material.[8][9] | Simple, inexpensive, widely applicable, can be regenerated.[8][9] | Can adsorb the target molecule, capacity is finite, may require optimization of adsorbent type.[7] | General-purpose removal of thiophenes and mercaptans at low-to-moderate concentrations.[9][10] |
| Oxidative Desulfurization (ODS) | Oxidation of sulfur compounds to more polar sulfones/sulfoxides, which are then easily removed by extraction or adsorption.[11][12][13] | Highly effective for refractory sulfur compounds (e.g., dibenzothiophenes), operates under mild conditions.[11][14][15] | Requires an oxidant (e.g., H₂O₂) which can potentially oxidize the aniline amine group, requires a two-step process (oxidation then extraction).[6] | Removing sterically hindered and electron-rich sulfur compounds that are resistant to other methods.[6][15] |
| Chemical Treatment | Chemical reaction with reagents that cleave C-S bonds or bind sulfur. | Highly effective for specific impurities. | Reagents can be harsh (e.g., Raney Nickel) and require careful removal after reaction, not always general-purpose.[16] | Lab-scale synthesis where specific, known sulfur impurities need to be removed.[1][2] |
| Distillation | Separation based on differences in boiling points.[17] | Effective for removing non-volatile or high-boiling impurities, can be scaled up.[18][19] | Only works if there is a significant boiling point difference, thermal stress can degrade sensitive anilines.[4] | Removing polymeric impurities and high-boiling sulfur compounds from a thermally stable aniline derivative.[4] |
Q3: I tried using activated carbon, but my sample is still contaminated. What could have gone wrong?
A: Activated carbon is a powerful tool, but its performance is highly dependent on proper procedure and the nature of the carbon itself.[8][20] Failure to remove sulfur effectively usually points to one of several common issues.
Caption: Selective adsorption of sulfur impurities onto activated carbon.
Troubleshooting Guide: Activated Carbon Treatment
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Ineffective Sulfur Removal | Incorrect Carbon Type: Pore size and surface chemistry are not optimal for your specific impurities.[21] | Test different grades of activated carbon (e.g., acid-washed, different mesh sizes). Some suppliers offer carbons specifically for sulfur removal.[8][10] |
| Insufficient Contact Time/Agitation: The sulfur compounds did not have enough time to diffuse to the active sites on the carbon. | Increase stirring time (e.g., overnight). Ensure vigorous agitation to keep the carbon suspended. | |
| Carbon Saturation: The amount of carbon used was insufficient for the level of contamination.[9] | Increase the weight percentage of activated carbon relative to your crude product (e.g., from 2 wt% to 5-10 wt%). | |
| Solvent Competition: The solvent may be competing for adsorption sites on the carbon. | Choose a solvent in which your product is highly soluble but that has minimal interaction with the carbon. Toluene or dichloromethane are common choices. | |
| Low Product Recovery | Product Adsorption: The aniline derivative itself is being adsorbed onto the carbon.[7][22] | Pre-treat the activated carbon by washing it with the pure solvent before adding your crude material. This can passivate highly active sites. Alternatively, use a more selective adsorbent like neutral alumina.[7][9] |
| Loss During Filtration: Fine carbon particles are passing through the filter paper, contaminating the filtrate. | Filter the mixture through a pad of Celite® or a fine-porosity fritted glass funnel to ensure complete removal of all carbon particles. |
Q4: What are the main risks with Oxidative Desulfurization (ODS), and how can I mitigate them?
A: The primary risk of ODS is the non-selective oxidation of the aniline's amino group, which can lead to the formation of nitroso, nitro, or azoxy compounds as byproducts.[5][6][23] The reactivity of the aniline ring itself can also lead to undesired side reactions.
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the oxidant (e.g., hydrogen peroxide) to the sulfur content.[6] Start with a low ratio (e.g., 2-4 moles of H₂O₂ per mole of sulfur) and monitor the reaction closely by TLC or HPLC.
-
Temperature Control: Run the reaction at the lowest effective temperature. ODS can often be performed effectively at temperatures between 40-80°C, which minimizes the rate of unwanted side reactions.[6][11]
-
Catalyst Choice: Use a selective catalyst. Many ODS systems rely on catalysts like tungstates or molybdenum oxides that preferentially activate the oxidation of sulfur over nitrogen.[6][23]
-
Post-Oxidation Workup: After the oxidation step, ensure the complete removal of the oxidized sulfur compounds (sulfones). These are typically much more polar than the parent aniline and can be removed by washing with a polar solvent (like acetonitrile or ethanol) or by silica gel chromatography.[11][12]
Key Experimental Protocols
Safety Note: Aniline and its derivatives are toxic, can be absorbed through the skin, and are potential carcinogens.[1][2][19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Desulfurization using Activated Carbon
This protocol is a good starting point for general-purpose sulfur removal at the lab scale.
-
Dissolution: Dissolve the crude aniline derivative in a suitable organic solvent (e.g., toluene, dichloromethane) to make a 5-10% w/v solution.
-
Carbon Addition: Add 5-10 wt% activated carbon relative to the mass of the crude aniline derivative. (For 10 g of crude product, use 0.5-1.0 g of carbon).
-
Stirring: Stir the suspension vigorously at room temperature for 4-12 hours. For more stubborn impurities, gentle heating (40-50°C) can be applied, but perform this under an inert atmosphere to prevent oxidation.
-
Filtration: Prepare a filtration setup by placing a 1-2 cm pad of Celite® over filter paper in a Buchner or Hirsch funnel. Wet the pad with the pure solvent.
-
Isolate Product: Filter the carbon slurry through the Celite® pad. Wash the carbon cake thoroughly with fresh solvent to recover any adsorbed product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the resulting material for sulfur content to confirm the success of the purification.
Protocol 2: Desulfurization using Stannous Chloride
This method is cited as an effective way to remove sulfur impurities that contribute to color formation upon aerial oxidation.[1][2]
-
Preparation: In a round-bottom flask, dissolve the crude aniline derivative in an appropriate solvent.
-
Reagent Addition: Add a small amount of stannous chloride (SnCl₂). The exact amount may require optimization, but start with a catalytic quantity (e.g., 1-2 mol%).
-
Reflux: Heat the mixture to reflux for 1-2 hours under an inert atmosphere.
-
Workup: Cool the reaction mixture. Perform an aqueous workup by adding a dilute base (e.g., NaHCO₃ solution) to neutralize any acidity and precipitate tin salts.
-
Extraction: Extract the purified aniline derivative into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.
-
Final Purification: A final vacuum distillation or recrystallization is recommended to remove tin residues and achieve high purity.[1][4]
References
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- Vertex AI Search. US10494575B2 - Sulfur adsorbent and a method of separating sulfur compounds from a sulfur-containing mixture - Google Patents.
- Vertex AI Search. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central.
- Vertex AI Search. Oxidative desulfurization and denitrogenation of a light gas oil using an oxidation/adsorption continuous flow process.
- Vertex AI Search. Activated Carbon For Hydrogen Sulfide, Mercaptans, Thiophene Removal.
- Vertex AI Search. How is Aniline Purified Using Steam Distillation? - FAQ - Guidechem.
- Vertex AI Search. SO 2 removal using various alkyl-aniline solutions in dry and wet... - ResearchGate.
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- Vertex AI Search. Sepcor Solid Bed Sulfur Adsorbents.
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- Vertex AI Search. Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina | Request PDF - ResearchGate.
- Vertex AI Search. Adsorption property and mechanism of aniline on coal activated carbon..
- Vertex AI Search. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH.
- Vertex AI Search. Highly oxidative desulfurization of thiophenic model fuels and real gasoline by Keggin‐type heteropolyanion immobilized on polyaniline and chitosan as an efficient organic–inorganic nanohybrid catalyst - ResearchGate.
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- Vertex AI Search. 1Nurkina A.N., 1Mamutova A.A., 2Gabbasova S.M. Preparation of sulfur pigments based on the interaction of sulfur with aniline*.
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Technical Support Center: Scaling Up the Synthesis of 4-(1H-1,2,3-triazol-1-yl)aniline for Industrial Use
Welcome to the Technical Support Center for the industrial-scale synthesis of 4-(1H-1,2,3-triazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our focus is on providing practical, evidence-based solutions to common challenges encountered in a production environment.
Overview of the Synthesis
The industrial synthesis of this compound is primarily achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction offers high yields, mild reaction conditions, and exceptional regioselectivity, making it highly suitable for large-scale production.[2][3] The primary route involves the reaction of 4-azidoaniline with a suitable alkyne, typically acetylene gas or a protected form of acetylene.
A crucial preceding step is the synthesis of the key intermediate, 4-azidoaniline, which is generally prepared from 4-nitroaniline. The overall synthetic pathway is a two-step process that requires careful control of reaction parameters and stringent safety protocols, particularly due to the hazardous nature of azide compounds.[4]
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of 4-Azidoaniline (Precursor)
The synthesis of 4-azidoaniline from 4-nitroaniline is a well-established two-step, one-pot procedure involving diazotization followed by azidation.
Reaction:
-
4-Nitroaniline is diazotized with sodium nitrite in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt.
-
The diazonium salt is then reacted in situ with sodium azide to yield 4-nitro-azidobenzene.
-
The nitro group is subsequently reduced to an amine to give 4-azidoaniline. A common alternative is to first reduce 4-nitroaniline to p-phenylenediamine and then perform the diazotization and azidation. However, for safety and selectivity, the former route is often preferred.
Industrial-Scale Procedure (Illustrative):
-
Diazotization: To a suitable reactor, charge a mixture of 4-nitroaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in water at 0-5 °C with vigorous stirring. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction is monitored for the consumption of the starting material.
-
Azidation: A solution of sodium azide (1.2 eq) in water is added slowly to the cold diazonium salt solution. Vigorous stirring is essential to ensure proper mixing and to manage any potential off-gassing. The reaction is typically stirred for 1-2 hours at 0-5 °C.
-
Work-up and Isolation: The precipitated 4-nitro-azidobenzene is filtered and washed with cold water.
-
Reduction: The 4-nitro-azidobenzene is then reduced to 4-azidoaniline. A common method is catalytic hydrogenation using a palladium-on-carbon catalyst.
Note: The handling of sodium azide and organic azides requires strict safety precautions.[4]
Synthesis of this compound
Reaction: The CuAAC reaction between 4-azidoaniline and an acetylene source.
Industrial-Scale Procedure (Illustrative):
-
Reaction Setup: A solution of 4-azidoaniline (1.0 eq) is prepared in a suitable solvent system, such as a mixture of t-butanol and water or an organic solvent like toluene.[5]
-
Catalyst Preparation: The copper(I) catalyst is typically generated in situ by the reduction of a copper(II) salt, such as copper(II) sulfate pentahydrate (0.01-0.05 eq), with a reducing agent like sodium ascorbate (0.1-0.2 eq).[5] The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can improve catalyst performance and reduce side reactions.
-
Acetylene Addition: Acetylene gas is bubbled through the reaction mixture, or a protected acetylene source is used. The reaction is typically conducted at room temperature to 60 °C.
-
Monitoring: The reaction progress is monitored by HPLC until the consumption of 4-azidoaniline is complete.
-
Work-up and Isolation: The crude product is isolated by filtration or extraction.
-
Purification: The crude this compound is purified by crystallization from a suitable solvent, such as ethanol or isopropanol.[6]
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the synthesis in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My CuAAC reaction is consistently giving low yields. What are the potential causes and how can I improve it?
-
Answer: Low yields in the CuAAC reaction can stem from several factors:
-
Inactive Catalyst: The copper(I) catalyst is prone to oxidation to the inactive copper(II) state.[5]
-
Solution: Ensure an excess of the reducing agent (sodium ascorbate) is present throughout the reaction. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation. The use of a stabilizing ligand can protect the copper(I) catalyst.
-
-
Poor Quality Starting Materials: Impurities in the 4-azidoaniline or acetylene source can interfere with the reaction.
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC).
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: Experiment with different solvent systems. While aqueous systems are common, organic solvents or biphasic systems may be more suitable for your specific setup. A moderate increase in temperature (e.g., to 40-60 °C) can sometimes improve the reaction rate, but be cautious of potential side reactions.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely using HPLC. If the reaction stalls, a fresh portion of the catalyst and reducing agent can be added.
-
-
Issue 2: Formation of Impurities
-
Question: I am observing significant impurity peaks in my HPLC analysis of the final product. What are these impurities and how can I prevent their formation?
-
Answer: Common impurities in the CuAAC synthesis of aryl triazoles include:
-
Homocoupling of Acetylene (Glaser Coupling): This is a common side reaction that leads to the formation of diacetylene byproducts.[5]
-
Prevention: This side reaction is favored by the presence of oxygen. Maintaining an inert atmosphere and using an appropriate ligand can suppress Glaser coupling.
-
-
Unreacted Starting Materials: Residual 4-azidoaniline and the alkyne source.
-
Prevention: Ensure the reaction goes to completion by monitoring with HPLC and adjusting reaction time or catalyst loading as needed.
-
-
Isomeric Triazoles: While the CuAAC reaction is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form, especially if the reaction conditions are not optimal.
-
Prevention: The use of a well-defined copper(I) catalyst system with a suitable ligand generally ensures high regioselectivity.
-
-
Issue 3: Difficulty in Removing Copper Catalyst
-
Question: I am struggling to remove residual copper from my final product, which is a requirement for pharmaceutical applications. What are the best methods for copper removal at an industrial scale?
-
Answer: Removing trace amounts of copper is a critical step. Here are some effective methods:
-
Aqueous Washes with Chelating Agents: Washing the organic solution of the product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia can effectively sequester and remove copper ions.[7]
-
Solid-Phase Scavengers: Passing a solution of the product through a column packed with a solid-supported scavenger resin that has a high affinity for copper is a highly effective method for achieving very low copper levels.
-
Crystallization: A well-optimized crystallization process can be very effective in rejecting copper impurities.[6] The choice of solvent is crucial for achieving high purity.
-
Sources
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in N-Acetylation of Triazolyl Aniline
Welcome to the technical support guide for the N-acetylation of triazolyl anilines. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with this specific transformation. The unique electronic properties of the triazolyl aniline scaffold can render standard acetylation protocols ineffective, leading to low conversion, sluggish reactions, and purification difficulties. This guide provides in-depth, cause-and-effect troubleshooting advice to help you optimize your reaction and achieve higher yields.
The Core Challenge: An Electron-Deficient Nucleophile
The primary obstacle in the N-acetylation of a triazolyl aniline is the significantly reduced nucleophilicity of the amine. The triazole ring is a potent electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the aniline ring and, critically, from the nitrogen atom's lone pair of electrons. This makes the amine a much weaker nucleophile compared to simple aniline, hindering its ability to attack the electrophilic carbonyl carbon of the acetylating agent.[1][2][3][4]
Sources
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Technical Support Center: Preventing Oxidative Degradation of Aniline Compounds
Welcome to the technical support center for handling and preserving aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these versatile yet sensitive compounds. Aniline's susceptibility to oxidative degradation is a common challenge, leading to sample discoloration, impurity formation, and compromised experimental outcomes. This resource provides in-depth, field-proven insights and practical troubleshooting protocols to help you maintain the integrity of your aniline compounds.
Quick Navigation: Frequently Asked Questions (FAQs)
Here are answers to the most common questions our team receives regarding aniline stability.
Q1: Why did my colorless aniline sample turn dark brown/red upon storage?
A1: Freshly purified aniline is typically a colorless to pale yellow oily liquid.[1] However, the amino group (-NH₂) on the benzene ring makes the molecule electron-rich and highly susceptible to oxidation, especially when exposed to air (oxygen) and light.[2][3] This exposure triggers a cascade of reactions, including the formation of colored impurities like azobenzene, quinones, and various polymeric products, which cause the sample to darken.[2][4][5]
Q2: What are the primary factors that accelerate the degradation of aniline compounds?
A2: The primary culprits are:
-
Oxygen: Aerial oxidation is the most significant factor.[5][6]
-
Light: Photochemically produced radicals can initiate or accelerate degradation.[1]
-
Heat: Elevated temperatures increase the rate of oxidation reactions.[7]
-
Presence of Metal Ions: Certain metal salts can catalyze oxidation.[2]
Q3: Can I still use a discolored aniline sample in my reaction?
A3: It is strongly discouraged. The dark color indicates the presence of significant impurities, which can interfere with your reaction, lead to unwanted side products, and complicate purification. Even if the aniline is still largely present, the impurities can affect reaction kinetics and yield. Purification before use is highly recommended.[1][5]
Q4: What is the single most important step I can take to prevent degradation?
A4: The most critical preventative measure is to minimize contact with oxygen by storing and handling the compound under an inert atmosphere, such as nitrogen or argon.[1][8][9]
Troubleshooting Guides: From Problem to Protocol
This section provides a systematic approach to common issues encountered during experiments involving aniline compounds.
Issue 1: Rapid Discoloration of Aniline Reagent After Opening a New Bottle
You Observe: A freshly opened bottle of aniline, initially colorless, begins to yellow or darken within hours or days of first use.
Root Cause Analysis: This is a classic case of atmospheric oxidation. The large headspace of air introduced into the bottle after the initial use provides a continuous supply of oxygen to the aniline.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for a newly opened aniline bottle.
Preventative Protocol: Inert Gas Overlay & Aliquoting
This protocol ensures that your aniline stock is protected from the moment it is first opened.
Materials:
-
Source of inert gas (Nitrogen or Argon) with a regulator and tubing
-
Long needle or cannula
-
Schlenk flask or septum-sealed vials
-
Syringes and needles for transfer
Step-by-Step Procedure:
-
Prepare for First Use: Before opening the manufacturer's bottle for the first time, have your inert gas setup ready.
-
Initial Purge: Immediately after opening, insert a long needle connected to the inert gas line into the headspace above the aniline. Insert a second, shorter "exit" needle to allow displaced air to escape.
-
Flush the Headspace: Gently flush the headspace with a slow stream of inert gas for 2-3 minutes. This process replaces the oxygen-rich air with an inert atmosphere.[10][11]
-
Seal Tightly: Remove the needles and immediately and tightly reseal the bottle. For enhanced protection, wrap the cap and neck with Parafilm®.
-
(Recommended) Aliquoting: For long-term storage, it is best practice to aliquot the aniline into smaller, experiment-sized vials.
-
Transfer the desired volumes into clean, dry, amber glass vials using a syringe under a positive pressure of inert gas.
-
Purge the headspace of each small vial before sealing.
-
-
Proper Storage: Store the main bottle and all aliquots in a dark, cool environment, such as a refrigerator (4°C).[1]
Issue 2: My Aniline Sample is Already Dark Brown. How Can I Purify It for a Sensitive Synthesis?
You Observe: Your stock bottle of aniline is dark red or brown, indicating significant oxidative degradation.
Root Cause Analysis: Prolonged exposure to air and potentially light has led to the formation of non-volatile, highly colored polymeric impurities and other oxidation byproducts like nitrobenzene and azobenzene.[2][12]
Purification Protocol: Vacuum Distillation
Vacuum distillation is the most effective method for separating pure, volatile aniline from the non-volatile colored "gunk."[1][5]
Materials:
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle and stirrer
-
Boiling chips or magnetic stir bar
-
(Optional) Zinc dust
Step-by-Step Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Charge the Flask: Add the impure aniline to the distillation flask along with a few boiling chips or a stir bar.
-
Pro-Tip: Adding a small amount of zinc dust can help reduce some oxidized impurities and prevent further oxidation during heating.
-
-
Apply Vacuum: Connect the apparatus to the vacuum pump and slowly evacuate the system. Aniline's boiling point is 184°C at atmospheric pressure, but under vacuum (e.g., ~10 mmHg), it will distill at a much lower temperature (~70°C), preventing thermal decomposition.
-
Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask.
-
Collect the Pure Aniline: Collect the fraction that distills at the expected temperature for the pressure you are using. Pure aniline will be a colorless liquid.[1]
-
Stop Distillation: Stop the distillation once the pure aniline has been collected, leaving the dark, tarry residue in the distillation flask.
-
Store Properly: Immediately transfer the freshly distilled, pure aniline into a clean, dry amber vial under an inert atmosphere as described in the protocol for Issue 1.
Issue 3: My Reaction is Failing or Yielding Unexpected Byproducts. Could Aniline Quality be the Problem?
You Observe: A well-established reaction protocol is giving poor yields, or LC-MS/NMR analysis shows unexpected impurities. The aniline used was only slightly yellow.
Root Cause Analysis: Even slight discoloration can indicate the presence of reactive impurities that can interfere with sensitive reactions, particularly those involving organometallics, strong bases, or catalysts. The primary oxidation pathway of aniline can lead to various byproducts that may act as inhibitors or participate in side reactions.[4][13]
Oxidation Pathway Overview
Caption: Simplified aniline oxidation pathways.
Preventative Strategy: Use of Stabilizers & Antioxidants
For applications where the highest purity is paramount and distillation is not feasible for every use, the addition of a stabilizer to freshly purified aniline can significantly prolong its shelf life.
Common Stabilizers: Aromatic amine antioxidants are particularly effective as they function by scavenging free radicals, which are key intermediates in the degradation process.[7]
| Stabilizer Type | Example(s) | Concentration (% w/w) | Mechanism of Action |
| Aromatic Amines | Diphenylamine, 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine | 0.05 - 0.5% | Scavenges free radicals, preventing the autocatalytic degradation cycle.[7][14] |
| Thioureas | Ethylene thiourea | 0.01 - 1.0% | Retards color deterioration during storage.[15] |
| Alkyl Tin Compounds | Dibutyl tin oxide, Dibutyl tin dilaurate | 0.01 - 1.0% | Effective at retarding discoloration, particularly in halogen-substituted anilines.[15] |
Protocol: Adding a Stabilizer
-
Purify First: Always start with freshly distilled aniline. Adding a stabilizer to already-degraded aniline will not reverse the process.
-
Calculate Amount: Weigh the required amount of the chosen stabilizer. For example, for 100 g of aniline, you might add 100 mg of diphenylamine (0.1%).
-
Dissolve: Add the stabilizer to the purified aniline and stir or swirl until fully dissolved.
-
Store: Store the stabilized solution under an inert atmosphere in a cool, dark place as previously described.
References
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals.
- Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-1138.
- Mechanism of Polymerization of Aniline: A Review. (2019). ResearchGate.
- Aniline (benzenamine). (2022). Department of Climate Change, Energy, the Environment and Water, Australian Government.
- (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... (n.d.). ResearchGate.
- Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Specialty Chemicals.
- Bacterial degradation of aniline. (A) Initial steps of aniline... (n.d.). ResearchGate.
- Itoh, N., Morinaga, N., & Kouzai, T. (1993). Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. Biochemistry and Molecular Biology International, 29(4), 785-791.
- Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.). PubMed.
- Aniline. (n.d.). Wikipedia.
- Antioxidant. (n.d.). Wikipedia.
- Aromatic Amines Antioxidants. (n.d.). Performance Additives.
- Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496.
- aniline impurities. (2005). Sciencemadness Discussion Board.
- The Degradation Products of Aniline in the Solutions with Ozone and Kinetic Investigations. (2007). ResearchGate.
- Stabilization of aromatic amines. (1960). Google Patents.
- Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2003). ResearchGate.
- Purification of Aniline. (n.d.). LookChem.
- Smokeless powder. (n.d.). Wikipedia.
- Aniline as a stabilizer for metal nanoparticles. (2014). ResearchGate.
- How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange.
- Purify and dry aniline? (2014). Reddit.
- Inerting in the chemical industry. (n.d.). BOC.
- Aniline. (n.d.). PubChem.
- Method of stabilising n-methylaniline colour. (2015). Google Patents.
- Inert Atmosphere. (2022). YouTube.
- Inert Atmosphere, with no O2. (2022). YouTube.
- Aniline. (n.d.). SafeRack.
- Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
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- 4. openaccessjournals.com [openaccessjournals.com]
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- 9. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
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- 15. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Systems for Triazole Purification
Welcome to the Technical Support Center for Triazole Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying triazole compounds. Drawing upon established principles and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered in the laboratory. Our focus is on the rational selection and optimization of solvent systems to achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of triazole purification.
Q1: What are the primary methods for purifying triazole derivatives?
A1: The most common and effective methods for purifying triazole derivatives are recrystallization and column chromatography. Recrystallization is ideal for obtaining highly pure crystalline solids, provided a suitable solvent or solvent system can be identified.[1] Column chromatography, particularly on silica gel, is a versatile technique for separating the desired triazole from unreacted starting materials, isomers, and other byproducts.[1] For highly polar triazoles, specialized techniques like reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more effective.[2]
Q2: What is the guiding principle for selecting a solvent for triazole purification?
A2: The principle of "like dissolves like" is fundamental. A compound's polarity is the primary determinant of its solubility in a given solvent.[3] Triazoles, containing multiple nitrogen atoms, are generally polar molecules. Therefore, polar solvents are often required for their dissolution. However, the overall polarity of a triazole derivative is significantly influenced by its substituents. For chromatographic separations, the choice of solvent system is critical to achieve differential partitioning of the target compound and impurities between the mobile phase and the stationary phase.[4]
Q3: How do I choose between normal-phase and reverse-phase chromatography for my triazole?
A3: The choice depends on the polarity of your triazole derivative.
-
Normal-Phase Chromatography: This technique uses a polar stationary phase (typically silica gel) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). It is best suited for purifying triazoles of low to moderate polarity.[5]
-
Reverse-Phase Chromatography (RP-HPLC): This method employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). RP-HPLC is highly effective for purifying more polar triazoles that may be too strongly retained on silica gel.[2][6]
Q4: What is HILIC, and when should I consider it for triazole purification?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized chromatographic technique used for the separation of very polar compounds.[7][8] It utilizes a polar stationary phase, similar to normal-phase, but with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[9][10] You should consider HILIC when your triazole is too polar for traditional normal-phase chromatography (streaking or no elution) and not sufficiently retained in reverse-phase chromatography (elutes with the solvent front).[9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process, presented in a question-and-answer format.
Recrystallization Issues
Q5: My triazole derivative is not crystallizing from solution, even after cooling. What should I do?
A5: Failure to crystallize is a common issue that can often be resolved with the following techniques:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, if you have a pure sample of your compound, add a single "seed crystal" to the solution.[11]
-
Increase Supersaturation: If the solution is not sufficiently saturated, crystallization will not occur. You can try to evaporate some of the solvent to increase the concentration of your compound.[12]
-
Add an Anti-Solvent (Two-Solvent Recrystallization): If your compound is too soluble in the chosen solvent, you can add a second solvent (an "anti-solvent") in which your compound is insoluble, but which is miscible with the first solvent. Add the anti-solvent dropwise to the heated solution until it becomes slightly turbid, then add a drop or two of the first solvent to redissolve the precipitate and allow the solution to cool slowly.[11][13]
-
Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or a freezer. Be cautious, as very low temperatures can sometimes cause impurities to precipitate as well.[11][14]
Q6: My triazole product has "oiled out" instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present.[11] To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add more of the primary solvent to dilute the solution.
-
Allow the solution to cool more slowly. Insulating the flask can help promote the formation of crystals over oil.
-
If the problem persists, consider further purification by column chromatography to remove impurities that may be depressing the melting point.[2]
Q7: I have a very low yield after recrystallization. What are the likely causes?
A7: Low recovery is a frequent problem in recrystallization. The primary causes include:
-
Using too much solvent: This is the most common reason for low yield, as a significant portion of your product will remain dissolved in the mother liquor.[11] To remedy this, concentrate the filtrate by evaporation and attempt a second crystallization.
-
High solubility in the cold solvent: The ideal recrystallization solvent should have poor solubility for your compound at low temperatures. If your compound remains too soluble even when cold, you will need to select a different solvent or a mixed-solvent system.[11]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Incomplete cooling: Make sure the solution is thoroughly cooled in an ice bath before filtration to maximize the precipitation of your product.[11]
Workflow for Recrystallization Solvent Selection
The following diagram outlines a logical workflow for selecting an appropriate solvent system for the recrystallization of your triazole derivative.
Caption: Logical workflow for selecting an appropriate solvent system.
Column Chromatography Issues
Q8: My triazole is streaking or not moving from the baseline on a silica gel column. What does this mean and how can I fix it?
A8: This is a common problem for highly polar compounds on a polar stationary phase like silica gel.[2] The strong interaction between your polar triazole and the acidic silanol groups on the silica surface causes poor mobility. Here are some solutions:
-
Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add methanol to a dichloromethane solution).[15] For very polar compounds, a small amount of methanol (5-10%) in dichloromethane or chloroform can be effective.[15]
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to your mobile phase can neutralize the acidic sites on the silica gel, reducing tailing and improving the peak shape of basic triazoles.
-
Switch to a Different Stationary Phase: If increasing solvent polarity is ineffective, consider using a less polar stationary phase like alumina, or switch to a different chromatographic technique such as reverse-phase chromatography or HILIC.[2]
Q9: How do I remove residual copper catalyst from my triazole product after a CuAAC "click" reaction?
A9: Residual copper from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions is a frequent contamination issue.[2][16] Several methods can be used for its removal:
-
Aqueous Wash with a Chelating Agent: Washing an organic solution of your product with an aqueous solution of a chelating agent is highly effective. A common choice is a 0.1 M solution of ethylenediaminetetraacetic acid (EDTA).[17][18]
-
Ammonia/Ammonium Chloride Wash: An aqueous wash with ammonia or ammonium chloride can also effectively sequester and remove copper ions by forming a soluble copper-ammonia complex.[17][18]
-
Filtration through a Plug of Silica or Alumina: Sometimes, simply passing a solution of your crude product through a short plug of silica gel can be sufficient to adsorb the polar copper salts.[18]
-
Specialized Resins: Ion-exchange resins can be used to capture the copper ions from the reaction mixture.[19]
Data Presentation: Solvent Properties for Triazole Purification
The selection of an appropriate solvent system is paramount for successful purification. The following tables provide key data for common solvents used in both recrystallization and chromatography.
Table 1: Properties of Common Solvents for Chromatography
| Solvent | Polarity Index (P') | Boiling Point (°C) | UV Cutoff (nm) |
| n-Hexane | 0.1 | 69 | 195 |
| Cyclohexane | 0.2 | 81 | 200 |
| Toluene | 2.4 | 111 | 286 |
| Diethyl Ether | 2.8 | 35 | 215 |
| Dichloromethane (DCM) | 3.1 | 40 | 233 |
| Tetrahydrofuran (THF) | 4.0 | 66 | 212 |
| Chloroform | 4.1 | 61 | 245 |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | 255 |
| Acetone | 5.1 | 56 | 330 |
| Methanol (MeOH) | 5.1 | 65 | 205 |
| Acetonitrile (ACN) | 5.8 | 82 | 190 |
| Water | 10.2 | 100 | <190 |
Data compiled from various sources, including[20][21]. The Polarity Index is a relative measure of solvent polarity.
Table 2: Common Solvent Systems for Normal-Phase Column Chromatography
| Solvent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | A standard system for a wide range of triazoles with moderate polarity.[15] |
| Hexane / Diethyl Ether | Low to Medium | Good for less polar compounds, offers different selectivity than EtOAc.[15] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar triazoles that are poorly soluble in hexane/EtOAc.[15] |
| Chloroform / Methanol | Medium to High | Similar to DCM/MeOH, can be effective for separating polar compounds. |
Experimental Protocols
This section provides generalized, step-by-step protocols for common purification techniques. Note: These are starting points and may require optimization for your specific triazole derivative.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your triazole is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[22]
-
Dissolution: Place the crude triazole solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves.[23]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration using a pre-heated funnel to remove them.[24]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[11]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[11]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: General Normal-Phase Silica Gel Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good system will give your desired triazole an Rf value of approximately 0.25-0.35 and show clear separation from impurities.[4]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[25][26]
-
Sample Loading: Dissolve the crude triazole in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for compounds with low solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more strongly retained compounds.[15]
-
Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing your desired triazole and remove the solvent under reduced pressure.
Workflow for Column Chromatography Purification
This diagram illustrates the decision-making and procedural flow for purifying a triazole using column chromatography.
Caption: General workflow for purification by column chromatography.
References
- BUCHI Corporation. (n.d.). Why HILIC is what your polar compounds need for purification.
- Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
- University of California, Los Angeles. (n.d.). Recrystallization.
- Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
- Scribd. (n.d.). Solvent Miscibility and Polarity Chart.
- Numerade. (n.d.). 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it....
- University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent.
- Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Shodex. (n.d.). Polarities of Solvents.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
- Grossmont College. (n.d.). Polarities of Solvents.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- Athabasca University. (n.d.). 4. Crystallization.
- ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
- ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst?
- Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group.
- Singh, S., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27-39.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
- Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
- Chemistry LibreTexts. (2025, March 21). Running a flash column.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
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Technical Support Center: Characterization of Triazole Derivatives
Welcome to the technical support center for the characterization of triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of these versatile heterocyclic compounds. Triazoles, with their two isomeric forms (1,2,3-triazole and 1,2,4-triazole) and their capacity for tautomerism, present unique analytical hurdles.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the characterization of triazole derivatives.
FAQ-1: I'm having trouble dissolving my triazole derivative for analysis. What solvents should I try?
Triazole derivatives exhibit a wide range of solubilities. Generally, 1H-1,2,4-triazole and 1H-1,2,3-triazole are highly soluble in water and also soluble in organic solvents like ethanol, methanol, and acetone.[1][4] The solubility of substituted triazoles, however, is highly dependent on the nature of the substituents. Some derivatives, particularly those synthesized via click chemistry, may precipitate and be difficult to redissolve.[5]
Troubleshooting Steps:
-
Start with common polar solvents: Methanol, ethanol, acetonitrile, and water are good starting points.
-
For less polar derivatives: Try dichloromethane (DCM), ethyl acetate, or mixtures like DCM/methanol.[5]
-
Consider heating: The solubility of many triazoles increases with temperature.[4]
-
For highly insoluble compounds: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be effective, but be mindful of their high boiling points and potential interference with certain analyses.
-
Check for salt formation: If your triazole has basic nitrogen atoms, acidification of the solution might improve solubility in aqueous media. Conversely, if it has acidic protons, basification could help.
FAQ-2: My NMR spectrum shows broad peaks. What could be the cause?
Broad peaks in the NMR spectrum of a triazole derivative can arise from several factors. One common reason is the presence of tautomers in solution, which can be in slow or intermediate exchange on the NMR timescale.[1] Both 1,2,3- and 1,2,4-triazoles can exist in different tautomeric forms.[1][6] Other potential causes include intermolecular interactions, aggregation at higher concentrations, or the presence of paramagnetic impurities.
Quick Checks:
-
Vary the temperature: Acquiring spectra at different temperatures can help resolve broad peaks due to dynamic exchange processes.
-
Dilute the sample: If aggregation is the issue, diluting the sample should lead to sharper signals.
-
Use a different solvent: Changing the solvent can alter the tautomeric equilibrium and hydrogen bonding patterns, potentially resulting in sharper spectra.
FAQ-3: How can I distinguish between 1,2,3-triazole and 1,2,4-triazole isomers using spectroscopic methods?
Distinguishing between 1,2,3- and 1,2,4-triazole isomers can be challenging but is achievable with a combination of spectroscopic techniques.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the triazole ring protons can be indicative. However, these are highly dependent on the substituents.
-
¹³C NMR: The chemical shifts of the ring carbons can also provide clues.
-
¹⁵N NMR: If available, this technique is very powerful for distinguishing isomers due to the different nitrogen environments.
-
2D NMR (HMBC, HSQC): These experiments are crucial for establishing connectivity and definitively assigning the substitution pattern on the triazole ring.[7]
-
-
Mass Spectrometry: While isomers will have the same molecular weight, their fragmentation patterns under techniques like electron ionization (EI) or electrospray ionization (ESI) can differ, providing structural clues.[8][9]
-
Infrared (IR) Spectroscopy: The IR spectra may show subtle differences in the fingerprint region, but this is often not sufficient for unambiguous identification on its own.
FAQ-4: I am observing unexpected polymorphism with my triazole derivative. How can I characterize the different forms?
Polymorphism, the existence of multiple crystalline forms, is a significant phenomenon in triazole derivatives and can impact drug efficacy and stability.[10][11]
Key Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and differentiating polymorphic forms, as each form will have a unique diffraction pattern.[11]
-
Differential Scanning Calorimetry (DSC): DSC can reveal differences in melting points and thermal behavior between polymorphs, as well as detect phase transitions.[11][12]
-
Single-Crystal X-ray Diffraction: This provides definitive structural information about a specific polymorphic form, including molecular arrangement and intermolecular interactions.[10][11]
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can often distinguish between polymorphs due to differences in their crystal lattice and intermolecular interactions.
Section 2: Troubleshooting Guides
This section offers detailed, step-by-step guides for resolving more complex issues encountered during the characterization of triazole derivatives.
Guide 1: Troubleshooting Ambiguous Mass Spectrometry Fragmentation Patterns
The mass spectrometric fragmentation of triazoles can be complex and is influenced by the ionization method and the nature and position of substituents.[8]
Problem: The fragmentation pattern of my triazole derivative in ESI-MS is difficult to interpret, and I'm not sure if I'm seeing the correct molecular ion or if rearrangement is occurring.
dot graph "Mass_Spec_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} }
Mass Spec Troubleshooting Workflow
Experimental Protocol:
-
Confirm the Molecular Ion:
-
Acquire the spectrum with low fragmentor/collision energy to minimize in-source fragmentation and clearly identify the molecular ion species ([M+H]⁺, [M+Na]⁺, etc.).
-
Verify that the observed mass corresponds to the calculated exact mass of your compound.
-
-
Controlled Fragmentation Study:
-
Perform MS/MS Analysis:
-
Isolate the suspected molecular ion ([M+H]⁺) in the first mass analyzer.
-
Fragment the isolated ion in the collision cell.
-
Analyze the resulting fragment ions in the second mass analyzer. This provides a clean fragmentation pattern directly linked to your parent compound.
-
-
Interpret Common Fragmentation Pathways:
-
1,2,4-Triazoles (EI-MS): A characteristic fragmentation involves the loss of HCN.[8] Loss of N₂ to form a nitrilium ion is also possible.[8] McLafferty rearrangements can occur with appropriate substituents.[14]
-
1,2,3-Triazoles (ESI-MS/MS): Gas-phase rearrangements into 1,2,3-thiadiazoles have been observed, especially for 4,5-functionalized derivatives.[9] This can lead to fragmentation patterns that are not immediately intuitive. A key indicator of this rearrangement is the loss of N₂ from the protonated molecule.[9]
-
Substituent Effects: The fragmentation is heavily influenced by the substituents.[15] Look for losses of neutral molecules corresponding to your side chains.
-
Data Interpretation Table:
| Common Neutral Loss | Possible Origin | Notes |
| N₂ (28 Da) | Ring cleavage | Can indicate rearrangement in 1,2,3-triazoles.[9] |
| HCN (27 Da) | Ring cleavage | Characteristic for 1,2,4-triazoles under EI.[8] |
| Side Chain | Loss of substituent | Often one of the initial fragmentation steps. |
| H₂O (18 Da) | Loss from hydroxyl groups | Common for derivatives with alcohol functionalities. |
Guide 2: Optimizing HPLC Separation of Chiral or Regioisomeric Triazoles
Separating triazole isomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles) or enantiomers of chiral triazoles can be a significant chromatographic challenge.[16][17]
Problem: My HPLC method shows poor resolution between two triazole isomers, or I am unable to separate the enantiomers of my chiral triazole derivative.
dot graph "HPLC_Optimization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
HPLC Optimization Workflow for Triazole Isomers
Experimental Protocol for Chiral Separation:
-
Column Selection:
-
Mobile Phase Optimization (Normal Phase):
-
A typical mobile phase for these columns is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[17]
-
Start with a composition like 90:10 or 80:20 (n-hexane:alcohol) and adjust the percentage of the alcohol to optimize resolution and retention time.
-
-
Temperature Effects:
Experimental Protocol for Regioisomer Separation:
-
Column Selection (Reversed-Phase):
-
A high-efficiency reversed-phase column (e.g., C18 with a small particle size) is a good starting point.
-
Consider alternative stationary phases like Phenyl-Hexyl, which can offer different selectivity based on π-π interactions with the triazole ring.
-
-
Mobile Phase Optimization:
-
A standard mobile phase is a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Vary the organic modifier (acetonitrile vs. methanol) as they provide different selectivities.
-
Adjusting the pH of the aqueous phase can alter the ionization state of the triazole derivatives and significantly impact retention and selectivity.
-
-
Gradient Adjustment:
-
A shallow gradient often provides the best resolution for closely eluting isomers. Decrease the rate of change of the organic solvent percentage over time.
-
Guide 3: Overcoming Challenges in Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals of triazole derivatives suitable for X-ray diffraction can be difficult.
Problem: I am unable to grow single crystals of my triazole derivative, or the crystals I obtain are of poor quality (e.g., twinned, small, disordered).
Troubleshooting Crystal Growth:
-
Solvent Selection:
-
The key is to find a solvent or solvent system in which your compound has moderate solubility.
-
Slow evaporation is a common and effective technique.[19] Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.
-
Vapor diffusion is another powerful method. Dissolve your compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.
-
A mixture of solvents can also be effective.[19]
-
-
Control the Rate of Crystallization:
-
Slower is almost always better. Avoid rapid precipitation.
-
Control the temperature. Sometimes cooling the solution can induce crystallization.
-
Minimize vibrations and disturbances.
-
-
Purification is Critical:
-
Ensure your compound is highly pure. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.
-
Common Issues and Solutions in Data Analysis:
| Issue | Symptom in Data | Possible Solution |
| Incorrect Space Group | High R-value, unusual bond lengths/angles, missed symmetry. | Check for higher symmetry using software like PLATON. Incorrectly assigning a lower symmetry space group is a common error.[20] |
| Twinning | Difficulty in indexing, high R-value after refinement. | Requires specialized refinement strategies to model the twinned components. |
| Disorder | Large thermal ellipsoids, unusual bond lengths. | Model the disordered atoms over multiple positions with partial occupancies. |
References
- Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344.
- Generic Publisher. (n.d.). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
- Dong, F., Chen, X., Liu, X., Xu, J., Zheng, Y., & Li, J. (2008). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality, 20(9), 989-995.
- Aslam, M. S. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).
- Generic Publisher. (n.d.). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
- Zhang, P., Zhao, X., Du, Y., Gozin, M., Li, S., & Pang, S. (2018). Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. CrystEngComm, 20(30), 4251-4257.
- ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d).
- Jiang, Z. J., Gao, R. Y., Zhang, K., Zhang, Z. C., Wang, Q. S., & Yan, C. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253-255.
- ResearchGate. (n.d.). Enantiomer Separation of Triazole Fungicides by High-Performance Liquid Chromatography.
- Karpenko, Y. V., Panasenko, M. O., & Kharytonenko, H. I. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmacia, 67(1), 21-28.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- Solubility of Things. (n.d.). 1,2,4-Triazole.
- American Chemical Society. (2020). 1H-1,2,3-Triazole.
- The Royal Society of Chemistry. (2018). Polymorphism, Phase Transformation and Energetic Properties of 3-Nitro-1,2,4-triazole.
- Matin, M. M., Tithi, F. F., & Roy, L. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ACS Omega, 7(18), 15750-15781.
- MDPI. (2022). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- National Institutes of Health. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
- Generic Publisher. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
- ACS Publications. (n.d.). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K.
- RSC Publishing. (n.d.). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.
- ResearchGate. (n.d.). Solubility of triazole?.
- Guda, M. R., Mazur, D. M., Tsybizova, A., Rybalova, T. V., Gatilov, Y. V., & Bagryanskaya, I. Y. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1673.
- National Institutes of Health. (n.d.). Progress and challenges in the development of triazole antimicrobials.
- ResearchGate. (n.d.). Isomers of 1,2,3-triazole and 1,2,4-triazole.
- ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole.
- ResearchGate. (n.d.). NMR spectral, DFT and antibacterial studies of triazole derivatives.
- MDPI. (n.d.). The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[9][11][15]triazol-1-yl-ethanol Derivatives.
- Wikipedia. (n.d.). 1,2,3-Triazole.
- Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.
- Phenomenex. (n.d.). Troubleshooting Guide.
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- PubMed. (n.d.). Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds.
- Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole.
- Taylor & Francis Online. (n.d.). NMR spectral, DFT and antibacterial studies of triazole derivatives.
- American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
- YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- International Journal of ChemTech Research. (n.d.). Comparative X-ray crystallographic study on Triazoles systemic fungicides.
- ResearchGate. (n.d.). Triazole isomers and tautomer forms of 1,2,4‐triazole.
- National Institutes of Health. (n.d.). Troublesome Crystal Structures: Prevention, Detection, and Resolution.
- Wikipedia. (n.d.). Triazole.
- Analytical Methods (RSC Publishing). (n.d.). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC.
- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
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Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 4-(1H-1,2,3-triazol-1-yl)aniline
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-(1H-1,2,3-triazol-1-yl)aniline, a versatile building block in medicinal chemistry, is no exception. Its unique structure, featuring a polar triazole ring linked to an aromatic amine, presents distinct analytical challenges. The presence of impurities, arising from synthesis, degradation, or storage, can have significant implications for the final drug product's pharmacological and toxicological profile. Therefore, robust, accurate, and reliable analytical methods for purity determination are indispensable.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound. We will explore a primary Reversed-Phase HPLC (RP-HPLC) method, a stability-indicating approach, and compare it with alternative methodologies, including Hydrophilic Interaction Liquid Chromatography (HILIC). The discussion is grounded in the principles of scientific integrity, drawing upon established analytical standards and explaining the rationale behind the methodological choices.
Method 1 (Primary): A Stability-Indicating Reversed-Phase HPLC Approach
For a polar, aromatic compound like this compound, a C18 stationary phase is a logical starting point for method development due to its versatility and wide availability. The primary objective is to develop a stability-indicating method, one that can resolve the main analyte from its potential impurities and degradation products. This requires a thorough understanding of the molecule's potential degradation pathways.
Causality Behind Experimental Choices:
-
Stationary Phase: A modern, end-capped C18 column with a particle size of 3.5 µm is selected to provide high efficiency and good peak shape for polar analytes. The end-capping minimizes unwanted interactions with residual silanols on the silica surface, which can cause peak tailing for basic compounds like anilines.
-
Mobile Phase: A gradient elution with acetonitrile and a low pH phosphate buffer is chosen. Acetonitrile is a common organic modifier in RP-HPLC. The acidic buffer (pH ~2.5-3.0) serves a dual purpose: it protonates the aniline moiety, ensuring consistent interaction with the stationary phase and improving peak shape, and it suppresses the ionization of acidic silanols.
-
Detection: Based on the UV absorption characteristics of the 1,2,3-triazole and aniline chromophores, a detection wavelength of 254 nm is selected. This wavelength offers a good balance of sensitivity for the parent compound and potential aromatic impurities.[1][2]
-
Forced Degradation: To ensure the method is stability-indicating, forced degradation studies are essential.[3] The compound should be subjected to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress to generate potential degradation products. The HPLC method must then demonstrate the ability to separate these degradants from the main peak.
Experimental Protocol: Primary RP-HPLC Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 10 20 70 25 70 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to approximately 0.1 mg/mL with the same diluent.
-
Method Comparison: Exploring Alternatives
While the primary RP-HPLC method is robust, alternative approaches can offer advantages in specific scenarios, such as dealing with highly polar impurities or achieving different selectivity.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the retention and separation of very polar compounds that are poorly retained in RP-HPLC.[4] Given the polar nature of the triazole ring, HILIC can provide a complementary separation mechanism.
-
Principle of Separation: In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-enriched layer forms on the stationary phase, and analytes partition between this layer and the bulk mobile phase.
-
Advantages:
-
Improved retention of highly polar analytes.
-
Orthogonal selectivity compared to RP-HPLC, which is beneficial for resolving co-eluting peaks.
-
Higher organic content in the mobile phase can lead to enhanced sensitivity in mass spectrometry (MS) detection due to more efficient desolvation.[5]
-
-
Disadvantages:
-
Longer column equilibration times.
-
Can be more sensitive to the water content in the sample and mobile phase, potentially affecting reproducibility.[6]
-
Method 3: RP-HPLC with a Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column offers a different selectivity compared to a standard C18 phase, which can be advantageous for separating aromatic compounds.
-
Principle of Separation: The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic rings of the analyte and its impurities, providing a unique retention mechanism in addition to hydrophobic interactions.
-
Advantages:
-
Enhanced selectivity for aromatic compounds, potentially resolving impurities that co-elute on a C18 column.
-
Can be a valuable tool in method development for complex mixtures of aromatic isomers or analogues.
-
-
Disadvantages:
-
May exhibit lower retention for non-aromatic, polar impurities compared to a C18 or HILIC column.
-
Data Presentation: A Comparative Overview
The following tables summarize the expected performance characteristics of the three discussed HPLC methods for the purity validation of this compound. These are representative values based on the analysis of similar compounds and established validation guidelines.[7][8]
Table 1: Comparison of HPLC Methodologies
| Parameter | Method 1: RP-HPLC (C18) | Method 2: HILIC | Method 3: RP-HPLC (Phenyl-Hexyl) |
| Principle | Hydrophobic Interactions | Hydrophilic Partitioning | Hydrophobic & π-π Interactions |
| Primary Application | General purpose, stability-indicating | Highly polar analytes and impurities | Aromatic analytes, alternative selectivity |
| Typical Column | C18, end-capped | Amide, Diol, or bare Silica | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water with buffer | High Acetonitrile/Water with buffer | Acetonitrile/Water with buffer |
| Selectivity | Good for a wide range of polarities | Orthogonal to RP-HPLC | Enhanced for aromatic compounds |
Table 2: Representative Validation Parameters
| Validation Parameter | Method 1: RP-HPLC (C18) | Method 2: HILIC | Method 3: RP-HPLC (Phenyl-Hexyl) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 2.5% | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| LOD (µg/mL) | ~0.05 | ~0.08 | ~0.06 |
| LOQ (µg/mL) | ~0.15 | ~0.25 | ~0.18 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimates and will be dependent on the specific instrumentation and experimental conditions.
Visualizing the Workflow and Logic
To better understand the process of HPLC purity validation and the decision-making involved in method selection, the following diagrams are provided.
Caption: Workflow for HPLC purity validation of this compound.
Caption: Logic diagram for selecting an appropriate HPLC method.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The purity validation of this compound necessitates a well-reasoned and systematic approach to HPLC method development. A stability-indicating RP-HPLC method using a C18 column stands as a robust primary choice, capable of providing reliable purity data. However, the unique polarity and aromaticity of the target analyte and its potential impurities mean that a single method may not always be sufficient. Alternative methodologies, such as HILIC for highly polar compounds and RP-HPLC with a Phenyl-Hexyl column for enhanced aromatic selectivity, provide orthogonal approaches that are invaluable for comprehensive impurity profiling and method validation.
Ultimately, the choice of method should be guided by the specific analytical challenge at hand, with the overarching goal of ensuring that the analytical procedure is fit for its intended purpose, as mandated by regulatory guidelines such as ICH Q2(R1).[7][8] By understanding the principles behind each technique and leveraging their comparative strengths, researchers and drug development professionals can confidently ensure the quality and purity of this critical chemical entity.
References
- Planckaert, A. A., et al. (2012). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 14(46), 16045-16053.
- Ashfold, M. N. R., et al. (2013). Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. The Journal of Chemical Physics, 138(15), 154301.
- Gritti, F., & Guiochon, G. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Ntshele, T. A., et al. (2024). Synthesis, characterization and biological evaluation of 1-((1H-1,2,3-triazol-4-yl)methyl)
- Rizk, M., et al. (2016). Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. Journal of Pharmaceutical and Biomedical Analysis, 125, 243-248.
- Sun, Y., et al. (2009). 4-(1H-imidazol-1-yl) Aniline: A New Ligand of Mixed-Mode Chromatography for Antibody Purification.
- Al-Majid, A. M., et al. (2020). 4-(4-(((1H-Benzo[d][1][5][9]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank, 2020(2), M1126.
- Al-Zaydi, K. M., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)
- Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmaceutical and Chemical Sciences, 2(4), 937-947.
- Georgiev, A., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 65-71.
- Ashtekar, D. D., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z)-3-Methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone].
- Naz, A., et al. (2023). Development and Validation of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Scientific Inquiry and Review, 7(4), 1-12.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Babu, N. P., & Ramachandran, D. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 15(1), 82-88.
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Huber, F., et al. (2020). A Triazole-Substituted Aryl Iodide with Omnipotent Reactivity in Enantioselective Oxidations.
- Manral, L., et al. (2015). A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC). Green Chemistry, 17(5), 2841-2845.
- Zakhary, A. W., et al. (2015). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[2][5][9]triazole[1,5-c]quinazolines. Chemistry of Heterocyclic Compounds, 51(1), 80-88.
- Tlahuext-Aca, A., et al. (2021). Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis. Organic Letters, 23(13), 5174–5179.
- Salgado-Zamora, H., et al. (1998). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate.
- Al-Ghorbani, M., et al. (2024). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines.
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A Comparative Guide to the Efficacy of 4-(1H-1,2,3-triazol-1-yl)aniline Derivatives as Anticancer Agents
This guide provides an in-depth comparison of 4-(1H-1,2,3-triazol-1-yl)aniline derivatives as emerging anticancer agents. We will dissect their in vitro efficacy against various cancer cell lines, compare their performance against established drugs, elucidate their mechanisms of action through key signaling pathways, and provide the detailed experimental methodologies required for their evaluation.
Introduction: The Rise of the Triazole Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for drug discovery. The 1,2,3-triazole ring is one such "privileged scaffold," a core structure that can interact with a wide array of biological targets.[1] Its unique chemical properties—stability, aromaticity, and capacity for hydrogen bonding—make it an ideal building block for creating potent and selective therapeutic agents.[2] When this triazole ring is linked to an aniline moiety, specifically forming the this compound core, it gives rise to a class of compounds with significant potential in oncology.[2] These derivatives have demonstrated promising cytotoxic effects against numerous cancer cell lines, positioning them as compelling candidates for next-generation cancer therapies.[2]
This guide moves beyond a simple literature review to provide a comparative analysis, grounded in experimental data, to help researchers and drug developers assess the therapeutic potential of this chemical series.
Comparative In Vitro Efficacy: A Quantitative Analysis
The true measure of an anticancer agent's potential begins with its ability to inhibit the growth of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are the gold standard for this assessment. Below, we compare the performance of several key this compound derivatives and related analogs against various human cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the relationship between chemical structure and anticancer activity:
-
Impact of Phenyl Substitution: A clear trend emerges from the quinolinone series, where derivatives featuring a phenyl group on the triazole ring (Scaffold B, compounds 3f-j ) exhibit significantly greater potency than their counterparts with a methyl group (Scaffold A, compounds 3a-e ).[3] This suggests that the larger, more aromatic phenyl moiety plays a crucial role in the compound's interaction with its molecular target, likely through enhanced π-π stacking or hydrophobic interactions within the target's binding pocket.
-
Role of Electron-Donating Groups: The presence of a methoxy group (-OCH3) on the quinoline ring appears to enhance antiproliferative action. For example, compound 3c (GI50 = 39 nM) was more potent than its unsubstituted or methyl-substituted analogs, highlighting the favorable contribution of this electron-donating group.[3]
-
Phosphonate Moiety: In a related series, the addition of a phosphonate group to the triazole moiety (Compound 8 ) resulted in the most active compound against a panel of four cancer cell lines, with IC50 values ranging from 15.13 to 21.25 µM.[1]
Data Summary: In Vitro Anticancer Activity (IC50/GI50)
| Compound ID | Core Structure Modification | Cancer Cell Line | IC50 / GI50 (nM) | Reference Drug | Ref. Drug IC50/GI50 (nM) | Citation |
| 3h | 6-Chloro-5-methoxy quinolinone | Panc-1 (Pancreatic) | 22 | Erlotinib | 33 | [3] |
| 3g | 5-Methoxy quinolinone | Panc-1 (Pancreatic) | 26 | Erlotinib | 33 | [3] |
| 3f | 5-Methyl quinolinone | Panc-1 (Pancreatic) | 28 | Erlotinib | 33 | [3] |
| Compound 8 | Phosphonate derivative | HT-1080 (Fibrosarcoma) | 15,130 | Doxorubicin | N/A | [1] |
| Compound 8 | MCF-7 (Breast) | 18,060 | Doxorubicin | N/A | [1] | |
| Compound 8 | MDA-MB-231 (Breast) | 16,320 | Doxorubicin | N/A | [1] | |
| Compound 8 | A-549 (Lung) | 21,250 | Doxorubicin | N/A | [1] |
Note: Data is collated from multiple studies for comparative purposes. Experimental conditions may vary.
Unraveling the Mechanism of Action
Understanding how these derivatives kill cancer cells is paramount for their development. Research points towards a multi-faceted mechanism primarily centered on the inhibition of critical cell signaling pathways and the induction of programmed cell death (apoptosis).
Primary Mechanism: Multi-Target Kinase Inhibition
Many cancers are driven by aberrant activity of protein kinases, making them prime therapeutic targets. The most potent 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have been identified as multi-target inhibitors, simultaneously blocking the activity of several key kinases.[3]
-
EGFR, BRAFV600E, and EGFRT790M Inhibition: Compound 3h , the most potent derivative from its series, demonstrated robust inhibition of Epidermal Growth Factor Receptor (EGFR), the BRAF V600E mutant, and the EGFR T790M resistance mutant, with IC50 values of 57 nM, 68 nM, and 9.70 nM, respectively.[3] This is particularly significant as it suggests potential efficacy against tumors that have developed resistance to first-generation EGFR inhibitors.
The diagram below illustrates the central role of the EGFR pathway in cell proliferation and survival, and the point of inhibition by these triazole derivatives.
Caption: EGFR signaling pathway and point of inhibition by triazole derivatives.
Secondary Mechanism: Induction of Apoptosis
Beyond simply halting proliferation, effective anticancer agents should eliminate malignant cells. These triazole derivatives have been shown to be potent inducers of apoptosis.
-
Caspase Activation: Compounds 3g and 3h were found to activate caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade.[3]
-
Modulation of Bcl-2 Family Proteins: The same compounds were shown to upregulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, committing the cell to apoptosis.
-
Cell Cycle Arrest: Other related triazole derivatives have been shown to arrest the cell cycle at various phases, including G0/G1 and G2/M, preventing cancer cells from replicating.[1][4]
Core Experimental Protocols: A Guide to Evaluation
Reproducible and verifiable data is the bedrock of scientific integrity. Here, we detail the standard methodology for assessing the in vitro anticancer activity of these compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2. Causality: This initial incubation allows cells to recover from plating and enter a logarithmic growth phase, ensuring a healthy and responsive starting population.
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. Causality: A 48-72 hour incubation period is typically sufficient for cytotoxic effects to manifest and for differences between concentrations to become apparent.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 4 hours at 37°C. Causality: This allows sufficient time for viable cells to convert the MTT into formazan crystals. The process is light-sensitive, so plates should be protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent to be quantified spectrophotometrically.
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Standard workflow for the MTT cell viability assay.
Comparative In Vivo Efficacy
While in vitro data is crucial, the ultimate test is a compound's performance in a living organism. Studies on related 1,2,4-triazole derivatives have demonstrated significant anti-tumor activity in animal models.
Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) Models
In studies using Swiss Albino mice, novel 1,2,4-triazole derivatives (MPA and OBC) were evaluated against both liquid (EAC) and solid (DLA) tumors.[5][6] The results showed that these compounds possessed antitumor activity that was very close to that of the standard chemotherapeutic drugs used for comparison.[5] Key parameters evaluated in these models include:
-
Mean Survival Time (MST): In the EAC model, treatment with the triazole derivatives led to a significant increase in the mean survival time of the tumor-bearing mice compared to the untreated control group.
-
Tumor Volume and Weight: In the DLA solid tumor model, administration of the compounds resulted in a notable reduction in both the final tumor volume and tumor weight.[5]
-
Hematological Parameters: The compounds helped to restore altered hematological parameters (like hemoglobin levels and white blood cell counts) back towards normal levels.
These in vivo results, while on a closely related scaffold, strongly support the therapeutic potential of the broader triazole class and underscore the need for further animal studies on the most potent this compound derivatives identified in vitro.[5]
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising platform for the design of novel anticancer agents. The collective evidence demonstrates that derivatives from this class exhibit potent, low-nanomolar cytotoxicity against a range of human cancer cell lines, in some cases exceeding the potency of established drugs like erlotinib.
The primary mechanism of action appears to be the targeted inhibition of key oncogenic kinases such as EGFR, with a downstream effect of inducing apoptosis and cell cycle arrest. The structure-activity relationship is well-defined, with aromatic substitutions on the triazole ring clearly enhancing potency.
Future research should focus on:
-
In Vivo Validation: The most potent compounds, such as the quinolinone derivative 3h , must be advanced into xenograft and other preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: Further studies are needed to confirm the full spectrum of kinases and other proteins inhibited by these compounds to understand their polypharmacology and anticipate potential off-target effects.
-
Optimization for Drug-like Properties: Lead compounds should be optimized to improve solubility, metabolic stability, and oral bioavailability to ensure they are viable clinical candidates.
This class of compounds represents a significant step forward in the search for more effective and selective cancer therapies.
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Part 1: The Copper Standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An In-Depth Comparative Guide to CuAAC and RuAAC: Choosing the Optimal Azide-Alkyne Cycloaddition
In the landscape of modern chemical synthesis, the concept of "click chemistry"—a set of criteria for ideal chemical reactions defined by Sharpless in 2001—has become a paradigm for efficiency and reliability.[1][2] At the forefront of this philosophy is the azide-alkyne cycloaddition, a powerful transformation for forging stable triazole linkages. While the thermal Huisgen cycloaddition produces mixtures of regioisomers, the advent of metal catalysis has unlocked exquisite control, giving rise to two complementary, highly selective methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1]
This guide provides a detailed comparison for researchers, scientists, and drug development professionals, moving beyond a simple list of features to explain the mechanistic causality behind experimental choices. We will dissect the core principles, operational boundaries, and practical applications of each reaction, enabling an informed decision on which tool is best suited for a specific synthetic challenge.
The CuAAC is often hailed as the "cream of the crop" of click reactions, transforming a terminal alkyne and an azide into a 1,4-disubstituted 1,2,3-triazole with near-perfect fidelity.[3] This reaction's robustness, high yield, and compatibility with a vast array of functional groups and aqueous conditions have cemented its status as an indispensable tool in chemical biology, drug discovery, and materials science.[4][5][6]
Mechanism and Regioselectivity: The Acetylide Pathway
The remarkable regioselectivity of CuAAC is a direct consequence of its stepwise mechanism, which is fundamentally different from the concerted thermal process. The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate.[1][3] This step is crucial as it significantly increases the acidity of the alkyne's terminal proton, allowing for deprotonation under mild conditions.[1] The copper acetylide then reacts with the azide, proceeding through a six-membered copper metallacycle intermediate.[4] Subsequent rearrangement and protonolysis release the 1,4-triazole product and regenerate the Cu(I) catalyst.[4]
This mechanism's reliance on the formation of a copper acetylide intrinsically limits the reaction to terminal alkynes .[1][7]
Caption: Catalytic cycle of the CuAAC reaction, highlighting the key copper(I) acetylide intermediate.
Reaction Conditions and Scope
A major advantage of CuAAC is its operational simplicity. The active Cu(I) catalyst is typically generated in situ from inexpensive Cu(II) salts, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[8]
-
Solvents: The reaction is famously tolerant of a wide range of solvents, including aqueous buffers (pH 4-12), alcohols, DMSO, and THF, making it exceptionally well-suited for bioconjugation.[4][9]
-
Ligands: In biological applications, the use of accelerating and stabilizing ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial. These ligands protect the Cu(I) species from oxidation and disproportionation while also preventing copper-mediated damage to proteins and other biomolecules.[10][11]
-
Limitations: The primary limitation is its inability to react with internal alkynes.[7] Furthermore, the inherent cytotoxicity of copper ions, while often mitigated by ligands, can be a concern for long-term live-cell imaging experiments, which led to the development of copper-free click chemistries like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11][12]
Part 2: The Ruthenium Alternative: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Developed as a powerful complement to CuAAC, the ruthenium-catalyzed reaction provides exclusive access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer from terminal alkynes.[13] More significantly, it breaks the primary limitation of its copper counterpart by effectively catalyzing the cycloaddition of internal alkynes to produce fully substituted 1,4,5-trisubstituted triazoles.[14][15]
Mechanism and Regioselectivity: The Ruthenacycle Pathway
The RuAAC reaction proceeds through a completely different mechanistic manifold that does not involve a metal acetylide intermediate.[16] The catalytic cycle, typically initiated by a [CpRuCl] complex (where Cp is pentamethylcyclopentadienyl), involves the coordination of both the azide and alkyne to the ruthenium center.[14][17] This is followed by an irreversible oxidative coupling step to form a six-membered ruthenacycle intermediate.[4][15] The regioselectivity is established during this step, where the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[14][15] The rate-determining step is the subsequent reductive elimination, which releases the triazole product and regenerates the active ruthenium catalyst.[14][15]
This oxidative coupling mechanism is the key to the reaction's expanded scope, as it does not require an acidic terminal alkyne proton.
Caption: Catalytic cycle of the RuAAC reaction, proceeding via a distinct ruthenacycle intermediate.
Reaction Conditions and Scope
RuAAC reactions typically require more controlled conditions than CuAAC.
-
Catalysts: The most effective catalysts are ruthenium(II) complexes bearing a Cp* ligand, such as CpRuCl(PPh₃)₂ or CpRuCl(COD).[14][17]
-
Solvents: The reaction is generally performed in nonprotic organic solvents like toluene, benzene, or THF.[7][18] Protic solvents are often detrimental to both yield and regioselectivity.[18]
-
Temperature: While some highly active catalysts can function at ambient temperature, heating (often to 70-100 °C) is frequently required to achieve reasonable reaction times.[7][18] Microwave irradiation has proven effective for accelerating these reactions.[19]
-
Advantages: The singular ability to generate 1,5-disubstituted and, crucially, 1,4,5-trisubstituted triazoles makes RuAAC an enabling technology for accessing chemical space that is off-limits to CuAAC.[7][13]
-
Limitations: The catalysts are more expensive than simple copper salts, and the requirement for anhydrous, nonprotic solvents and often elevated temperatures makes the procedure less "green" and generally incompatible with direct biological applications.[20] Trace ruthenium contamination can also be a concern in pharmaceutical synthesis.[20]
Part 3: Head-to-Head Comparison and Data Summary
The choice between CuAAC and RuAAC is dictated by the desired product. The following table summarizes the key distinctions, providing a clear guide for selection.
| Feature | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) |
| Product Regiochemistry | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Alkyne Substrate Scope | Terminal alkynes only [1][7] | Terminal and internal alkynes [7][14][17] |
| Key Mechanistic Feature | Formation of a copper acetylide intermediate[1][3] | Oxidative coupling to a ruthenacycle intermediate[15][17] |
| Typical Catalyst | Cu(I) generated in situ from CuSO₄/Na-Ascorbate[4] | [CpRuCl] complexes (e.g., CpRuCl(COD))[14][17] |
| Typical Conditions | Aqueous or organic solvents, ambient temp, pH 4-12[4][9] | Anhydrous, nonprotic solvents (e.g., Toluene, THF), often requires heat[7][18] |
| Primary Advantage | Operational simplicity, robustness, aqueous compatibility, ideal for bioconjugation.[1][8] | Access to 1,5- and 1,4,5-trisubstituted triazoles; reacts with internal alkynes.[7][13] |
| Primary Limitation | Inability to use internal alkynes; potential copper cytotoxicity in biological systems.[7][11] | Harsher conditions, catalyst cost, incompatibility with aqueous/biological media.[18][20] |
Part 4: Experimental Protocols
The following protocols represent typical, validated procedures for each reaction type.
Workflow Overview: CuAAC vs. RuAAC
Caption: Comparative experimental workflows for typical CuAAC and RuAAC reactions.
Protocol 1: General Procedure for CuAAC
This protocol is adapted for small-molecule synthesis in a laboratory setting.[8]
-
Reagent Preparation: Prepare stock solutions of the terminal alkyne (e.g., 1 M in THF), azide (e.g., 1 M in THF), copper(II) sulfate (e.g., 0.1 M in H₂O), and sodium ascorbate (e.g., 1 M in H₂O, prepared fresh).
-
Reaction Setup: To a vial, add the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq). Add a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1) to achieve a final concentration of ~0.1-0.5 M.
-
Catalyst Addition: Add the copper(II) sulfate solution (1-5 mol%).
-
Initiation: Add the freshly prepared sodium ascorbate solution (5-10 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, turning from a colorless suspension to a clear solution. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for RuAAC
This protocol is based on established methods for synthesizing 1,5-disubstituted triazoles.[7]
-
Inert Atmosphere: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques. Solvents should be anhydrous.
-
Reaction Setup: To an oven-dried Schlenk flask, add the azide (1.0 eq), the alkyne (1.0-1.2 eq), and the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-2 mol%).
-
Solvent Addition: Add an anhydrous, nonprotic solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a final concentration of ~0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to yield the pure 1,5-disubstituted or 1,4,5-trisubstituted triazole.
Conclusion: A Tale of Two Catalysts
The CuAAC and RuAAC reactions are not competitors but rather powerful, complementary partners in the synthetic chemist's toolbox.
Choose CuAAC for its unparalleled simplicity, robustness, and aqueous compatibility when synthesizing 1,4-disubstituted triazoles from terminal alkynes . It remains the gold standard for bioconjugation and applications where mild, biological-friendly conditions are paramount.[5][6]
Choose RuAAC when the synthetic target is a 1,5-disubstituted triazole or a fully substituted 1,4,5-trisubstituted triazole from an internal alkyne . While requiring more stringent conditions, it provides exclusive access to these valuable isomers, dramatically expanding the scope of accessible molecular architectures.[7][13]
Ultimately, a deep understanding of the underlying mechanisms and operational boundaries of each catalytic system is the key to leveraging the full power of the azide-alkyne cycloaddition for innovation in drug discovery, materials science, and beyond.
References
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- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Paredes-Cisneros, M. A., et al. (2020). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 10(14), 8345-8354. [Link]
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- Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
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- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
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- Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 4-(1H-1,2,3-triazol-1-yl)aniline by High-Resolution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. In this guide, we delve into the robust validation of 4-(1H-1,2,3-triazol-1-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry, using High-Resolution Mass Spectrometry (HRMS). This document provides an in-depth technical comparison with alternative analytical techniques and is supported by detailed experimental protocols and data interpretation.
The Imperative of Structural Integrity in Drug Discovery
The journey of a drug candidate from synthesis to clinical application is paved with exacting analytical checkpoints. The precise arrangement of atoms in a molecule dictates its physicochemical properties, biological activity, and potential toxicity. An error in structural assignment can lead to misinterpretation of biological data, wasted resources, and, most critically, safety concerns. Therefore, the choice of analytical methodology for structural elucidation is a decision of paramount importance.
High-Resolution Mass Spectrometry: A Pillar of Modern Structural Analysis
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the structural elucidation of small molecules.[1][2] Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Orbitrap and Time-of-Flight (TOF) analyzers deliver highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm).[3][4] This precision allows for the determination of the elemental composition of a molecule, a critical step in confirming its identity.[5][6]
The power of HRMS lies in its ability to distinguish between molecules with the same nominal mass but different elemental compositions.[4] For instance, a nominal mass of 160 could correspond to numerous molecular formulas. However, with HRMS, the subtle mass differences between isotopes like ¹²C, ¹³C, ¹⁴N, and ¹⁵N can be resolved, providing a unique "fingerprint" for a specific elemental formula.[1]
A Comparative Analysis: HRMS vs. Orthogonal Techniques
While HRMS is a powerful technique, a comprehensive structural validation often employs a multi-pronged approach, integrating data from orthogonal analytical methods.
| Technique | Principle | Strengths for this compound | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with high accuracy. | Provides unambiguous elemental composition. Requires minimal sample quantity. High throughput. | Does not directly provide information on atom connectivity or stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei. | The "gold standard" for determining the carbon-hydrogen framework and atom connectivity.[7] Provides detailed information about the chemical environment of each proton and carbon. | Requires larger sample amounts. Can be time-consuming for complete structural elucidation. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute and unambiguous 3D structure of the molecule.[8][9][10] | Requires a suitable single crystal, which can be challenging to grow. |
In the context of this compound, HRMS serves as a rapid and definitive tool for confirming the elemental formula (C₈H₈N₄). This data, when combined with NMR, which elucidates the connectivity of the aniline and triazole rings, provides a comprehensive and trustworthy structural assignment. X-ray crystallography, if a suitable crystal can be obtained, offers the ultimate confirmation of the three-dimensional structure.[8][11]
Experimental Protocol: HRMS Analysis of this compound
The following protocol outlines a standardized approach for the HRMS analysis of the target compound. The causality behind each step is explained to ensure a self-validating system.
Sample Preparation
-
Rationale: Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to dissolve the analyte in a suitable solvent at an appropriate concentration to facilitate efficient ionization.
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[12]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
-
Rationale: Liquid chromatography separates the analyte from any potential impurities before it enters the mass spectrometer, ensuring a clean signal. The choice of column and mobile phase is optimized for the polarity of the target compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating this moderately polar compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
High-Resolution Mass Spectrometry Parameters
-
Rationale: The mass spectrometer parameters are set to achieve optimal ionization and detection of the target molecule, ensuring high mass accuracy and resolution.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for nitrogen-containing compounds like this compound as they readily accept a proton.[13]
-
Key Parameters:
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Drying Gas Flow: ~10 L/min
-
Mass Range: m/z 50-500
-
Resolution: > 60,000 FWHM
-
Data Acquisition: Full scan mode to detect the molecular ion and tandem MS (MS/MS) mode to obtain fragmentation data for structural confirmation.
-
Data Analysis and Interpretation: A Self-Validating Approach
The trustworthiness of the structural validation hinges on a rigorous interpretation of the HRMS data.
Accurate Mass Measurement and Elemental Composition
The primary output of the HRMS analysis is the accurate mass of the protonated molecule, [M+H]⁺.
-
Theoretical Mass Calculation: The theoretical exact mass of the [M+H]⁺ ion of this compound (C₈H₈N₄) is calculated using the masses of the most abundant isotopes:
-
C: 12.000000
-
H: 1.007825
-
N: 14.003074
-
Theoretical [M+H]⁺ (C₈H₉N₄⁺): (8 * 12.000000) + (9 * 1.007825) + (4 * 14.003074) = 161.082181
-
-
Mass Error Calculation: The mass error, expressed in parts per million (ppm), is a critical indicator of the accuracy of the measurement.[14][15]
Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 10^6
A mass error of < 5 ppm is generally accepted for confident elemental composition determination.[14]
Isotopic Pattern Analysis
The relative abundance of the isotopic peaks (M+1, M+2, etc.) provides an additional layer of confirmation for the proposed elemental formula. The natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) will result in a characteristic isotopic pattern that can be compared to the theoretical distribution for C₈H₈N₄.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides crucial information about the molecule's structure by inducing fragmentation and analyzing the resulting fragment ions.[16] The fragmentation pattern is a unique signature of the molecule's connectivity.
For this compound, characteristic fragmentation pathways in positive ion mode may include:
-
Loss of N₂: A common fragmentation for triazoles, leading to a fragment ion corresponding to the loss of 28 Da.[17][18]
-
Cleavage of the triazole ring: This can lead to various fragment ions, providing clues about the ring structure.
-
Loss of the aniline group: Cleavage of the bond between the triazole and the aniline moiety.
Data Presentation: Validating the Structure of this compound
The following table summarizes hypothetical but realistic HRMS data for the validation of this compound.
| Parameter | Value | Interpretation |
| Molecular Formula | C₈H₈N₄ | Proposed structure |
| Theoretical m/z [M+H]⁺ | 161.082181 | Calculated exact mass |
| Observed m/z [M+H]⁺ | 161.0820 | Experimentally measured mass |
| Mass Error | -1.1 ppm | High accuracy, confirming the elemental composition |
| Isotopic Pattern Match | >95% | Excellent correlation with the theoretical isotopic distribution |
| Key MS/MS Fragments (m/z) | 133.0715, 104.0522 | Consistent with the loss of N₂ and subsequent fragmentation |
Visualizing the Workflow and Logic
Diagrams are essential for conveying complex experimental workflows and logical relationships in a clear and concise manner.
Caption: Experimental workflow for the HRMS validation of this compound.
Caption: Logical relationship between HRMS data and structural confirmation.
Conclusion
High-Resolution Mass Spectrometry provides an unparalleled combination of speed, sensitivity, and accuracy for the structural validation of small molecules like this compound. By meticulously following a well-defined experimental protocol and rigorously interpreting the accurate mass, isotopic pattern, and fragmentation data, researchers can achieve unambiguous confirmation of the elemental composition. When integrated with orthogonal techniques like NMR, HRMS forms a robust and self-validating system that upholds the highest standards of scientific integrity in drug discovery and development.
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A Researcher's Guide to Screening Triazole-Benzoic Acid Hybrids for Antioxidant Activity
In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme in drug discovery. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] This has spurred significant interest in the discovery of synthetic antioxidants.[2] Among the myriad of heterocyclic compounds, 1,2,4-triazoles have emerged as a "privileged scaffold" due to their broad spectrum of biological activities, including antioxidant properties.[1][2][3]
The molecular hybridization of the triazole nucleus with other pharmacologically active moieties, such as benzoic acid, represents a rational drug design strategy to develop new chemical entities with enhanced therapeutic potential.[3] This guide provides a comprehensive overview and practical comparison of the essential in vitro assays used to screen and characterize the antioxidant potential of novel triazole-benzoic acid hybrids. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers in this field.
The Chemical Rationale: Why Triazole-Benzoic Acid Hybrids?
The antioxidant activity of phenolic compounds, like benzoic acid derivatives, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The triazole ring, a stable aromatic system, is not merely a linker; its nitrogen atoms can participate in hydrogen bonding and dipole interactions, potentially enhancing the molecule's ability to interact with and stabilize radicals.[4] Furthermore, the overall electronic properties and stereochemistry of the hybrid molecule, influenced by various substituents, can be fine-tuned to optimize its antioxidant capacity.[3][5] Understanding the structure-activity relationship (SAR) is therefore paramount in designing potent antioxidant agents.
Core Screening Assays: A Comparative Overview
The antioxidant capacity of a compound can be evaluated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). No single assay can fully capture the complex antioxidant profile of a molecule. Therefore, a battery of tests employing different mechanisms is essential for a comprehensive evaluation. Here, we compare three widely adopted methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay: This assay operates on the principle of electron or hydrogen atom donation.[6][7] DPPH is a stable, commercially available free radical that possesses a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[7][8] When an antioxidant molecule donates a hydrogen atom or an electron to the DPPH radical, it is reduced to the non-radical form, DPPH-H, a stable yellow-colored hydrazine.[7][9] The degree of discoloration, observed as a decrease in absorbance, is directly proportional to the radical scavenging activity of the test compound.[7]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Solution (120 µM): Dissolve 2.4 mg of DPPH in 50 mL of methanol. Store this solution in an amber bottle at 4°C. It should be prepared fresh.[9] The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[7]
-
Test Compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of the triazole-benzoic acid hybrid and dissolve it in 1 mL of a suitable solvent (e.g., DMSO or methanol).
-
Standard Solution (e.g., Ascorbic Acid or BHA): Prepare a 1 mg/mL stock solution of the standard antioxidant in the same manner as the test compound.
-
Serial Dilutions: From the stock solutions, prepare a range of concentrations for both the test compounds and the standard.
-
-
Assay Procedure (96-well plate format):
-
Sample Wells: Add 20 µL of each sample dilution to triplicate wells.
-
Control Wells: Add 20 µL of the solvent (e.g., methanol or DMSO) to triplicate wells for the negative control.
-
Standard Wells: Add 20 µL of each standard dilution to triplicate wells.
-
Reaction Initiation: Add 180 µL of the DPPH working solution to all wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[9]
-
-
Measurement and Analysis:
-
Measure the absorbance of all wells at 517 nm using a microplate reader.[8]
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound or standard.[7]
-
Plot a dose-response curve of % inhibition versus concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[7]
-
Causality Behind Experimental Choices:
-
Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical. The reduction of DPPH leads to a significant decrease in absorbance at this specific wavelength, providing a sensitive measure of scavenging activity.[7]
-
Solvent (Methanol/Ethanol): DPPH is readily soluble in these organic solvents, which are also good solvents for many organic test compounds. Methanol is often preferred, but ethanol can be a less toxic alternative.[8]
-
Incubation in the Dark: The DPPH radical is light-sensitive and can degrade upon exposure to light, leading to inaccurate results. Incubation in the dark ensures that the observed decolorization is due to the action of the antioxidant alone.[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle of the Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[10] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm.[11] In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS.[10] The extent of decolorization is proportional to the antioxidant concentration. This assay is applicable to both hydrophilic and lipophilic compounds.[10]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM ABTS stock solution in ultrapure water.[11]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM potassium persulfate solution in ultrapure water.
-
ABTS•+ Radical Cation Generation: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.[11]
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
Test Compounds and Standard (Trolox): Prepare stock solutions and serial dilutions as described for the DPPH assay. Trolox is the common standard for this assay.[12]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound or standard at various concentrations to triplicate wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Mix the contents using a plate shaker, incubate for 5-6 minutes in the dark, and then measure the absorbance at 734 nm.[12]
-
-
Measurement and Analysis:
-
Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared using Trolox as the standard, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.[8]
-
Causality Behind Experimental Choices:
-
Wavelength (734 nm): This is one of the major absorbance peaks of the ABTS•+ radical cation.[13] Using a longer wavelength minimizes interference from colored compounds that might absorb in the lower visible range.[13]
-
Pre-formation of the Radical: The radical is generated before the addition of the antioxidant. This is a key improvement over older methods, as it ensures a direct reaction between the antioxidant and the radical cation without competing reactions from radical-generating systems.[10]
-
Use of Trolox Standard: Trolox, a water-soluble analog of Vitamin E, is a well-characterized antioxidant. Using it as a standard allows for the comparison of antioxidant activity across different studies and laboratories, providing a standardized unit (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle of the Assay: The FRAP assay directly measures the electron-donating ability of an antioxidant.[14] It is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[14][15] The intensity of the blue color, measured by the change in absorbance at 593 nm, is directly proportional to the reducing power of the sample.[15][16]
Experimental Workflow: FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Experimental Protocol: FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Warm this reagent to 37°C before use.
-
Standard Solution: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations (e.g., 100-1000 µM).
-
-
Assay Procedure:
-
Add 10 µL of the test compound, standard, or blank (water) to appropriate wells of a 96-well plate.
-
Add 190 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate for 4-6 minutes at 37°C.[15]
-
-
Measurement and Analysis:
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value by comparing the absorbance of the sample with the standard curve constructed using FeSO₄. The results are expressed as µM of Fe(II) equivalents.
-
Causality Behind Experimental Choices:
-
Acidic pH (3.6): This low pH is crucial for maintaining iron solubility and also increases the redox potential, facilitating the reduction of the Fe³⁺-TPTZ complex.[15]
-
Wavelength (593 nm): This is the wavelength of maximum absorbance for the blue Fe²⁺-TPTZ complex.[14][16] The formation of this complex provides a direct and colorimetrically stable endpoint.
-
Speed: The reaction is typically very rapid, providing results in minutes, which is advantageous for high-throughput screening.[15]
Performance Comparison of Triazole-Benzoic Acid Hybrids: A Case Study
To illustrate the application of these screening methods, we will analyze data from a study that synthesized and evaluated a series of fourteen 4-(1H-triazol-1-yl)benzoic acid hybrids.[3][17] These compounds were screened for their antioxidant properties using DPPH, ABTS, and reducing power assays, with Butylated hydroxyanisole (BHA) and Trolox used as standard references.
Data Summary: Antioxidant Activity of Triazole-Benzoic Acid Hybrids
| Compound | DPPH Scavenging (%) at 100 µg/mL | ABTS Scavenging (%) at 100 µg/mL |
| Hybrid 1 | 89.95 ± 0.34 | 88.59 ± 0.13 |
| Hybrid 2 | - | 62.00 ± 0.24 |
| Hybrid 3 | - | 29.98 ± 0.13 |
| Hybrid 5 | Good activity | Good activity |
| Hybrid 6 | Good activity | Good activity |
| Hybrid 9 | Good activity | Good activity |
| Hybrid 11 | Good activity | Good activity |
| BHA (Standard) | 95.02 ± 0.74 | 96.18 ± 0.33 |
| Trolox (Standard) | - | - |
| (Data synthesized from Al-blewi et al., 2021)[3][17] |
The results indicate that several of the synthesized hybrids exhibit significant antioxidant properties.[3][17] For instance, the parent compound (Hybrid 1) showed high radical scavenging activity in both DPPH and ABTS assays, comparable to the standard antioxidant BHA.[3][17] Compounds 5, 6, 9, and 11 also demonstrated noteworthy scavenging activity.[3]
Structure-Activity Relationship (SAR) Insights
The variations in antioxidant activity among the synthesized hybrids can be attributed to the different substituents on the core structure. The study by Al-blewi et al. employed Density Functional Theory (DFT) to investigate the mechanisms, suggesting that the compounds act via Hydrogen Atom Transfer (HAT) and Sequential Electron Transfer Proton Transfer (SETPT) pathways.[3]
Caption: Key structural factors influencing the antioxidant activity of hybrid molecules.
Key SAR takeaways from studies on triazole derivatives include:
-
Electron-Donating Groups (EDGs): The presence of EDGs, such as hydroxyl (-OH) or methoxy (-OCH₃) groups, on the aromatic rings generally enhances antioxidant activity. These groups can increase the electron density and facilitate the donation of a hydrogen atom or electron to scavenge free radicals.[5]
-
Phenolic Hydroxyl Groups: A phenolic -OH group is a strong determinant of antioxidant capacity. Its position is critical; for instance, a hydroxyl group at the para-position can lead to better resonance stabilization of the resulting phenoxy radical.[5]
-
Steric Hindrance: Bulky substituents near the active functional group (like a phenolic hydroxyl) can create steric hindrance, impeding the molecule's ability to interact with and neutralize free radicals.[5]
In the case of the triazole-benzoic acid hybrids, the specific nature and position of substituents on the terminal phenyl ring attached to the triazole moiety were found to be critical in modulating the overall antioxidant activity.[3] For example, compounds with certain substitutions demonstrated higher activity, which was corroborated by theoretical calculations of bond dissociation energies (BDE) and ionization potentials (IP), key descriptors for HAT and SET mechanisms, respectively.[3]
Conclusion
The screening of triazole-benzoic acid hybrids for antioxidant activity is a crucial step in the early-phase discovery of novel therapeutic agents. A multi-assay approach, incorporating methods like DPPH, ABTS, and FRAP, is essential for a robust and comprehensive evaluation. This guide provides the foundational principles, detailed protocols, and comparative insights necessary for researchers to confidently screen their compounds. By understanding the chemistry behind each assay and the structure-activity relationships that govern antioxidant potential, scientists can more effectively design and identify the next generation of potent antioxidant drugs.
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A Comparative Guide to the In Vitro Cytotoxicity of Triazole Hybrids Against Cancer Cell Lines
In the relentless pursuit of novel and more effective anticancer therapeutics, the chemical scaffold of the triazole ring has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to engage in hydrogen bonding and dipole interactions, make it a privileged structure in the design of enzyme inhibitors and other bioactive molecules.[4] This guide provides a comparative analysis of the in vitro cytotoxic effects of various triazole hybrids, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer agents. We will delve into the structure-activity relationships, differential sensitivities of cancer cell lines, and the underlying mechanisms of action, supported by experimental data and detailed protocols.
The Versatility of the Triazole Scaffold in Oncology
Triazole-containing compounds, broadly classified into 1,2,3-triazoles and 1,2,4-triazoles, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties.[2][3][5] The true power of this scaffold, however, lies in its utility in molecular hybridization – the strategy of combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, efficacy, and a multi-targeted mechanism of action.[6] This approach aims to overcome challenges such as drug resistance and adverse side effects associated with conventional chemotherapy.[7][8]
Triazole hybrids have been shown to exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer progression such as kinases, aromatase, and topoisomerases.[1]
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][9]
-
Induction of Apoptosis: Triggering programmed cell death through various signaling pathways.[6]
-
Interference with DNA: Interacting with DNA and inhibiting its replication and repair.[1]
Comparative Cytotoxicity of Triazole Hybrids: A Data-Driven Overview
The following tables summarize the in vitro cytotoxicity of various classes of triazole hybrids against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from recent peer-reviewed literature. The selection of compounds is intended to be representative of the diverse chemical space being explored.
1,2,3-Triazole Hybrids
| Hybrid Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Podophyllotoxin Hybrids | 19a-c | A549 (Lung) | 0.021-0.029 | Podophyllotoxin | 0.027 | [5] |
| Chalcone Hybrids | 7a,c | A549 (Lung) | 8.67 - 9.74 | Doxorubicin | 3.24 | [5] |
| Etodolac Hybrids | 13 | A549 (Lung) | 3.29 - 10.71 | - | - | [5] |
| Naphthoquinone Hybrids | 64b | A549 (Lung) | 9.19 | Tamoxifen | 10.87 | [5] |
| Thymol Hybrids | 24 | MCF-7 (Breast) | 6.17 | - | - | [2] |
| Thymol Hybrids | 24 | MDA-MB-231 (Breast) | 10.52 | Tamoxifen, 5-FU | > Standard | [2] |
| Oxadiazole Hybrids | 23 | MCF-7 (Breast) | 1.26 | - | - | [2] |
| Cabotegravir Analogue Hybrids | 5i | H460 (Lung) | 6.06 | - | - | [10] |
| Quinoline-Morpholine Hybrids | 37 | MCF-7 (Breast) | 1.10 | Erlotinib | 0.42 | [11] |
| Benzimidazole-Piperazine Hybrids | 40 | Breast Cancer | 0.19 (EGFR inhibition) | - | - | [11] |
1,2,4-Triazole Hybrids
| Hybrid Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyridine Hybrids | TP6 | B16F10 (Melanoma) | 41.12 - 61.11 | - | - | [12] |
| Phenylpropanone Derivatives | 7d, 7e | HeLa (Cervical) | < 12 | - | - | |
| Phenylbutanedione Derivatives | 10a, 10d | HeLa (Cervical) | < 12 | - | - | |
| Piperazine-linked Phenyl Hybrids | 6h | MGC-803 (Gastric) | 3.50 | - | - | [13] |
| Oxadiazole S-Derivatives | 4 | A-549 (Lung) | 15.65 | - | - | [14] |
| Oxadiazole S-Derivatives | 5 | HeLa (Cervical) | 24.90 | - | - | [14] |
Note: The IC50 values are highly dependent on the experimental conditions, including the cell line, incubation time, and assay method used. Direct comparison between different studies should be made with caution.
Mechanistic Insights into Triazole Hybrid Activity
The cytotoxic effects of triazole hybrids are often underpinned by their ability to interfere with critical cellular processes. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.
A key mechanism of action for many anticancer agents is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[5] Several triazole hybrids have been identified as potent tubulin polymerization inhibitors.[9]
Caption: Mechanism of tubulin polymerization inhibition by triazole hybrids.
Experimental Protocols for In Vitro Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is fundamental to anticancer drug discovery. The MTT and Sulforhodamine B (SRB) assays are two of the most widely used colorimetric methods for determining cell viability.
MTT Assay Protocol
The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the triazole hybrid compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[17][18]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to correct for background absorbance.[16]
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a protein-staining method where the dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[19][20] The amount of bound dye is proportional to the total cellular protein mass.[20]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[19][21]
-
Washing: Wash the plates 3-4 times with water to remove the TCA and excess serum proteins.
-
Drying: Air-dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[19]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[19]
-
Drying: Air-dry the plates until no moisture is visible.[21]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[19]
-
Absorbance Measurement: Measure the absorbance at 560-580 nm using a microplate reader.
Caption: General workflow for in vitro cytotoxicity testing of triazole hybrids.
Conclusion and Future Directions
The field of triazole hybrid research for anticancer applications is vibrant and rapidly evolving.[1][7] The data presented in this guide highlights the immense potential of these compounds to yield potent and selective anticancer agents. Structure-activity relationship studies continue to be crucial in optimizing lead compounds to enhance their efficacy and reduce off-target effects.[1] Future research will likely focus on elucidating the multi-targeted nature of these hybrids, exploring their in vivo efficacy, and developing novel delivery systems to improve their pharmacokinetic profiles. The versatility of the triazole scaffold, coupled with the power of molecular hybridization, ensures that these compounds will remain at the forefront of anticancer drug discovery for years to come.
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2D QSAR models for predicting triazole hybrid bioactivity
An In-Depth Technical Guide to 2D QSAR Models for Predicting Triazole Hybrid Bioactivity
For fellow researchers, scientists, and drug development professionals, this guide navigates the landscape of two-dimensional Quantitative Structure-Activity Relationship (2D QSAR) modeling, specifically tailored for the prediction of bioactivity in triazole hybrid compounds. Triazoles, with their five-membered heterocyclic rings, are privileged scaffolds in medicinal chemistry, forming the core of numerous antifungal, anticancer, and antiviral agents.[1] The fusion of a triazole moiety with other pharmacophores creates "hybrids" with potentially synergistic or novel biological activities. Predicting which structural modifications will enhance this activity is a cornerstone of efficient drug discovery.
This guide eschews a rigid template, instead offering a logical, in-depth exploration grounded in scientific integrity. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources. Our objective is to provide a practical and scientifically rigorous comparison of 2D QSAR models, empowering you to select and implement the most effective strategies for your research. Computational modeling, particularly QSAR, offers a powerful framework for accelerating the discovery and optimization of these triazole-based therapeutics.[2]
Part 1: The Landscape of 2D QSAR Modeling
2D QSAR models establish a mathematical relationship between the biological activity of a set of compounds and their structural features, represented by numerical values called "molecular descriptors."[3] Unlike 3D QSAR, these models do not require the three-dimensional conformation or alignment of molecules, making them computationally faster and less complex.[4][5] This is particularly advantageous in early-stage discovery where conformational data may be unavailable.
The core of any 2D QSAR model is the algorithm used to correlate the descriptors (independent variables) with the biological activity (dependent variable). Below is a comparison of common methodologies employed for triazole derivatives.
| Modeling Technique | Principle | Strengths | Limitations | Applicability for Triazole Hybrids |
| Multiple Linear Regression (MLR) | Builds a linear equation that best predicts the dependent variable from a set of independent variables (descriptors).[6] | Simple to implement and interpret. The contribution of each descriptor is easily understood from its coefficient. | Assumes a linear relationship between descriptors and activity. Prone to overfitting with a large number of descriptors. Performance degrades with highly inter-correlated descriptors.[7] | Excellent for initial exploratory analysis and when the structure-activity relationship is believed to be relatively simple. Often used as a baseline model.[8] |
| Partial Least Squares (PLS) | A regression technique that reduces a large number of correlated descriptors into a smaller set of orthogonal "latent variables" and then performs regression on these. | Handles multicollinearity (inter-correlated descriptors) effectively.[9] Robust when the number of descriptors exceeds the number of compounds. | The interpretation of latent variables can be less intuitive than individual descriptors in MLR. | Highly suitable for triazole hybrid datasets where calculated descriptors (e.g., those related to size, lipophilicity, and electronic properties) are often correlated.[10] |
| k-Nearest Neighbors (kNN) | A non-linear, instance-based method. It predicts the activity of a new compound based on the average activity of its 'k' most similar neighbors in the training set. | Conceptually simple and can capture non-linear relationships. Does not assume any underlying data distribution. | Computationally intensive for large datasets. The choice of 'k' and the similarity metric can significantly impact performance.[11] | Useful for exploring local structure-activity relationships within a diverse library of triazole hybrids. |
| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees during training and outputs the average prediction of the individual trees.[4] | High accuracy and robustness. Handles high-dimensional and non-linear data well. Provides a measure of descriptor importance.[12] | Can be a "black box" model, making it difficult to interpret the exact mathematical relationship. May overfit noisy datasets. | A powerful choice for complex datasets of triazole hybrids with potentially non-linear structure-activity relationships, such as those targeting dormant Mycobacterium tuberculosis.[4] |
Part 2: A Step-by-Step Workflow for Building a Predictive 2D QSAR Model
A robust and predictive QSAR model is not merely the result of applying a statistical method; it is the product of a meticulous, multi-stage process.[13] Each step is critical for ensuring the final model is statistically sound and has genuine predictive power for new, untested molecules.[3]
Experimental Protocol: 2D QSAR Model Development
Objective: To develop a statistically valid 2D QSAR model to predict the biological activity (e.g., antifungal, antitubercular) of a series of triazole hybrid compounds.
1. Data Set Curation and Preparation (The Foundation)
- Causality: The quality of a QSAR model is fundamentally limited by the quality of its input data.[14] The dataset must be congeneric (i.e., compounds with a common core scaffold) and have a wide and uniform distribution of activity values to build a reliable model.
- Protocol:
- Compile a dataset of triazole hybrids with their corresponding biological activities (e.g., IC50, MIC) from literature or internal assays.[15][16] Ensure all activity data is from a consistent experimental protocol.
- Convert biological activity to a logarithmic scale (e.g., pIC50 = -log(IC50)) to linearize the relationship and normalize the data distribution.[9]
- Draw the 2D structures of all compounds using a chemical drawing software like ChemDraw or MarvinSketch.[17]
- Standardize the chemical structures: check for and correct any errors, neutralize charges, and remove salts. This ensures that descriptor calculations are consistent.
2. Molecular Descriptor Calculation (Translating Structure to Numbers)
- Causality: Descriptors are numerical representations of molecular properties. The goal is to capture the structural variations responsible for the differences in biological activity. 2D descriptors are calculated from the connection table of a molecule and are independent of its 3D conformation.[18]
- Protocol:
- Use specialized software to calculate a wide range of 2D descriptors. Open-source options like PaDEL-Descriptor or commercial software like Dragon or VLifeMDS are commonly used.[7][19][20]
- Calculate various classes of descriptors, including:
- Topological: Describe atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).
- Constitutional: Describe the molecular composition (e.g., molecular weight, atom counts, rotatable bonds).
- Electronic: Describe electronic properties (e.g., topological polar surface area (TPSA), partial charges).
- Pharmacophoric: Describe the presence of features like hydrogen bond donors/acceptors and aromatic rings.[4]
- Remove constant or near-constant value descriptors, as they provide no information for building a model.
3. Data Splitting: Training and Test Sets (The Honesty Broker)
- Causality: The ultimate test of a QSAR model is its ability to predict the activity of new compounds.[21] To assess this, the dataset is split. The training set is used to build the model, while the test set (or external validation set) is held back and used to evaluate the predictive performance of the developed model on "unseen" data.[13][22]
- Protocol:
- Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%).
- Employ a rational splitting method, such as the sphere exclusion method or k-means clustering, to ensure that both the training and test sets span the entire descriptor space and range of biological activity.[7][23] This ensures the test set is a true representation of the overall dataset.
4. Model Development and Validation (Building and Testing)
- Causality: This phase involves selecting the most relevant descriptors, building the mathematical model, and rigorously testing its statistical significance and predictive power.[24] Validation is arguably the most crucial aspect of QSAR modeling.[3]
- Protocol:
- Feature Selection: From the large pool of calculated descriptors for the training set, select a smaller subset that is highly correlated with activity but has low inter-correlation. Methods like Genetic Algorithms or Stepwise MLR are often used.[19] This step is vital to avoid overfitting.
- Model Generation: Using the selected descriptors and the training set data, generate the QSAR model using a chosen algorithm (e.g., MLR, PLS).
- Internal Validation: Assess the robustness and stability of the model using the training set. The most common method is Leave-One-Out cross-validation (LOO-CV).[22] In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The result is the cross-validated correlation coefficient, Q² (or q²).
- External Validation: Use the final model (built with the entire training set) to predict the activity of the compounds in the test set. Calculate the predictive correlation coefficient, R²_pred, which measures the agreement between observed and predicted values for the test set.[5]
- Y-Randomization: As a further check, randomly shuffle the biological activity values of the training set and try to build a new QSAR model. A valid model should yield very low R² and Q² values in this test, confirming that the original correlation is not due to chance.[11]
Below is a diagram illustrating the comprehensive workflow for 2D QSAR model development.
Part 3: Performance Analysis and Interpretation
Evaluating a model solely on its correlation coefficient (R²) for the training set is a common pitfall that can lead to over-optimistic and misleading results. A robust evaluation requires a suite of statistical metrics that assess both the internal goodness-of-fit and the external predictive power.[25]
Key Performance Metrics for QSAR Model Comparison
| Metric | Symbol | Description | Acceptable Value | Significance |
| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables for the training set. | > 0.6 | Indicates the goodness-of-fit of the model.[11] |
| Cross-validated R² | Q² or q² | A measure of the model's predictive ability, obtained from internal validation (e.g., LOO-CV). | > 0.5 | A high Q² indicates a robust model that is not overfitted.[22] |
| Predictive R² | R²_pred | Measures the predictive performance of the model on the external test set. | > 0.6 | The most crucial metric for confirming a model's ability to predict new data.[11] |
| Mean Absolute Error | MAE | The average of the absolute differences between the predicted and actual values. | As low as possible | Provides an easily interpretable measure of prediction error in the original units of activity.[4] |
| Root Mean Square Error | RMSE | The square root of the average of the squared differences between predicted and actual values. | As low as possible | Similar to MAE but gives higher weight to large errors.[26] |
Once a statistically robust model is developed, it can be used not only for predicting the activity of new compounds but also for providing insights into the structure-activity relationship.[13] For models like MLR, the sign and magnitude of the descriptor coefficients indicate whether a particular property is beneficial or detrimental to the biological activity. For instance, a 2D-QSAR study on 1,2,4-triazole derivatives against dormant Mycobacterium tuberculosis suggested that topological charge and van der Waals surface area indices contribute significantly to the activity.[4] This information is invaluable for guiding the rational design of new, more potent triazole hybrids.
The logical relationship between the different validation stages is critical for ensuring a trustworthy model.
By adhering to this structured, validation-centric approach, researchers can develop powerful and reliable 2D QSAR models. These models serve as cost-effective, rapid screening tools that can prioritize synthetic efforts, enrich hit rates, and ultimately accelerate the journey from a triazole hybrid scaffold to a viable drug candidate.
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A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Novel Triazole Anticonvulsants
The quest for novel anticonvulsant therapies is a continuous endeavor in neuroscience and drug development, driven by the need for more effective and safer treatments for epilepsy, a condition affecting over 50 million people worldwide.[1][2] Among the numerous heterocyclic scaffolds explored, the triazole nucleus has emerged as a particularly promising pharmacophore, with many derivatives exhibiting potent anticonvulsant activity.[3][4] However, the journey from a promising compound in a petri dish to a clinically effective drug is fraught with challenges, primarily centered around the translation of in vitro efficacy to in vivo therapeutic effects. This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating novel triazole anticonvulsants, offering insights into experimental design, data interpretation, and the crucial interplay between these two essential stages of drug discovery.
The Rationale for a Dual-Pronged Approach: In Vitro and In Vivo Screening
The initial stages of anticonvulsant drug discovery often involve high-throughput in vitro screening to identify compounds that interact with specific molecular targets believed to be involved in seizure generation and propagation.[5] These assays are rapid, cost-effective, and allow for the screening of large compound libraries. However, in vitro systems, by their nature, are simplified models that cannot fully recapitulate the complex neurophysiology of the brain.[6]
This is where in vivo models become indispensable. Whole-animal models, typically rodents, allow for the assessment of a compound's efficacy in the context of a complete biological system, taking into account crucial factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects.[7][8] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are two of the most widely used in vivo models for the preclinical evaluation of anticonvulsants.[9][10][11] The MES test is considered a model of generalized tonic-clonic seizures, while the scPTZ test is thought to mimic absence and myoclonic seizures.[7][9]
A comprehensive evaluation of a novel triazole anticonvulsant, therefore, necessitates a carefully designed workflow that integrates both in vitro and in vivo studies. This dual-pronged approach provides a more complete picture of a compound's potential, from its molecular mechanism of action to its therapeutic efficacy and safety profile in a living organism.
Visualizing the Anticonvulsant Screening Workflow
Caption: A streamlined workflow illustrating the progression from initial in vitro screening to in vivo evaluation for novel anticonvulsant drug discovery.
Comparative Efficacy of Novel Triazole Anticonvulsants: A Data-Driven Overview
The following table summarizes the in vivo efficacy of several novel triazole derivatives, as reported in the scientific literature. It is important to note that direct comparisons of ED₅₀ values across different studies should be made with caution due to variations in experimental protocols, animal strains, and drug administration routes.
| Compound ID/Series | In Vivo Model | Efficacy (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 19 (benzo[d]oxazole-triazole) | MES | 11.4 | 611.0 | 53.6 | [1] |
| scPTZ | 31.7 | 611.0 | 19.3 | [1] | |
| Compound 25 (triazole-indole) | MES | 10.2 | >300 | >29.4 | [1] |
| Compound 32a (3-amino-1,2,4-triazole) | PTZ | 1.4 | Not Reported | Not Reported | [1] |
| Compound 50 (4-alkoxyphenyl-1,2,4-triazol-5(4H)-one) | MES | 26.9 | >300 | >11.0 | [1] |
| Compound 63 (coumarin-1,2,4-triazole-5-thione) | MES | 30 (protection at this dose) | Not Reported | Not Reported | [1] |
| scPTZ | 100 (active at this dose) | Not Reported | Not Reported | [1] | |
| Triazine-linked triazoles (4e, 4f, 4g, 4i, 4j) | MES & PTZ | Significant Activity | Not Reported | Not Reported | [12] |
| Triazolopyrimidine (6d) | MES | 15.8 | >300 | >19.0 | [13] |
| PTZ | 14.1 | >300 | >21.3 | [13] |
Note: This table presents a selection of data from the literature to illustrate the range of activities observed for novel triazole anticonvulsants. For a comprehensive understanding, researchers should consult the primary research articles.
In-Depth Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following sections provide detailed, step-by-step protocols for the two most common in vivo screening models for anticonvulsant drugs.
Maximal Electroshock (MES) Seizure Test Protocol
The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[14]
Materials:
-
Electroconvulsive shock generator with corneal or auricular electrodes.
-
Male ICR-CD-1 mice (or other appropriate rodent strain).
-
Test compound, vehicle control, and positive control (e.g., Phenytoin).
-
Topical anesthetic (e.g., 0.5% tetracaine solution) for corneal electrodes.
-
Saline solution.
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment, with free access to food and water and a 12-hour light/dark cycle.[14]
-
Compound Administration: Administer the test compound, vehicle, or positive control to respective groups of animals via the desired route (e.g., intraperitoneal injection).[14] The volume should be consistent across all groups.
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in a preliminary study.[14]
-
Seizure Induction:
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint, indicating protection.[14][15]
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the median effective dose (ED₅₀) using appropriate statistical methods.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test Protocol
The scPTZ test is a widely used model for identifying compounds that may be effective against absence and myoclonic seizures.[16][17]
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., dissolved in 0.9% saline).
-
Male Swiss albino mice (or other appropriate rodent strain).
-
Test compound, vehicle control, and positive control (e.g., Ethosuximide).
-
Observation chambers.
-
Syringes and needles.
Procedure:
-
Animal Acclimation: Acclimate mice as described for the MES test.
-
Compound Administration: Administer the test compound, vehicle, or positive control to respective groups of animals.
-
Pre-treatment Time: Allow for the appropriate pre-treatment time for the test compound to reach its peak effect.
-
PTZ Administration: Administer a convulsive dose of PTZ (e.g., 85 mg/kg for mice) subcutaneously in a loose fold of skin on the back of the neck.[17]
-
Observation: Immediately place the animal in an individual observation chamber and observe for at least 30 minutes.[16]
-
Endpoint: The primary endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 3-5 seconds.[17] An animal is considered protected if it does not exhibit this response.
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the ED₅₀.
The In Vitro to In Vivo Bridge: Mechanistic Insights and Predictive Power
While in vivo models are crucial for determining overall efficacy, in vitro assays provide invaluable insights into the molecular mechanisms of action of novel triazole anticonvulsants. Electrophysiological techniques, such as patch-clamp recordings from cultured neurons or brain slices, can directly assess a compound's effect on ion channels (e.g., voltage-gated sodium or calcium channels) and synaptic transmission.[18][19] Receptor binding assays can determine a compound's affinity for specific neurotransmitter receptors, such as the GABA-A receptor.[5]
The correlation between in vitro activity and in vivo efficacy can help in building structure-activity relationships (SAR) and guide the rational design of more potent and selective compounds.[20] For instance, a triazole derivative that demonstrates potent inhibition of voltage-gated sodium channels in vitro is likely to be effective in the MES test, a model where seizure spread is dependent on these channels.
Visualizing the In Vitro-In Vivo Correlation
Caption: The relationship between in vitro mechanisms of action and predicted efficacy in common in vivo anticonvulsant screening models.
Conclusion: An Integrated Approach for Future Discoveries
The development of novel triazole anticonvulsants with improved efficacy and safety profiles hinges on a robust and well-integrated preclinical evaluation strategy. A purely in vitro or in vivo approach is insufficient. By combining the high-throughput capabilities and mechanistic clarity of in vitro assays with the holistic and physiologically relevant data from in vivo models, researchers can make more informed decisions, optimize lead compounds more effectively, and ultimately increase the probability of translating a promising molecule into a life-changing therapy for individuals with epilepsy. The synergy between these two domains is not merely additive; it is a multiplier in the complex equation of drug discovery.
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A Comparative Guide to the Synthetic Routes of 4-(1H-1,2,3-triazol-1-yl)aniline
Introduction
4-(1H-1,2,3-triazol-1-yl)aniline is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive aniline moiety and a stable triazole ring, makes it a valuable precursor for the synthesis of a wide range of functional molecules, including pharmaceuticals and organic materials. The 1,2,3-triazole unit, often incorporated via "click" chemistry, is known for its ability to engage in hydrogen bonding and dipole-dipole interactions, contributing to the binding affinity of drug candidates to their biological targets. This guide provides a comparative analysis of two distinct and prominent synthetic routes to this compound, offering researchers and drug development professionals the critical data and insights needed to select the most appropriate method for their specific application. We will delve into the widely employed Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a classical, non-click chemistry approach, evaluating each for factors such as yield, scalability, and operational complexity.
Route 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions.[1] We will explore a common multi-step variation of this route that begins with the synthesis of 4-azidoaniline, followed by its reaction with a protected alkyne and subsequent deprotection.
Workflow for Route 1
Caption: Workflow for the CuAAC synthesis of this compound.
Experimental Protocols for Route 1
Step 1a: Synthesis of 4-Azidoaniline from p-Nitroaniline
This two-step procedure involves the reduction of p-nitroaniline to p-phenylenediamine, followed by diazotization and azidation.
-
Reduction of p-Nitroaniline:
-
To a stirred suspension of p-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq).
-
Reflux the mixture for 3-4 hours.
-
After cooling, pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution.
-
Extract the product, p-phenylenediamine, with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Diazotization and Azidation of p-Phenylenediamine:
-
Dissolve p-phenylenediamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.0 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve sodium azide (NaN₃, 1.1 eq) in water and cool to 0 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product, 4-azidoaniline, with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
Step 1b: CuAAC Reaction and Deprotection
-
To a solution of 4-azidoaniline (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trimethylsilyl-protected triazole.
-
Dissolve the crude product in methanol and add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Route 2: Nucleophilic Aromatic Substitution and Reduction
Workflow for Route 2
Caption: Workflow for the SNAr and reduction synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline.
Experimental Protocols for Route 2
Step 2a: Nucleophilic Aromatic Substitution
-
To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add 1,2,4-triazole (1.0 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Quench the reaction by carefully adding ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(1H-1,2,4-triazol-1-yl)nitrobenzene, which can be purified by recrystallization.[2]
Step 2b: Reduction of the Nitro Group
-
Dissolve the 4-(1H-1,2,4-triazol-1-yl)nitrobenzene (1.0 eq) in methanol.
-
Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (3 kg/cm ²) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(1H-1,2,4-triazol-1-yl)aniline as a solid, which can be purified by recrystallization from ethanol.[2]
Comparative Analysis
| Parameter | Route 1: CuAAC | Route 2: SNAr and Reduction |
| Overall Yield | 50-70% (multi-step) | ~60% (two steps)[2] |
| Starting Materials | p-Nitroaniline, Ethynyltrimethylsilane | 1,2,4-Triazole, 4-Fluoronitrobenzene |
| Key Reagents | Sodium azide, Copper(II) sulfate, Sodium ascorbate | Sodium hydride, Palladium on carbon |
| Reaction Conditions | Mild (room temperature) for CuAAC | 0 °C to room temperature for SNAr, Hydrogen pressure for reduction |
| Scalability | Generally good, but handling of azides can be a concern on a large scale. | Good, avoids potentially explosive azide intermediates. |
| Safety Considerations | Sodium azide is highly toxic and potentially explosive. | Sodium hydride is highly flammable. Hydrogen gas is explosive. |
| Atom Economy | Good for the cycloaddition step. | Moderate, involves the loss of fluoride and the nitro group. |
| Purification | Column chromatography is often required. | Recrystallization is often sufficient. |
Mechanistic Insights
Route 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle that is initiated by the formation of a copper(I) acetylide intermediate.[3][4] This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing ring, to regioselectively form the 1,4-disubstituted triazole product.[][6] The use of a reducing agent, such as sodium ascorbate, is crucial to maintain copper in its active +1 oxidation state.[4]
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction
The SNAr reaction is a two-step addition-elimination process. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the triazole anion.[7][8] This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[9] The aromaticity is then restored by the elimination of the fluoride leaving group. The subsequent reduction of the nitro group to an amine is a standard transformation, typically achieved through catalytic hydrogenation.[10][11]
Conclusion
Both the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Nucleophilic Aromatic Substitution (SNAr) followed by reduction offer viable pathways to this compound.
The CuAAC route is highly efficient and modular, benefiting from the vast library of available azides and alkynes. However, it involves the use of potentially hazardous azide intermediates and often requires chromatographic purification. The multi-step nature of the presented CuAAC route, starting from a common precursor, also impacts the overall yield.
The SNAr and reduction route provides a more classical and potentially safer alternative, avoiding the use of azides. This pathway can be advantageous if the starting materials are readily available and large-scale production is a consideration. The purification is often simpler, relying on recrystallization.
The choice between these two synthetic strategies will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the synthesis, safety considerations, and the available purification capabilities.
References
Sources
- 1. CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. vapourtec.com [vapourtec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Structural Analysis for Drug Discovery: 4-(1H-1,2,3-triazol-1-yl)aniline vs. its 1,2,4-Isomer
A Senior Application Scientist's Guide to Understanding Isomeric Scaffolds
In the landscape of medicinal chemistry and drug development, the subtle art of scaffold hopping and isosteric replacement is paramount. The choice of a core heterocyclic system can profoundly influence a molecule's spatial arrangement, electronic properties, and ultimately, its biological activity. Among the most utilized five-membered nitrogen heterocycles are the 1,2,3- and 1,2,4-triazoles. While seemingly minor, the positional difference of a single nitrogen atom in these isomeric rings leads to significant divergences in their structural and electronic character. This guide provides an in-depth comparative analysis of 4-(1H-1,2,3-triazol-1-yl)aniline and its 1,2,4-isomer, offering researchers, scientists, and drug development professionals a foundational understanding of their distinct properties.
Introduction: The Significance of Isomeric Triazoles in Molecular Design
Triazole rings are integral components in a multitude of approved pharmaceuticals, valued for their metabolic stability, capacity for hydrogen bonding, and rigid planar structure that can effectively orient appended functionalities.[1][2] The 1,2,3-triazole isomer, often synthesized via the robust and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is frequently employed as a stable linker.[3] In contrast, the 1,2,4-triazole scaffold is also a cornerstone in many bioactive molecules, recognized for a different profile of electronic and hydrogen-bonding capabilities.[4]
This guide will dissect the structural nuances of these two isomers when attached to an aniline moiety, a common pharmacophore. We will explore their synthesis, compare their solid-state conformations through crystallographic data, and discuss how their intrinsic electronic differences can be leveraged in rational drug design.
Synthesis of Isomeric Scaffolds: Methodologies and Mechanistic Considerations
The synthetic routes to these two isomers are fundamentally different, reflecting the distinct chemical nature of the triazole precursors.
Synthesis of this compound: The "Click Chemistry" Approach
The synthesis of the 1,2,3-triazole isomer is a prime example of the efficiency of CuAAC. This reaction's reliability, mild conditions, and high yields have made it a staple in modern synthetic chemistry.[5] The causality behind this experimental choice lies in the near-perfect regioselectivity for the 1,4-disubstituted product.
Sources
The Aniline Triazole Scaffold: A Comparative Guide to Drug-Likeness Assessment
In the landscape of modern drug discovery, the relentless pursuit of novel therapeutic agents necessitates a rigorous and early assessment of a candidate's potential for success. Among the myriad of chemical scaffolds explored, aniline triazole derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities.[1][2] However, biological activity alone does not make a drug. The journey from a hit compound to a marketable therapeutic is paved with challenges, many of which are dictated by the molecule's physicochemical properties. This guide provides a comprehensive comparison of aniline triazole derivatives through the lens of established drug-likeness rules, offering researchers, scientists, and drug development professionals a practical framework for evaluation. We will delve into the theoretical underpinnings of drug-likeness, present comparative experimental data for a series of aniline triazole derivatives, and provide detailed protocols for key analytical techniques.
The Imperative of Drug-Likeness: Beyond Potency
A common pitfall in early-stage drug discovery is an almost myopic focus on a compound's potency against its biological target. While essential, high potency is but one piece of a complex puzzle. A potential drug must navigate a biological labyrinth, involving absorption, distribution, metabolism, and excretion (ADME)—a journey heavily influenced by its physical and chemical nature. Poor ADMET properties are a leading cause of costly late-stage clinical trial failures. Therefore, a proactive assessment of "drug-likeness" is not merely advantageous; it is a critical strategy for de-risking drug development projects and optimizing the allocation of resources.
Drug-likeness is a qualitative concept that evaluates a compound's resemblance to known orally bioavailable drugs based on its physicochemical properties. Several empirical rules have been formulated to guide this assessment, providing a valuable filter to prioritize compounds with a higher probability of success.
Pillars of Drug-Likeness Assessment: A Rule-Based Approach
Several rule-based systems have become cornerstones of medicinal chemistry, offering a rapid initial screen for potential liabilities. While not infallible, they provide an invaluable framework for compound design and selection.
Lipinski's Rule of Five: The Foundation
Introduced by Christopher A. Lipinski in 1997, the "Rule of Five" is arguably the most widely recognized guideline for predicting oral bioavailability.[1] Based on the analysis of successful oral drugs, Lipinski established that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to have better absorption and diffusion characteristics.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An optimal balance between lipophilicity and hydrophilicity is crucial for membrane permeability and solubility.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds in a molecule.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
It is crucial to remember that Lipinski's Rule of Five is a guideline, not an immutable law. Many successful drugs, particularly those in complex therapeutic areas, lie "beyond the Rule of Five." However, it remains an excellent starting point for assessing the drug-likeness of novel chemical entities.
Veber's Rule: The Importance of Molecular Flexibility
Veber and colleagues proposed additional parameters that correlate with good oral bioavailability, emphasizing the role of molecular flexibility and polarity:
-
Rotatable Bonds ≤ 10: A measure of molecular flexibility. Less flexible molecules may have a lower entropic penalty upon binding to a target.
-
Polar Surface Area (PSA) ≤ 140 Ų: The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. PSA is a good predictor of membrane permeability.
Ghose's Filter: Refining the Chemical Space
The Ghose filter provides a more constrained set of criteria for defining drug-likeness, aiming to identify compounds with a higher probability of possessing favorable pharmacokinetic properties:
-
LogP between -0.4 and +5.6
-
Molecular Weight between 160 and 480 g/mol
-
Molar Refractivity between 40 and 130
-
Number of Atoms between 20 and 70
Comparative Analysis of Aniline Triazole Derivatives
To illustrate the practical application of these rules, we will analyze a series of fifteen 1-substituted 1,2,3-triazole derivatives of aniline. A recent study assessed the lipophilicity of these compounds experimentally using Reversed-Phase Thin-Layer Chromatography (RP-TLC) and confirmed their compliance with the drug-likeness rules of Lipinski, Ghose, and Veber.[1][2][3]
The table below summarizes the key drug-likeness parameters for these derivatives. The molecular weights and the number of hydrogen bond donors have been explicitly stated in the source study.[1] While the exact number of hydrogen bond acceptors was not provided for each compound, the study confirms they all fall within the acceptable range of Lipinski's rule (≤ 10). The experimentally determined logP values are also presented.
| Compound ID | Substituent on Triazole Ring (N1) | Substitution Position on Aniline Ring | Molecular Weight ( g/mol ) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | Experimental logP (logP TLC) | Lipinski's Rule of Five Compliance |
| 2a | Allyl | ortho | 230.27 | 1 | ≤ 10 | 1.83 | Compliant |
| 2b | Allyl | meta | 230.27 | 1 | ≤ 10 | 1.95 | Compliant |
| 2c | Allyl | para | 230.27 | 1 | ≤ 10 | 1.15 | Compliant |
| 3a | Benzyl | ortho | 280.33 | 1 | ≤ 10 | 2.85 | Compliant |
| 3b | Benzyl | meta | 280.33 | 1 | ≤ 10 | 2.98 | Compliant |
| 3c | Benzyl | para | 280.33 | 1 | ≤ 10 | 2.01 | Compliant |
| 4a | 4-Methylbenzyl | ortho | 294.36 | 1 | ≤ 10 | 3.12 | Compliant |
| 4b | 4-Methylbenzyl | meta | 294.36 | 1 | ≤ 10 | 3.28 | Compliant |
| 4c | 4-Methylbenzyl | para | 294.36 | 1 | ≤ 10 | 2.26 | Compliant |
| 5a | 4-Methoxybenzyl | ortho | 310.36 | 1 | ≤ 10 | 2.76 | Compliant |
| 5b | 4-Methoxybenzyl | meta | 310.36 | 1 | ≤ 10 | 2.89 | Compliant |
| 5c | 4-Methoxybenzyl | para | 310.36 | 1 | ≤ 10 | 1.99 | Compliant |
| 6a | 4-Chlorobenzyl | ortho | 314.78 | 1 | ≤ 10 | 3.23 | Compliant |
| 6b | 4-Chlorobenzyl | meta | 314.78 | 1 | ≤ 10 | 3.28 | Compliant |
| 6c | 4-Chlorobenzyl | para | 314.78 | 1 | ≤ 10 | 2.26 | Compliant |
Data sourced from Pharmaceuticals (Basel), 2024, 17(11), 1476.[1]
As the data clearly indicates, all fifteen aniline triazole derivatives comfortably adhere to Lipinski's Rule of Five. Their molecular weights are well below the 500 Da threshold, they possess only one hydrogen bond donor, and their experimentally determined logP values are within the optimal range. This high level of compliance suggests that these compounds possess a favorable physicochemical profile for oral bioavailability. The study also confirmed that all compounds satisfied the criteria of the Ghose and Veber rules, further strengthening their drug-like character.[1]
Experimental Protocols for Drug-Likeness Parameter Determination
Accurate determination of physicochemical properties is paramount for a reliable drug-likeness assessment. Below are detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and often considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[4][5]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer of desired pH (pre-saturated with n-octanol)
-
Test compound
-
Separatory funnels or centrifuge tubes
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
Vortex mixer and centrifuge
Procedure:
-
Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water/buffer in a large container. Shake vigorously for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Standard Solution Preparation: Accurately weigh a small amount of the test compound and dissolve it in the aqueous phase to prepare a stock solution of known concentration. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: a. In a separatory funnel or centrifuge tube, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase containing the test compound. b. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound. c. Securely cap the container and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25 °C) to allow for complete partitioning.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. If an emulsion forms, centrifugation can be used to facilitate separation.
-
Concentration Analysis: a. Carefully withdraw a sample from the aqueous phase. b. Determine the concentration of the test compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation of logP: a. The concentration of the compound in the n-octanol phase can be determined by mass balance: [Compound]octanol = ([Compound]initial_aqueous * Vaqueous - [Compound]final_aqueous * Vaqueous) / Voctanol b. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]final_aqueous c. The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)
Protocol 2: Determination of Molecular Weight
Molecular weight is a fundamental property that can be determined by various analytical techniques. For small molecules like aniline triazole derivatives, mass spectrometry is a highly accurate and commonly used method.
Materials:
-
Test compound
-
Mass spectrometer (e.g., ESI-MS, APCI-MS)
-
Suitable solvent for the test compound (e.g., methanol, acetonitrile)
Procedure:
-
Sample Preparation: Dissolve a small amount of the test compound in a suitable volatile solvent to a low concentration (typically in the µg/mL to ng/mL range).
-
Instrument Setup: Calibrate the mass spectrometer using a standard compound with a known mass-to-charge ratio (m/z). Set the appropriate ionization mode (e.g., positive or negative ion mode) and other instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow).
-
Sample Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum of the compound. The instrument will detect the m/z of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙).
-
Molecular Weight Determination: The molecular weight of the compound is calculated from the observed m/z of the molecular ion. For a singly charged ion, the molecular weight is approximately equal to the observed m/z value minus the mass of the adduct ion (e.g., H⁺).
Protocol 3: Determination of Hydrogen Bond Donors and Acceptors
The number of hydrogen bond donors and acceptors is typically determined by visual inspection of the 2D chemical structure of the molecule.
Procedure:
-
Hydrogen Bond Donors (HBD): Count the total number of hydrogen atoms that are covalently bonded to nitrogen (N-H) or oxygen (O-H) atoms in the molecule.[6][7][8]
-
Hydrogen Bond Acceptors (HBA): Count the total number of nitrogen (N) and oxygen (O) atoms in the molecule.[6][7][8] It's important to note that some definitions may also include fluorine and sulfur atoms as potential hydrogen bond acceptors, but for the purpose of Lipinski's rule, only nitrogen and oxygen are considered.
Visualizing the Drug-Likeness Workflow
To provide a clearer understanding of the assessment process, the following diagrams, generated using Graphviz, illustrate the workflow for drug-likeness evaluation and the interconnectedness of key physicochemical properties.
Caption: Workflow for the assessment of drug-likeness for aniline triazole derivatives.
Caption: Interplay of key physicochemical properties influencing oral bioavailability.
Conclusion: A Prudent Path Forward
The assessment of drug-likeness is an indispensable component of modern drug discovery. The aniline triazole derivatives presented in this guide demonstrate excellent compliance with established drug-likeness rules, positioning them as a promising scaffold for the development of new therapeutic agents. By integrating the principles and protocols outlined here, researchers can make more informed decisions, enhancing the efficiency and success rate of their drug discovery endeavors. It is through this diligent, early-stage evaluation of a compound's fundamental properties that we can pave a more rational and effective path toward the medicines of tomorrow.
References
- Kubacka, M., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals (Basel), 17(11), 1476. [Link]
- LogP / LogD shake-flask method. (2024). protocols.io. [Link]
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024).
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). PubMed. [Link]
- Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]
- A High-Throughput Method for Lipophilicity Measurement. (2007). PMC. [Link]
- Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. (2022).
- In-silico studies of novel triazole derivatives as inhibitor of 14α demethylase cyp51. (n.d.). ijcrt.org. [Link]
- Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. (2015).
- Identify the hydrogen bond donors and hydrogen bond acceptors in... (n.d.). Pearson. [Link]
- Determination of logP coefficients via a RP-HPLC column. (n.d.).
- A High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2021).
- How do we know which ones can only be H bond acceptors? I usually checked whether they have F, O, or N. Some people say I should check for the molecule to be negative. How do I check for that in simple terms? Thanks in advance. (2024). Reddit. [Link]
- Chromatographic Approaches for Measuring Log P. (2007).
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar. [Link]
- Economical and Accurate Protocol for Calculating Hydrogen-Bond-Acceptor Strengths. (2011).
- How to identify Hydrogen bond Donors and Acceptors - worked examples. (2024). YouTube. [Link]
- The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial. (n.d.). chemistrysteps.com. [Link]
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). MDPI. [Link]
- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). ijpsr.com. [Link]
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). europepmc.org. [Link]
- ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. (2024). PubMed. [Link]
- Computational investigation, virtual docking simulation of 1, 2, 4-Triazole analogues and insillico design of new proposed agent. (2020). BMC Chemistry. [Link]
- Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study. (2021).
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Investigating 4-(1H-1,2,3-triazol-1-yl)aniline as a Potential Pregnane X Receptor (PXR) Antagonist: A Comparative Guide
Introduction: The Clinical Significance of Pregnane X Receptor (PXR) Antagonism
The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a master regulator of xenobiotic and endobiotic metabolism.[1] Primarily expressed in the liver and intestines, PXR is activated by a wide array of structurally diverse compounds, including many prescription drugs.[2][3] Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to DNA response elements in the promoter regions of target genes.[2][3] This transcriptional activation leads to the increased expression of drug-metabolizing enzymes, most notably cytochrome P450 3A4 (CYP3A4), and drug transporters.[3][4] While this is a crucial protective mechanism, the promiscuous activation of PXR is a major underlying cause of adverse drug-drug interactions, which can lead to decreased therapeutic efficacy or increased toxicity of co-administered drugs.[1][5] Furthermore, PXR activation has been implicated in promoting resistance to chemotherapy in cancer treatment.[6][7]
Consequently, the development of potent and selective PXR antagonists is of significant therapeutic interest.[5][8] A PXR antagonist could be co-administered with drugs that are PXR activators to prevent the induction of drug metabolism, thereby maintaining their therapeutic concentrations and reducing the risk of adverse interactions.[7] This guide provides a comparative framework for investigating the potential of 4-(1H-1,2,3-triazol-1-yl)aniline as a novel PXR antagonist, benchmarking it against established antagonists.
The Scientific Rationale for Investigating this compound
The 1,2,3-triazole scaffold has emerged as a promising pharmacophore in the design of PXR modulators. High-throughput screening efforts have identified compounds containing a 1,4,5-substituted 1,2,3-triazole ring system as potent and specific PXR antagonists.[1] A prime example is SPA70, a well-characterized and selective PXR antagonist, which features a 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole scaffold.[8] The successful development of SPA70 and its analogs underscores the potential of the triazole core to be further explored for novel PXR inhibitory activity.[6][9]
This compound, with its core structure of a triazole ring linked to an aniline moiety, presents an intriguing candidate for investigation.[5] The aniline group offers a site for potential interactions within the PXR ligand-binding domain and a handle for future medicinal chemistry optimization. Given the established precedent of the triazole scaffold in potent PXR antagonists, a systematic evaluation of this compound is a logical and scientifically-grounded step in the search for new PXR-targeted therapeutics.
Comparative Data of Known PXR Antagonists
To establish a benchmark for the evaluation of novel compounds, the following table summarizes the reported antagonist activity of two well-characterized PXR inhibitors, SPA70 and ketoconazole.
| Compound | Antagonist Type | IC50 (Cell-based Assay) | Binding Affinity (Ki) | Selectivity | Reference |
| SPA70 | Potent and selective antagonist | 540 nM | 390 nM | High selectivity for PXR | [10] |
| Ketoconazole | Pan-antagonist of several nuclear receptors | Micromolar range | Not always reported | Low selectivity, also inhibits GR, CAR, FXR, LXR, and VDR | [1][11] |
Experimental Protocols for Evaluating PXR Antagonism
The following protocols provide a robust framework for assessing the PXR antagonist activity of a test compound, such as this compound.
PXR Luciferase Reporter Gene Assay
This cell-based assay is a primary screening method to determine if a compound can inhibit the transcriptional activity of PXR in response to a known agonist.
Principle: A human liver cell line (e.g., HepG2) is transiently or stably transfected with two plasmids: one expressing the human PXR and another containing a luciferase reporter gene under the control of a PXR-responsive promoter, such as that of CYP3A4.[9] In the presence of a PXR agonist, PXR is activated and drives the expression of luciferase. A PXR antagonist will compete with the agonist or otherwise inhibit PXR function, leading to a decrease in luciferase expression, which can be quantified by measuring luminescence.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Co-transfect the cells with a PXR expression vector and a CYP3A4-luciferase reporter vector using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a dilution series of the test compound (e.g., this compound) and the reference antagonist (e.g., SPA70).
-
Treat the cells with the test compound or reference antagonist in the presence of a fixed concentration of a PXR agonist (e.g., 10 µM Rifampicin).[12] Include appropriate controls: vehicle only (negative control) and agonist only (positive control).
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Calculate the percent inhibition of PXR activity for each concentration of the test compound relative to the agonist-only control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
CYP3A4 Induction Assay in Human Hepatocytes
This assay provides a more physiologically relevant assessment of PXR antagonism by measuring the induction of the endogenous PXR target gene, CYP3A4, in primary human hepatocytes or hepatoma cell lines like HepaRG.[4][13]
Principle: PXR activation by an agonist leads to a significant increase in the transcription and translation of the CYP3A4 gene.[4] A PXR antagonist will suppress this induction. The change in CYP3A4 levels can be quantified at the mRNA level (qRT-PCR) or at the protein/activity level.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture primary human hepatocytes or differentiated HepaRG cells according to established protocols.
-
-
Compound Treatment:
-
Treat the cells with the test compound and a reference antagonist in the presence of a PXR agonist (e.g., 10 µM Rifampicin) for 48-72 hours.[12] Include vehicle and agonist-only controls.
-
-
Measurement of CYP3A4 Induction:
-
qRT-PCR for CYP3A4 mRNA:
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of CYP3A4 mRNA using quantitative real-time PCR, normalizing to a housekeeping gene (e.g., GAPDH).
-
-
CYP3A4 Enzyme Activity Assay:
-
Prepare microsomes from the treated cells.
-
Measure CYP3A4 activity using a specific substrate (e.g., testosterone 6β-hydroxylation or a fluorescent probe).
-
-
-
Data Analysis:
-
Calculate the fold induction of CYP3A4 mRNA or activity in the agonist-treated cells compared to the vehicle control.
-
Determine the percent inhibition of CYP3A4 induction by the test compound at various concentrations.
-
Calculate the IC50 value for the inhibition of CYP3A4 induction.
-
Visualizing the PXR Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and methodologies described, the following diagrams have been generated.
Caption: PXR Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for Evaluating a Potential PXR Antagonist.
Conclusion
The investigation of this compound as a PXR antagonist is a scientifically sound endeavor, supported by the established role of the triazole scaffold in potent PXR inhibitors. The experimental protocols detailed in this guide provide a comprehensive and validated approach to characterizing its potential antagonist activity. By comparing its performance in these assays to established antagonists like SPA70, researchers can effectively determine its viability as a lead compound for further development. The successful identification of novel, potent, and selective PXR antagonists holds significant promise for mitigating adverse drug interactions and overcoming chemotherapy resistance, ultimately leading to safer and more effective therapeutic strategies.
References
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- Lin, W., et al. (2017). SPA70 is a potent antagonist of human pregnane X receptor. Nature Communications.
- Luo, G., et al. (2002). CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes. Drug Metabolism and Disposition.
- Li, Y., et al. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Journal of Medicinal Chemistry.
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- QIAGEN. (n.d.). PXR/RXR Activation. QIAGEN GeneGlobe.
- Wang, Z., et al. (2022). Combination of Paclitaxel and PXR Antagonist SPA70 Reverses Paclitaxel-Resistant Non-Small Cell Lung Cancer. Cancers.
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- Staudinger, J. L., et al. (2022). Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform. Frontiers in Pharmacology.
- Cherukupalli, S., et al. (2022). Allosteric Antagonism of the Pregnane X Receptor (PXR): Current-State-of-the-Art and Prediction of Novel Allosteric Sites. International Journal of Molecular Sciences.
- Staudinger, J. L., et al. (2022). Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform. Frontiers in Pharmacology.
- Kliewer, S. A., et al. (2002). Nuclear Pregnane X Receptor: A Key Regulator of Xenobiotic Metabolism. Endocrine Reviews.
- Li, T., & Chiang, J. Y. (2005). Rifampicin induction of CYP3A4 requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene expression. Drug Metabolism and Disposition.
- Duret, C., et al. (2006). Ketoconazole and miconazole are antagonists of the human glucocorticoid receptor: consequences on the expression and function of the constitutive androstane receptor and the pregnane X receptor. Molecular Pharmacology.
- Luo, G., et al. (2002). CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes. Drug Metabolism and Disposition.
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A Senior Application Scientist's Guide to Confirming Apoptosis Induction by Triazole Derivatives
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is a critical step in the validation of novel therapeutic compounds. This guide provides an in-depth comparison of key apoptotic assays to robustly confirm the pro-apoptotic activity of triazole derivatives, a promising class of small molecules in anticancer research.[1][2][3][4] We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a self-validating and rigorous scientific narrative.
The Central Role of Apoptosis in Cancer Therapeutics
Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis.[1] Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor growth.[5] Therapeutic strategies often aim to reinstate this natural cell death process in malignant cells. Triazole derivatives have emerged as potent inducers of apoptosis, making the precise characterization of their mechanism of action a paramount objective in their development as anticancer agents.[2][3][6][7]
A Multi-Faceted Approach to Confirming Apoptosis
No single assay is sufficient to definitively confirm apoptosis. A combination of techniques, each interrogating a different stage of the apoptotic cascade, provides the most compelling evidence. This guide will focus on a selection of core assays that, when used in concert, create a comprehensive picture of the apoptotic process induced by triazole derivatives.
Intrinsic (Mitochondrial) Pathway of Apoptosis
Many triazole derivatives exert their effects through the intrinsic pathway of apoptosis.[7][8] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).[9][10][11] The commitment step in this pathway is the release of cytochrome c from the mitochondria into the cytosol.[12][13][14]
Caption: Intrinsic pathway of apoptosis initiated by a triazole derivative.
Comparison of Key Apoptotic Assays
| Assay | Principle | Stage of Apoptosis | Advantages | Disadvantages |
| Annexin V/PI Staining | Detects externalization of phosphatidylserine (PS) and loss of membrane integrity.[15][16][17] | Early to Late | Quantitative, distinguishes between apoptotic and necrotic cells.[15] | Can be transient; late apoptotic cells may be indistinguishable from necrotic cells. |
| TUNEL Assay | Labels DNA strand breaks.[18][19][20][21] | Late | Can be used on tissue sections and cultured cells; provides spatial information.[19] | May also label necrotic cells; less quantitative than flow cytometry-based methods. |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., caspase-3/7).[22][23][24][25][26] | Mid to Late | Highly specific for caspase-dependent apoptosis; amenable to high-throughput screening.[22] | Does not provide information on upstream events. |
| Western Blotting | Detects changes in the expression and cleavage of apoptosis-related proteins (e.g., Bcl-2 family, caspases, PARP).[27][28][29] | Early to Late | Provides detailed mechanistic insights into the specific pathways involved.[28] | Semi-quantitative; requires specific antibodies. |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is a cornerstone for quantifying apoptosis. It leverages the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, a change that is detected by the high affinity of Annexin V for PS.[16][17] Propidium iodide, a fluorescent DNA intercalator, is used to identify cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[17]
Caption: Workflow for Annexin V/PI staining.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the triazole derivative at various concentrations and for different time points. Include both a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine treatment).
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine the culture medium containing any floating cells with the harvested cells to ensure all apoptotic cells are collected.
-
Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[30]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16]
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is a robust method for detecting DNA fragmentation, a characteristic feature of late-stage apoptosis.[19][21] It utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[20][31]
Step-by-Step Methodology:
-
Sample Preparation:
-
Equilibration: Incubate the samples with Equilibration Buffer to prepare the DNA for the TdT enzyme.
-
Labeling: Add the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTPs. Incubate for 60 minutes at 37°C in a humidified chamber.[18]
-
Stopping the Reaction: Add a stop/wash buffer to terminate the TdT reaction.
-
Detection: If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP for biotin-dUTP).
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips or tissue sections with an anti-fade mounting medium.
-
Analysis: Visualize the samples using fluorescence microscopy. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Caspase Activity Assay
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[29] Caspase-3 and -7 are the primary executioner caspases. Their activation is a key event in the apoptotic cascade.[28] Luminescent or fluorescent assays provide a sensitive and quantitative measure of their activity.[22][23]
Step-by-Step Methodology (using a luminescent assay as an example):
-
Cell Lysis: Lyse the treated and control cells directly in the culture plate or after harvesting.
-
Substrate Addition: Add a proluminescent caspase-3/7 substrate, which contains the tetrapeptide sequence DEVD.[22]
-
Incubation: Incubate at room temperature to allow the active caspases to cleave the substrate.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[25]
Western Blotting for Apoptosis-Related Proteins
Western blotting is an indispensable tool for dissecting the molecular pathways of apoptosis.[27][28] It allows for the detection of changes in the expression levels and cleavage status of key regulatory and executioner proteins.
Key Proteins to Analyze:
-
Bcl-2 Family: Assess the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak).[9][10][32] A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.[7]
-
Cytochrome c: Detect the release of cytochrome c from the mitochondria into the cytosol by analyzing cytosolic and mitochondrial fractions.[12][13]
-
Caspases: Monitor the cleavage of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) from their inactive pro-forms to their active cleaved forms.[29]
-
PARP (Poly(ADP-ribose) polymerase): Detect the cleavage of PARP by active caspase-3, which is a classic hallmark of apoptosis.[27]
Step-by-Step Methodology:
-
Protein Extraction: Prepare whole-cell lysates or subcellular fractions from treated and control cells.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
By employing a multi-assay approach that includes Annexin V/PI staining, TUNEL assay, caspase activity assays, and western blotting, researchers can build a robust and compelling case for the pro-apoptotic mechanism of action of novel triazole derivatives. This comprehensive strategy not only validates the primary mode of cell death but also provides critical insights into the specific molecular pathways targeted by these promising therapeutic agents.
References
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- Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed.
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
- Bcl-2 family - Wikipedia.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
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- Programmed cell death - Wikipedia.
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- Multiple pathways of cytochrome c release from mitochondria in apoptosis - ResearchGate.
- Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - ResearchGate.
- Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer - MDPI.
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 4-(1H-1,2,3-triazol-1-yl)aniline
This guide provides a comprehensive operational framework for the safe handling of 4-(1H-1,2,3-triazol-1-yl)aniline, a compound of interest in pharmaceutical research and development. As a molecule combining an aniline moiety with a triazole ring, it presents a unique hazard profile that demands rigorous adherence to safety protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that laboratory personnel can build a self-validating system of safety based on a deep understanding of the material's properties.
Hazard Profile: Understanding the "Why"
This compound is a solid organic compound. Its primary risks stem from its chemical structure, which includes an aromatic amine (aniline) group and a triazole heterocycle. The aniline component is associated with toxicity upon absorption, while the solid nature of the compound presents a risk of dust inhalation.[1][2][3]
-
Primary Routes of Exposure:
-
Inhalation: Breathing in fine dust particles can cause respiratory irritation.[3]
-
Dermal Contact: The aniline structure suggests a potential for absorption through the skin. Direct contact may cause skin irritation.[1][3]
-
Ocular Contact: Direct contact with dust can cause serious eye irritation.[3]
-
Ingestion: The compound is considered harmful if swallowed.[3]
-
Given these risks, a multi-layered approach to personal protective equipment (PPE) is mandatory, focusing on preventing all potential routes of exposure.
Core PPE and Engineering Controls
The foundation of safe handling is a combination of engineering controls and appropriate PPE. Engineering controls, such as fume hoods, are the primary line of defense. PPE serves as the critical final barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale |
| Ventilation | Certified Laboratory Chemical Hood | To contain dust and prevent inhalation of aerosolized particles during handling and weighing.[4][5] |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[4][6] | Protects against airborne dust particles and accidental splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile).[1] | Prevents direct skin contact. Gloves must be inspected before use and disposed of immediately after handling or if contamination is suspected.[1][4] |
| Body Protection | Fully-buttoned laboratory coat.[2] | Protects skin and personal clothing from contamination by dust or spills. Fire/flame resistant clothing is recommended.[1] |
| Respiratory | NIOSH-approved respirator (if required) | A risk assessment may deem a respirator necessary if engineering controls are insufficient or if a significant spill occurs outside of containment.[4][7][8] |
Operational Plan: From Preparation to Disposal
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk. The following protocols provide a self-validating system for safe handling.
Pre-Operational Workflow
This diagram outlines the critical decision points and preparatory steps before handling the compound.
Caption: Pre-operational safety and PPE workflow.
Step-by-Step Handling Protocol
This protocol is designed for handling the solid compound, such as during weighing or addition to a reaction vessel.
-
Work Area Preparation: Ensure all work is conducted within a certified chemical fume hood to contain any dust.[4]
-
Don PPE: Follow the sequence outlined in the Pre-Operational Workflow diagram. Wear suitable protective clothing.[1]
-
Handling the Compound:
-
Post-Handling:
-
Clean any minor dust from the work surface using a damp cloth, which should then be disposed of as hazardous waste.
-
Securely close the primary container.
-
Decontamination and Disposal Workflow
Proper removal of PPE and disposal of waste are as crucial as the handling itself to prevent secondary contamination.
Caption: Post-handling decontamination and disposal process.
Disposal Guidance: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[1] Do not allow the chemical or its packaging to enter drains, waterways, or sewer systems.[1] Contaminated packaging should be triple-rinsed (if appropriate) or punctured to prevent reuse before disposal.[1]
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is vital.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
References
- Chemical Safety Data Sheet MSDS / SDS - 4-(1H-1,2,3-Triazole-1-yl)aniline. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB8393288_EN.htm]
- 4-(1H-1,2,4-Triazol-1-yl)aniline - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/535780]
- 1,2,4-TRIAZOLE CAS No 288-88-0 - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/27855_1.pdf]
- Making triazoles, the green way | Feature - RSC Education. [URL: https://edu.rsc.org/feature/making-triazoles-the-green-way/2020215.article]
- Aniline - Washington State University Environmental Health & Safety. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/04/Aniline.pdf]
- Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-5242-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTI5NTR8YXBwbGljYXRpb24vcGRmfGg1Ni9oYmIvODk4OTQzNTYwOTE1MC5wZGZ8Y2YwNDYxMzk3M2YwZmE3ZDMzYjA0YmU3OGQ2YjQ0YmY0N2Y3Y2U5M2U2N2Q5MjQ3ZTUyZWIwYjA3YjE1YjQzOQ]
- Safety Data Sheet: 1H-1,2,4-Triazole - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC139050050&countryCode=US&language=en]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





